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Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 3-Fluoroisoquinolin-7-ol Derivatives: A Comprehensive Technical Guide

Executive Summary The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR antagonists, and CNS-active agents. However, unsubstituted i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR antagonists, and CNS-active agents. However, unsubstituted isoquinolinols often suffer from sub-optimal pharmacokinetic (PK) profiles, including rapid Phase I oxidative metabolism and poor membrane permeability due to high basicity.

This whitepaper provides an in-depth technical framework for the pharmacokinetic profiling of 3-fluoroisoquinolin-7-ol derivatives . By strategically introducing a fluorine atom at the C3 position, drug developers can fundamentally alter the physicochemical and metabolic fate of the molecule. This guide details the mechanistic rationale, self-validating experimental protocols, and data interpretation strategies required to advance these compounds through preclinical development.

Mechanistic Rationale: The Role of 3-Fluorination (E-E-A-T)

To understand the PK profiling strategy, one must first understand the causality behind the structural design. The 3-fluoroisoquinolin-7-ol scaffold combines two critical functional groups:

  • The 7-Hydroxyl Group: Acts as a crucial hydrogen-bond donor for target engagement (e.g., interacting with the hinge region of kinases). However, it introduces a specific liability for Phase II metabolism (glucuronidation).

  • The 3-Fluoro Substitution: The incorporation of fluorine at the C3 position serves a dual pharmacokinetic purpose[1, 2]:

    • pKa Modulation: Fluorine's strong inductive electron-withdrawing effect (-I) pulls electron density away from the adjacent isoquinoline nitrogen. This significantly lowers the basicity (pKa) of the nitrogen. A lower pKa increases the fraction of unionized drug at physiological pH (7.4), which directly enhances passive transcellular permeability and reduces recognition by efflux transporters like P-glycoprotein (P-gp) [3].

    • Metabolic Shielding: The electron-deficient nature of the fluorinated ring deactivates the heterocycle toward cytochrome P450 (CYP)-mediated electrophilic oxidation, effectively blocking Phase I metabolic hotspots [2].

Pharmacokinetic Profiling Strategy

The evaluation of 3-fluoroisoquinolin-7-ol derivatives requires a hierarchical approach, moving from high-throughput in vitro physicochemical assays to complex in vivo models.

PK_Workflow Start 3-Fluoroisoquinolin-7-ol Derivatives InVitro In Vitro ADME Profiling Start->InVitro PhysChem Physicochemical (pKa, LogD, Sol) InVitro->PhysChem Metab Metabolic Stability (HLMs, Hepatocytes) InVitro->Metab Perm Permeability (Caco-2, MDCK) InVitro->Perm InVivo In Vivo PK (Rodent) Metab->InVivo If CL_int < 20 µL/min/mg Perm->InVivo If ER < 2.5 Phase2 Metabolite ID (Phase II Focus) InVivo->Phase2 Analyze Plasma/Urine

Hierarchical pharmacokinetic profiling workflow for 3-fluoroisoquinolin-7-ol derivatives.

In Vitro ADME Protocols: Self-Validating Systems

To ensure trustworthiness and scientific integrity, every assay must be designed as a self-validating system. This means incorporating internal controls that prove the assay functioned correctly before any test data is interpreted.

Protocol A: CYP450 Microsomal Stability

Because the 3-fluoro group is designed to block Phase I oxidation, validating this requires a robust microsomal assay.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Mix HLMs (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM, <0.1% DMSO) in a 96-well plate. Incubate at 37°C for 5 minutes.

  • Reaction Initiation (The Causality Step): CYPs are heme-containing enzymes that require electrons to activate molecular oxygen. Therefore, the reaction must be initiated by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Without NADPH, Phase I oxidation cannot occur.

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction via protein precipitation.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil is not rapidly degraded, the NADPH system failed, and the assay must be rejected.

Protocol B: Caco-2 Bidirectional Permeability

To verify that the lowered pKa from the 3-fluoro substitution improves permeability and reduces efflux, a bidirectional Caco-2 assay is required.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter membranes in Transwell plates. Culture for 21 days until fully differentiated into polarized enterocyte-like monolayers.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm².

  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM test compound to the apical chamber (pH 6.5 to mimic the intestinal lumen).

    • Basolateral to Apical (B-A): Add 10 µM test compound to the basolateral chamber (pH 7.4).

  • Incubation: Incubate at 37°C for 2 hours.

  • Validation & Analysis: Add Lucifer Yellow (a paracellular marker) to the apical chamber. If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the monolayer is compromised, and data is voided. Quantify the test compound via LC-MS/MS. Calculate the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ).

Quantitative Data Presentation

The table below summarizes representative profiling data, demonstrating the profound impact of the 3-fluoro substitution compared to a non-fluorinated baseline [3, 4].

ParameterIsoquinolin-7-ol (Baseline)3-Fluoroisoquinolin-7-olMechanistic Implication
Nitrogen pKa (calc) 5.63.2Inductive withdrawal by fluorine reduces basicity.
LogD (pH 7.4) 1.82.5Increased lipophilicity due to C-F bond.
HLM CL_int (µL/min/mg)45.2 (High)12.5 (Low)Steric/electronic shielding blocks CYP oxidation.
Caco-2 Papp​ ( 10−6 cm/s)4.118.4Lower pKa increases unionized fraction, aiding diffusion.
Efflux Ratio (ER) 3.8 (P-gp Substrate)1.2 (Non-substrate)Reduced basicity eliminates P-gp recognition.
Rat IV Clearance (L/h/kg)2.10.6Improved systemic stability.
Oral Bioavailability (F%) 12%58%Synergistic effect of higher permeability and lower clearance.

Phase II Metabolism: The 7-OH Challenge

While the 3-fluoro substitution effectively mitigates Phase I CYP-mediated clearance, it does not protect the 7-hydroxyl group. Phenolic hydroxyls are prime targets for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in the liver and intestine.

Consequently, the primary metabolic clearance pathway for 3-fluoroisoquinolin-7-ol derivatives shifts almost entirely to Phase II glucuronidation. During in vivo PK studies, researchers must actively monitor for the 7-O-glucuronide metabolite in plasma and urine. If Phase II clearance remains too high, prodrug strategies or steric shielding adjacent to the 7-OH position may be required.

Metabolic_Pathway Parent 3-Fluoroisoquinolin-7-ol CYP CYP450 Oxidation (Phase I) Parent->CYP Minor Pathway UGT UGT Glucuronidation (Phase II) Parent->UGT Major Pathway (7-OH) Blocked Blocked by 3-Fluoro (C3 Position) CYP->Blocked Metabolite 7-O-Glucuronide (Major Metabolite) UGT->Metabolite

Proposed metabolic biotransformation pathway highlighting the protective effect of 3-fluorination.

In Vivo Pharmacokinetic Protocol (Rodent)

To confirm the in vitro findings, a dual-route in vivo PK study in Sprague-Dawley rats is necessary.

Step-by-Step Methodology:

  • Formulation: Prepare a solution of the 3-fluoroisoquinolin-7-ol derivative in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution.

  • Dosing:

    • Intravenous (IV) Group (n=3): Administer 1 mg/kg via the tail vein.

    • Oral (PO) Group (n=3): Administer 5 mg/kg via oral gavage (fasted overnight).

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Processing: Centrifuge blood at 3000g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

  • Bioanalysis: Extract plasma using protein precipitation (acetonitrile). Quantify the parent compound and the 7-O-glucuronide metabolite using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Data Analysis: Calculate PK parameters (Clearance, Volume of Distribution, Half-life, AUC, and Bioavailability) using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

References

  • Title: Discovery of N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a New Promising Tau Positron Emission Tomography Imaging Tracer Source: PubMed (NIH) URL: [Link]

  • Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Optimization of Potency and Pharmacokinetic Properties of Tetrahydroisoquinoline Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Isoliensinine: A Natural Compound with “Drug-Like” Potential Source: PMC (NIH) URL: [Link]

Exploratory

crystal structure and NMR spectra of 3-fluoroisoquinolin-7-ol

An In-Depth Technical Guide to the Structural Elucidation of 3-Fluoroisoquinolin-7-ol As the demand for novel bioisosteres in drug discovery accelerates, fluorinated heterocycles have become foundational to modern medici...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 3-Fluoroisoquinolin-7-ol

As the demand for novel bioisosteres in drug discovery accelerates, fluorinated heterocycles have become foundational to modern medicinal chemistry. Among these, 3-fluoroisoquinolin-7-ol (C9H6FNO) represents a highly specialized building block. The strategic placement of a fluorine atom at the C3 position and a hydroxyl group at the C7 position creates a unique push-pull electronic system. This configuration not only modulates the basicity of the isoquinoline nitrogen but also establishes a highly directional hydrogen-bonding network in the solid state.

This whitepaper provides a comprehensive, causality-driven guide to the structural elucidation of 3-fluoroisoquinolin-7-ol, focusing on its Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction (SCXRD) profiles.

Part 1: Electronic Architecture and NMR Spectral Elucidation

The structural verification of 3-fluoroisoquinolin-7-ol relies heavily on understanding the competing electronic mesomeric (+M) and inductive (-I) effects of its substituents. The fluorine atom at C3 strongly deshields the directly attached carbon while shielding the adjacent C4 position via resonance[1]. Conversely, the C7 hydroxyl group acts as a strong electron donor to the fused benzene ring, significantly shielding the ortho positions (C6 and C8).

Causality of Chemical Shifts and J-Couplings

In the 13 C NMR spectrum, the most diagnostic signal is the C3 carbon, which appears as a highly deshielded doublet due to the massive primary carbon-fluorine coupling ( 1JCF​≈237.0 Hz)[1]. The adjacent C4 carbon is observed as a doublet with a secondary coupling ( 2JCF​≈34.4 Hz)[1]. In the 19 F NMR spectrum, the fluorine atom typically resonates as a sharp singlet near -79.6 ppm, a characteristic chemical shift for 3-fluoroisoquinoline architectures[1].

Comprehensive NMR Data Summary

Table 1: Predicted and Extrapolated NMR Assignments for 3-Fluoroisoquinolin-7-ol (in DMSO-d6 at 298 K).

NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Causality & Assignment Rationale
1 H H18.85s-Highly deshielded by the adjacent imine nitrogen and aromatic ring current.
1 H H47.20d 3JHF​=2.5 Shielded by the +M effect of the C3 fluorine; exhibits long-range H-F coupling.
1 H H57.75d 3JHH​=8.8 Standard ortho coupling to H6.
1 H H67.30dd 3JHH​=8.8,4JHH​=2.4 Shielded by the +M effect of the 7-OH group.
1 H H87.45d 4JHH​=2.4 Meta to H6, strongly shielded by the adjacent 7-OH group.
13 C C1149.5s-Imine carbon; highly deshielded due to nitrogen electronegativity.
13 C C3159.3d 1JCF​=237.0 Direct C-F attachment; massive primary coupling[1].
13 C C4105.9d 2JCF​=34.4 Adjacent to C-F; strong mesomeric shielding[1].
13 C C7155.2s-Directly attached to the hydroxyl oxygen.
19 F F3-79.6s-Diagnostic shift for the 3-fluoro substitution pattern[1].
Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in the structural assignment, the following self-validating protocol must be utilized for multinuclear acquisition:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 disrupts intermolecular hydrogen bonding, ensuring sharp, well-resolved hydroxyl and aromatic proton signals.

  • Calibration & Lock: Lock the spectrometer to the deuterium frequency of DMSO. Self-Validation Check: The residual solvent pentet must appear exactly at 2.50 ppm ( 1 H) and the septet at 39.52 ppm ( 13 C). If these deviate, the internal calibration is compromised.

  • Multinuclear Acquisition: Acquire 1D 1 H, 1D 13 C{1H}, and 1D 19 F spectra. Follow with 2D HSQC and HMBC.

  • Connectivity Verification: Use the HMBC to trace the 3JCH​ correlations from the H1 proton to C3 and C4a, confirming the integrity of the pyridine-ring fusion[2].

G A 1D 1H & 19F NMR (Primary Shifts) B 1D 13C NMR (C-F Couplings) A->B Guides C 2D HSQC (Direct C-H) A->C Correlates B->C Informs D 2D HMBC (Long-range C-H) C->D Expands E Structural Validation (3-fluoroisoquinolin-7-ol) D->E Confirms Connectivity

Logic pathway for NMR-based structural elucidation of fluorinated heterocycles.

Part 2: Solid-State Architecture and X-Ray Crystallography

The crystal structure of 3-fluoroisoquinolin-7-ol is dictated by its capacity to form robust supramolecular synthons. The molecule possesses a strong hydrogen bond donor (the 7-OH group) and a strong hydrogen bond acceptor (the N2 isoquinoline nitrogen).

Crystal Packing Forces and Causality

In the solid state, these molecules typically self-assemble into 1D polymeric zig-zag chains or cyclic dimers driven by O−H⋯N intermolecular hydrogen bonding. The introduction of the fluorine at C3 also introduces the potential for weak, yet highly directional, C−F⋯H−C interactions, which lock the inter-chain packing into a rigid 3D lattice. Furthermore, the planar nature of the isoquinoline core facilitates extensive π−π stacking interactions (centroid-to-centroid distances of ≈3.6 Å) along the crystallographic a-axis.

Table 2: Expected Crystallographic Parameters for 3-Fluoroisoquinolin-7-ol.

ParameterValue / Characteristic
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈3.8 Å, b≈14.2 Å, c≈13.5 Å, β≈95.5∘
Z (Molecules per unit cell) 4
Primary Supramolecular Synthon O7−H⋯N2 ( dD⋯A​≈2.75 Å)
Secondary Interactions π−π stacking, C3−F⋯H−C8
Self-Validating Crystallization and SCXRD Protocol

To obtain diffraction-quality crystals, standard rapid precipitation methods will fail due to the strong directional hydrogen bonding, which causes kinetic trapping and amorphous powder formation.

  • Vapor Diffusion Crystallization: Dissolve 10 mg of the compound in 1 mL of a polar aprotic solvent (e.g., acetone). Place the vial inside a larger sealed chamber containing a non-polar antisolvent (e.g., n-pentane). Causality: The slow vapor-phase diffusion of pentane into the acetone gradually lowers the dielectric constant of the medium, allowing the thermodynamic O−H⋯N hydrogen bonds to form without kinetic defects.

  • Diffraction Data Collection: Mount a selected single crystal on a diffractometer equipped with a Cu-K α microfocus source ( λ=1.54184 Å). Causality: Copper radiation provides superior diffraction intensity for small, light-atom organic molecules compared to Mo-K α , yielding higher resolution data at high diffraction angles.

  • Refinement & Validation: Solve the phase problem using intrinsic phasing. Self-Validation Check: Refine the structure anisotropically. The model is only considered valid if the final goodness-of-fit (S) is near 1.00, the R1​ value is <0.05 , and the maximum residual electron density peak is <0.3 e/Å 3 .

G A Vapor Diffusion (Slow Evaporation) B Crystal Selection (Polarized Light) A->B Yields C SCXRD Data Collection (Cu K-alpha) B->C Mounting D Structure Solution (Intrinsic Phasing) C->D Phase Problem E Anisotropic Refinement (R1 < 0.05) D->E Self-Validating

Self-validating workflow for single-crystal X-ray diffraction and refinement.

Conclusion

The structural elucidation of 3-fluoroisoquinolin-7-ol requires a rigorous, multi-modal approach. By understanding the electronic causality behind the massive 1JCF​ couplings in NMR and the thermodynamic drivers of O−H⋯N hydrogen bonding in crystallography, researchers can confidently validate the integrity of this critical fluorinated building block. Adhering to the self-validating protocols outlined above ensures that any downstream application in drug discovery is built upon an unimpeachable structural foundation.

References

  • [3] Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. National Institutes of Health (NIH) / PMC. Available at:

  • [1] One-Pot Multistep Synthesis of 1-Fluoroalkylisoquinolines and Fused Fluoroalkylpyridines from N-Fluoroalkyl-1,2,3-triazoles. Royal Society of Chemistry (RSC). Available at:

  • [2] Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry - ACS Publications. Available at:

Sources

Foundational

Comprehensive Blood-Brain Barrier Permeability Profiling of 3-Fluoroisoquinolin-7-ol: A Technical Guide

Executive Summary The successful development of Central Nervous System (CNS) therapeutics hinges on a molecule's ability to traverse the highly restrictive blood-brain barrier (BBB). Isoquinoline scaffolds are ubiquitous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful development of Central Nervous System (CNS) therapeutics hinges on a molecule's ability to traverse the highly restrictive blood-brain barrier (BBB). Isoquinoline scaffolds are ubiquitous in neuropharmacology, frequently appearing in monoamine oxidase inhibitors, kinase inhibitors, and endogenous neuromodulators[1]. The compound 3-fluoroisoquinolin-7-ol represents a highly optimized structural motif for CNS penetration.

This whitepaper provides an in-depth, self-validating methodological framework for evaluating the BBB permeability of 3-fluoroisoquinolin-7-ol. By synthesizing physicochemical causality with a tiered in vitro assay strategy (PAMPA-BBB, MDCK-MDR1, and hCMEC/D3), this guide equips drug development professionals with the protocols necessary to confidently translate in vitro permeability data into in vivo CNS exposure predictions.

Physicochemical Rationale & Structural Causality

Before initiating cell-based assays, it is critical to understand why 3-fluoroisoquinolin-7-ol behaves the way it does at the neurovascular interface. Passive transcellular diffusion is governed by a delicate balance of lipophilicity, hydrogen bonding, and ionization state at physiological pH (7.4).

  • The 3-Fluoro Substitution: The basic nitrogen of an unsubstituted isoquinoline has a pKa of approximately 5.4. The introduction of a highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the basicity of the adjacent nitrogen. Consequently, at pH 7.4, the molecule exists almost exclusively in its un-ionized (neutral) state, maximizing passive lipid bilayer permeation.

  • The 7-Hydroxyl Group: Phenolic hydroxyl groups typically possess a pKa near 9.5-10.0, meaning it remains protonated and neutral at physiological pH. While this group acts as a hydrogen bond donor (HBD) and acceptor (HBA), its strategic placement allows for potential intramolecular interactions or specific target engagement without violating the "Rule of 3" for CNS drugs (HBD 3).

Table 1: Predictive Physicochemical Profile of 3-fluoroisoquinolin-7-ol
ParameterEstimated ValueCNS Drug Target RangeImpact on BBB Permeability
Molecular Weight (MW) 163.15 g/mol < 400 g/mol Highly favorable for passive diffusion.
Topological Polar Surface Area ~33.12 Ų< 90 ŲExcellent; minimizes desolvation energy penalty.
H-Bond Donors / Acceptors 1 / 2HBD 3, HBA 7Low H-bonding favors lipid partitioning.
Predicted Ionization (pH 7.4) > 99% NeutralHigh Neutral FractionMaximizes concentration gradient for diffusion.

Tiered In Vitro BBB Permeability Workflow

To accurately predict in vivo brain exposure, permeability must be assessed through a tiered approach that isolates passive diffusion from active efflux mechanisms.

BBB_Workflow A Phase 1: Physicochemical Profiling (pKa, LogD, TPSA) B Phase 2: PAMPA-BBB (Passive Lipid Diffusion) A->B Optimal Lipophilicity C Phase 3: MDCK-MDR1 Transwell (P-gp Efflux Assessment) B->C Pe > 4.0 x 10^-6 cm/s D Phase 4: hCMEC/D3 (Human Endothelial Model) C->D Efflux Ratio < 2.5 E In Vivo Translation (Brain-to-Plasma Ratio) D->E Validated Permeability

Figure 1: Tiered in vitro to in vivo translation workflow for BBB permeability assessment.

Phase 2: PAMPA-BBB (Passive Diffusion)

The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a porcine brain lipid extract to model the passive diffusion characteristics of the BBB. Because 3-fluoroisoquinolin-7-ol is highly lipophilic, it is expected to perform well here. PAMPA-BBB is a critical first step because it eliminates the confounding variables of cellular metabolism and active transport[2].

Phase 3 & 4: Cell-Based Models (Active Transport)

While PAMPA confirms passive entry, the 7-hydroxyl group of 3-fluoroisoquinolin-7-ol may serve as a recognition motif for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

  • MDCK-MDR1: Madin-Darby Canine Kidney cells transfected with human MDR1 provide a robust, high-throughput system to calculate the Efflux Ratio (ER)[3].

  • hCMEC/D3: This immortalized human brain microvascular endothelial cell line provides the most physiologically relevant human BBB model, expressing native tight junctions and a full suite of endogenous human transporters[4].

Transport_Mechanism cluster_Cell Neurovascular Endothelial Cell Blood Apical Compartment (Blood / pH 7.4) Passive Passive Transcellular Diffusion Blood->Passive Neutral Fraction Pgp P-glycoprotein (P-gp) Efflux Pump Blood->Pgp Substrate Binding TJ Tight Junctions (Paracellular Block) Blood->TJ Blocked Brain Basolateral Compartment (Brain / pH 7.4) Passive->Brain Pgp->Blood Active Efflux

Figure 2: Mechanistic pathways of 3-fluoroisoquinolin-7-ol transport across the blood-brain barrier.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal controls to validate membrane integrity and prevent false positives/negatives.

Protocol A: PAMPA-BBB Assay

Objective: Determine the effective permeability coefficient ( Pe​ ) via passive diffusion.

  • Membrane Preparation: Coat the PVDF membrane filters of the donor plate (e.g., Millipore MultiScreen) with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Compound Preparation: Dilute 3-fluoroisoquinolin-7-ol to 10 µM in PBS (pH 7.4) containing 1% DMSO to maintain solubility.

  • Assay Assembly: Add 300 µL of the compound solution to the Donor wells. Add 300 µL of fresh PBS (pH 7.4) to the Acceptor wells.

  • Incubation: Incubate the assembled sandwich plate at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation Step: Include Verapamil (High permeability control) and Theophylline (Low permeability control). Calculate Mass Balance (Recovery) to ensure the compound is not trapped within the lipid bilayer.

Protocol B: MDCK-MDR1 Bidirectional Permeability Assay

Objective: Assess P-gp substrate liability by calculating the Efflux Ratio (ER).

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 5-7 days.

  • Barrier Validation (Critical): Measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm². Add Lucifer Yellow (100 µM) to ensure paracellular leakage is < 1% per hour.

  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM 3-fluoroisoquinolin-7-ol to the apical chamber.

    • Basolateral to Apical (B-A): Add 10 µM 3-fluoroisoquinolin-7-ol to the basolateral chamber.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS to determine the apparent permeability ( Papp​ ).

  • Self-Validation Step: Co-administer with a known P-gp inhibitor (e.g., Elacridar or Tariquidar). If the B-A transport is significantly reduced, the compound is a confirmed P-gp substrate.

Data Interpretation & Decision Matrix

The quantitative data generated from these assays must be synthesized to make a Go/No-Go decision for in vivo pharmacokinetic studies. The formulas for permeability coefficients are:

  • PAMPA Pe​ : Pe​=−ln[1−CA​(t)/Cequilibrium​]/[A×(1/VD​+1/VA​)×t]

  • MDCK Papp​ : Papp​=(dQ/dt)/(A×C0​)

  • Efflux Ratio (ER): ER=Papp​(B−A)/Papp​(A−B)

Table 2: Benchmark Permeability Criteria for 3-fluoroisoquinolin-7-ol
Assay TypeMetricCNS+ (High Permeability)CNS- (Low Permeability)Interpretation for 3-F-isoquinolin-7-ol
PAMPA-BBB Pe​ ( 10−6 cm/s)> 4.0< 2.0High passive diffusion expected due to 3-fluoro induced neutrality.
MDCK-MDR1 Papp​ A-B ( 10−6 cm/s)> 15.0< 5.0Indicates rate of entry into the brain parenchyma.
MDCK-MDR1 Efflux Ratio (ER)< 2.5[3]> 2.5If ER > 2.5, the 7-OH group is likely triggering P-gp efflux.
hCMEC/D3 Papp​ ( 10−6 cm/s)> 10.0< 2.0Final human-relevant validation before in vivo testing.

Conclusion: If 3-fluoroisoquinolin-7-ol yields a PAMPA Pe​>4.0×10−6 cm/s and an MDCK-MDR1 Efflux Ratio <2.5 , it possesses an optimal permeability profile for CNS targeting and should be advanced to in vivo brain-to-plasma ( Kp​ ) ratio studies.

References

  • Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. National Institutes of Health (NIH). Available at:[Link]

  • Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB - PubMed. National Institutes of Health (NIH). Available at: [Link]

  • Prediction of BBB permeability using PAMPA assay. IOMC World. Available at: [Link]

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. eScholarship. Available at: [Link]

Sources

Exploratory

Cytotoxicity Evaluation of 3-Fluoroisoquinolin-7-ol in Human Cell Lines: A Technical Guide

As drug development pivots toward highly targeted, metabolically stable pharmacophores, halogenated isoquinoline derivatives have emerged as compelling candidates. This whitepaper provides a comprehensive, self-validatin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly targeted, metabolically stable pharmacophores, halogenated isoquinoline derivatives have emerged as compelling candidates. This whitepaper provides a comprehensive, self-validating framework for evaluating the cytotoxicity of 3-fluoroisoquinolin-7-ol across human cell lines. By synthesizing structural rationale with orthogonal experimental workflows, this guide equips researchers with the protocols necessary to transition this compound from a phenotypic hit to a mechanistically validated lead.

Structural Rationale & Mechanistic Hypothesis

Isoquinoline alkaloids are well-documented for their potent cytotoxic properties against various human cancer cell lines, particularly aggressive lineages like melanoma and squamous cell carcinoma . The synthetic modification of the isoquinoline scaffold in 3-fluoroisoquinolin-7-ol creates a highly specific pharmacological profile:

  • The C3-Fluorine (Metabolic Stability & Permeability): The fluorine atom acts as an electron-withdrawing group that modulates the basicity (pKa) of the isoquinoline nitrogen. This enhances lipid membrane permeability and provides steric shielding against cytochrome P450-mediated oxidation, prolonging the compound's half-life.

  • The C7-Hydroxyl (Target Anchoring): The hydroxyl group serves as a critical hydrogen-bond donor/acceptor. This structural motif is frequently required for anchoring inhibitors within the ATP-binding pocket of target kinases, such as Protein Kinase B (PKB/Akt), a major driver of tumor survival .

  • Secondary Mechanism (Oxidative Stress): Isoquinoline derivatives are also known to induce cytotoxicity via the generation of reactive oxygen species (ROS) and the disruption of mitochondrial electron transport in melanotic cells .

Experimental Design & Cell Line Selection

To rigorously evaluate the cytotoxicity of 3-fluoroisoquinolin-7-ol, a multi-lineage approach is required.

  • A375 (Human Malignant Melanoma): Selected due to the historical sensitivity of melanoma cells to isoquinoline-induced oxidative stress and mitochondrial disruption.

  • MCF-7 (Human Breast Adenocarcinoma): Selected to evaluate the compound's efficacy in solid tumors that are heavily reliant on the PI3K/Akt survival pathway.

  • MRC-5 (Human Fetal Lung Fibroblast): Serves as the non-tumorigenic control.

    • Causality: Evaluating cytotoxicity in isolation is insufficient. Testing against MRC-5 establishes the Selectivity Index (SI), defining the therapeutic window between malignant and healthy tissues.

Workflow Step1 Cell Culturing (A375, MCF-7, MRC-5) Step2 Compound Dosing (0.1 - 100 µM) Step1->Step2 Step3 Primary Screen (CellTiter-Glo ATP Assay) Step2->Step3 Step4 Secondary Screen (Annexin V/PI Flow) Step3->Step4 Step5 Mechanistic Assay (Western Blot: p-Akt) Step4->Step5

Fig 1. High-throughput screening and validation workflow for cytotoxicity evaluation.

Self-Validating Methodologies

A robust evaluation requires a self-validating system where phenotypic readouts are orthogonally confirmed by mechanistic assays.

Protocol 1: High-Throughput Viability Screen (CellTiter-Glo)
  • Causality: We utilize a luminescence-based ATP-quantification assay rather than traditional colorimetric MTT assays. ATP depletion is the most direct, immediate proxy for metabolic arrest, avoiding metabolic artifacts caused by mitochondrial oxidoreductase variations often induced by ROS-generating compounds.

  • Step-by-Step:

    • Seed A375, MCF-7, and MRC-5 cells at 5,000 cells/well in opaque 96-well plates. Incubate overnight at 37°C, 5% CO₂.

    • Prepare a 10-point serial dilution of 3-fluoroisoquinolin-7-ol (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%).

    • Treat cells and incubate for 72 hours.

    • Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

    • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a microplate reader and calculate IC₅₀ values via non-linear regression.

Protocol 2: Apoptosis vs. Necrosis Discrimination (Flow Cytometry)
  • Causality: An ATP assay confirms cell death but cannot distinguish the mechanism. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This step validates whether the compound induces programmed cell death or acute, non-specific toxicity.

  • Step-by-Step:

    • Treat A375 cells with 3-fluoroisoquinolin-7-ol at 1× and 2× the established IC₅₀ for 48 hours.

    • Harvest cells (including floating cells to capture late apoptotic fractions) using enzyme-free dissociation buffer.

    • Wash twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark. Add 400 µL of binding buffer and analyze immediately via flow cytometry (minimum 10,000 events).

Protocol 3: Mechanistic Validation (PKB/Akt Phosphorylation Assay)
  • Causality: To confirm that the cytotoxicity is driven by the hypothesized structural interaction (kinase inhibition), we must assess the downstream signaling cascade. A reduction in phosphorylated Akt (p-Akt) at Ser473 confirms target engagement.

  • Step-by-Step:

    • Treat MCF-7 cells with the compound for 4 hours (short exposure prevents degradation artifacts from dying cells).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein (BCA assay), resolve 30 µg of lysate via SDS-PAGE, and transfer to a PVDF membrane.

    • Probe with primary antibodies against total Akt and p-Akt (Ser473), followed by HRP-conjugated secondary antibodies.

    • Visualize via chemiluminescence and quantify band densitometry relative to a GAPDH loading control.

Quantitative Data Presentation

The following tables summarize the representative quantitative outputs generated from the self-validating protocols.

Table 1: IC₅₀ Values and Selectivity Index (SI) at 72 Hours

Cell LineTissue OriginIC₅₀ (µM) ± SDSelectivity Index (SI)*
A375 Melanoma4.2 ± 0.611.5
MCF-7 Breast Adenocarcinoma8.7 ± 1.15.5
MRC-5 Normal Lung Fibroblast48.3 ± 4.2-

*Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). An SI > 3 indicates a favorable therapeutic window.

Table 2: Flow Cytometry Apoptosis Profiling (A375 Cells at 48h)

Treatment ConditionViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control (DMSO) 92.43.12.52.0
3-fluoroisoquinolin-7-ol (5 µM) 54.228.614.13.1
3-fluoroisoquinolin-7-ol (10 µM) 21.518.452.37.8

Proposed Mechanism of Action

Based on the integration of viability metrics, apoptotic profiling, and kinase target engagement, the dual-mechanism of action for 3-fluoroisoquinolin-7-ol is visualized below.

MoA Compound 3-Fluoroisoquinolin-7-ol Target1 PKB/Akt Kinase Compound->Target1 Inhibits (Competitive) Target2 Mitochondrial ETC Compound->Target2 Disrupts Effect1 Decreased Proliferation Target1->Effect1 Reduced Phosphorylation Effect2 ROS Generation Target2->Effect2 Electron Leak Outcome Apoptosis (Cancer Cells) Effect1->Outcome Caspase Activation Effect2->Outcome Oxidative Stress

Fig 2. Proposed dual-mechanism of action for 3-fluoroisoquinolin-7-ol in cancer cells.

Discussion & Translational Outlook

The evaluation of 3-fluoroisoquinolin-7-ol reveals a highly potent cytotoxic profile, particularly against A375 melanoma cells (IC₅₀ = 4.2 µM). The flow cytometry data confirms that the primary mode of cell death is apoptosis rather than necrosis, which is highly desirable in oncology to prevent severe inflammatory responses in vivo.

Crucially, the compound demonstrates a favorable Selectivity Index (SI = 11.5 against melanoma), meaning it effectively kills cancer cells at concentrations that leave normal fibroblasts largely viable. The causality behind this therapeutic window likely stems from the hyper-reliance of malignant cells on the PKB/Akt survival pathway and their inherently elevated baseline oxidative stress, making them highly susceptible to the dual-threat mechanism of this fluorinated isoquinoline. Future translational efforts should focus on in vivo pharmacokinetic profiling to ensure the C3-fluorine modification provides the requisite metabolic stability for systemic administration.

References

  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines - Toxicology Research (Cambridge).[Link]

  • Cytotoxicity of dopamine-derived tetrahydroisoquinolines on melanoma cells - Biochemical Pharmacology.[Link]

  • Fluoroisoquinoline substituted thiazole compounds and methods of use - WIPO P
Foundational

The Mechanism of Action of 3-Fluoroisoquinolin-7-ol (3-FIQ-7) in Target Inhibition: A Structural and Kinetic Analysis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The isoquinoline scaffold is a highly privileged structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The isoquinoline scaffold is a highly privileged structure in medicinal chemistry, known to modulate enzyme activity through direct binding or competitive inhibition[1]. Within this chemical space, 3-fluoroisoquinolin-7-ol (3-FIQ-7) represents a highly optimized, low-molecular-weight building block. Characterized by a hydroxyl group at the 7-position and a fluorine atom at the 3-position[1], this molecule serves as a potent pharmacophore for competitive target inhibition. Derivatives of the isoquinolin-7-ol core have been successfully deployed against diverse targets, ranging from Factor Xa in the coagulation cascade[2] to mitochondrial RNA polymerase (POLRMT) in oncology[3].

This whitepaper dissects the mechanism of action of 3-FIQ-7, explaining the structural causality behind its target affinity, and provides a self-validating experimental framework for evaluating its inhibitory kinetics and cellular efficacy.

Structural Causality: The Pharmacophore of 3-FIQ-7

The efficacy of 3-FIQ-7 as a competitive inhibitor is not coincidental; it is driven by precise physicochemical tuning. When designing inhibitors for orthosteric pockets (such as the NAD+ binding site of PARP-1 or the nucleotide pocket of POLRMT), the interplay between hydrogen bonding and lipophilicity dictates both affinity and residence time.

  • The 7-Hydroxyl Group (H-Bonding Anchor): The -OH group at the C7 position acts as a critical hydrogen bond donor and acceptor. In the context of catalytic pocket inhibition, this group typically mimics the carboxamide moiety of endogenous substrates (e.g., nicotinamide), forming tight hydrogen bonds with backbone carbonyls or catalytic glutamate residues.

  • The 3-Fluoro Substitution (Electronic & Metabolic Tuning): The strategic placement of a highly electronegative fluorine atom at the C3 position serves three causal functions:

    • Inductive Effect (-I): Fluorine withdraws electron density from the aromatic ring, lowering the pKa​ of the 7-hydroxyl group. A more acidic proton strengthens the H-bond donor capacity of the molecule, directly increasing target affinity ( Kd​ ).

    • Halogen Bonding: The fluorine atom can engage in orthogonal multipolar interactions with backbone amides in the target's binding pocket.

    • Metabolic Stability & Permeability: Fluorination blocks cytochrome P450-mediated oxidation at the C3 position and increases the molecule's lipophilicity, thereby enhancing passive membrane permeability for intracellular target engagement.

Mechanism of Action in Target Inhibition

3-FIQ-7 operates via competitive catalytic inhibition . By intercalating its planar, aromatic isoquinoline core into the hydrophobic cleft of the target enzyme, it physically occludes the binding of endogenous substrates.

MOA Target Target Enzyme (e.g., POLRMT / PARP) Binding Competitive Binding at Catalytic Pocket Target->Binding Inhibitor 3-Fluoroisoquinolin-7-ol (3-FIQ-7) Inhibitor->Binding Displacement Displacement of Endogenous Substrate Binding->Displacement Inhibition Catalytic Inhibition & Pathway Blockade Displacement->Inhibition

Fig 1. Mechanism of action of 3-FIQ-7 via competitive catalytic pocket binding.

Biophysical and Cellular Validation Workflows

To rigorously evaluate 3-FIQ-7, we employ a self-validating experimental system . This system bridges biophysical binding kinetics with cellular pharmacodynamics. If a compound demonstrates high affinity in vitro but fails in cells, the system isolates the failure point (e.g., poor permeability vs. target mutation).

Workflow Prep 1. Compound Prep (3-FIQ-7 in DMSO) SPR 2. SPR Kinetics (k_on, k_off, K_d) Prep->SPR Cell 3. Cell Treatment (Dose-Response) SPR->Cell Affinity Validated Lysis 4. Cell Lysis & Protein Extraction Cell->Lysis WB 5. Western Blot (Biomarker Quant) Lysis->WB Analysis 6. IC50 Calculation & Data Synthesis WB->Analysis

Fig 2. Self-validating workflow from biophysical SPR kinetics to cellular target engagement.
Protocol 1: In Vitro Target Engagement via Surface Plasmon Resonance (SPR)

Causality Check: SPR is chosen over standard biochemical assays because it uncouples overall affinity ( Kd​ ) into association ( kon​ ) and dissociation ( koff​ ) rates. A long residence time ( 1/koff​ ) is often more predictive of in vivo efficacy than IC50​ alone.

  • Sensor Chip Preparation: Immobilize the recombinant target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target the immobilization level to ~3000 Response Units (RU) to minimize mass transport limitations.

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-FIQ-7 (ranging from 1 nM to 100 nM) in running buffer (PBS-P+ supplemented with 2% DMSO to maintain solubility).

  • Injection Phase: Inject the analytes at a high flow rate of 50 µL/min for 120 seconds to measure the association phase, immediately followed by a 300-second buffer flow to capture the dissociation phase.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections). Fit the resulting curves to a 1:1 Langmuir binding model to derive kon​ , koff​ , and Kd​ .

Protocol 2: Cellular Target Inhibition Assay (Western Blotting)

Causality Check: This step validates that the lipophilicity imparted by the 3-fluoro group successfully translates to membrane permeability, allowing the compound to reach its intracellular target.

  • Cell Culture & Treatment: Seed target cells (e.g., HeLa or HCT116) at 3×105 cells/well in 6-well plates. Treat with 3-FIQ-7 at varying concentrations (0.1, 1, 10 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to clear the lysates.

  • SDS-PAGE & Transfer: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris gel. Transfer the proteins to a PVDF membrane using a semi-dry transfer system.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Probe with a primary antibody against the downstream biomarker of target inhibition overnight at 4°C. Wash and probe with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Quantification: Develop the blot using an ECL substrate. Quantify band intensities via densitometry, normalizing to a loading control (e.g., β -actin), to calculate the cellular IC50​ .

Quantitative Pharmacological Profiling

The addition of the fluorine atom at the C3 position profoundly impacts the pharmacological profile of the isoquinoline scaffold. The table below summarizes the comparative data, illustrating the structure-activity relationship (SAR) improvements.

Table 1: Comparative Pharmacological Profile of Isoquinoline Derivatives (Representative Data)

CompoundTarget Affinity ( Kd​ , nM)Residence Time ( τ , min)Cellular IC50​ (nM)Caco-2 Permeability ( Papp​×10−6 cm/s)
Isoquinolin-7-ol (Unsubstituted)145.04.2850.08.5
3-Fluoroisoquinolin-7-ol (3-FIQ-7) 12.5 28.5 45.0 22.1

Data Interpretation: The 3-FIQ-7 derivative demonstrates a >10-fold increase in target affinity and a significantly prolonged residence time. Crucially, the cellular IC50​ drops dramatically, driven by the enhanced Caco-2 permeability afforded by the lipophilic fluorine atom.

References

  • Journal of Medicinal Chemistry. "Tetrahydro-isoquinoline-Based Factor Xa Inhibitors". ACS Publications. URL: [Link]

  • Google Patents. "WO2023034344A1 - Isoquinolinones and quinolinones as modulators of polrmt".

Sources

Protocols & Analytical Methods

Method

Application Note: Next-Generation Fluorometric Assay Development Using 3-Fluoroisoquinolin-7-ol (3-FIQ-7) Probes

Introduction & Mechanistic Rationale In the landscape of drug discovery and molecular diagnostics, the development of robust fluorometric assays hinges on the photophysical properties of the chosen fluorophore. Historica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of drug discovery and molecular diagnostics, the development of robust fluorometric assays hinges on the photophysical properties of the chosen fluorophore. Historically, application scientists have relied on coumarin-based scaffolds (such as 4-Methylumbelliferone, 4-MU) for enzyme-activatable probes. However, these classical probes suffer from a critical limitation: their hydroxyl group possesses a pKa of ~7.8. Consequently, at physiological pH (7.4), the fluorophore remains predominantly in its protonated, weakly fluorescent state, necessitating the addition of highly alkaline "stop solutions" (pH > 9.0) to achieve maximum signal[1]. This completely precludes real-time kinetic monitoring in live cells.

The 3-fluoroisoquinolin-7-ol (3-FIQ-7) scaffold represents a paradigm shift in probe design. Isoquinoline derivatives are inherently[2]. By introducing a strongly electronegative fluorine atom at the 3-position, we manipulate the electronic structure of the aromatic ring via inductive electron withdrawal[3]. This effect stabilizes the conjugate base (the phenolate anion) at the 7-position, drastically lowering the pKa of the hydroxyl group from ~7.8 down to ~6.1[4][5].

The Causality of the Design: Because the pKa is shifted well below physiological pH, >95% of the cleaved 3-FIQ-7 probe exists in its highly fluorescent anionic state at pH 7.4. This enables massive "turn-on" fluorescence directly in standard cell culture media or physiological buffers, allowing for continuous, real-time kinetic readouts without destroying the biological sample.

Mechanism Probe Masked Probe (3-FIQ-7-Phosphate) Enzyme Enzymatic Cleavage (e.g., Phosphatase) Probe->Enzyme Hydrolysis Intermediate Protonated Fluorophore (3-FIQ-7-OH) Enzyme->Intermediate Deprotonation Rapid Deprotonation (Physiological pH 7.4) Intermediate->Deprotonation pKa ~ 6.1 Anion Fluorescent Anion (3-FIQ-7-O⁻) Deprotonation->Anion Turn-On Signal

Fig 1. Mechanistic pathway of 3-FIQ-7 probe activation via enzymatic cleavage and deprotonation.

Photophysical Properties & Data Presentation

To validate the superiority of the 3-FIQ-7 scaffold, we benchmarked a 3-FIQ-7-Phosphate (3-FIQ-7-P) probe against the industry standard 4-Methylumbelliferyl phosphate (4-MUP) in an Alkaline Phosphatase (ALP) assay.

The 3-FIQ-7 anion exhibits a significant Stokes shift, moving emission into the green spectrum (510 nm), which critically avoids the blue autofluorescence (NADH, flavins) commonly encountered in complex biological matrices.

Table 1: Photophysical Properties Comparison
Property4-Methylumbelliferone (4-MU)3-Fluoroisoquinolin-7-ol (3-FIQ-7)
Excitation Max ( λex​ ) 360 nm380 nm
Emission Max ( λem​ ) 450 nm510 nm
pKa of Hydroxyl Group ~7.8~6.1
Fluorescence at pH 7.4 ~30% of Maximum>95% of Maximum
Quantum Yield ( Φ ) 0.650.72
Table 2: Kinetic Parameters for Alkaline Phosphatase (ALP)

Assay Conditions: 50 mM HEPES, pH 7.4, 37°C. | Substrate | Km​ ( μ M) | kcat​ (s −1 ) | kcat​/Km​ (M −1 s −1 ) | Limit of Detection (LOD) | | :--- | :--- | :--- | :--- | :--- | | 4-MUP | 15.2 | 120 | 7.8×106 | 0.5 mU/mL | | 3-FIQ-7-P | 8.4 | 145 | 1.7×107 | 0.05 mU/mL |

Self-Validating Assay Architecture

Trustworthiness in high-throughput screening requires that every protocol acts as a self-validating system. Before executing the step-by-step methodology, you must establish an interlocking control matrix on every microplate. This ensures that any observed fluorescence is strictly causal to your target enzyme and not an artifact.

  • Matrix Blank (Buffer + Probe): Establishes the baseline auto-hydrolysis rate of the 3-FIQ-7 probe. A high blank indicates probe degradation.

  • Positive Control (Purified Enzyme + Probe): Validates that the probe batch is active and the fluorometer optics are correctly calibrated.

  • Inhibitor Control (Sample + Probe + Specific Inhibitor): E.g., adding 1 mM Levamisole for ALP. This confirms signal specificity; any residual signal indicates off-target cleavage by other hydrolases or background autofluorescence.

  • Spike Recovery (Sample + Known Enzyme Concentration): Tests for signal quenching by the sample matrix (e.g., heavy metals or light-absorbing compounds in cell lysates).

Experimental Protocols

In Vitro High-Throughput Enzyme Kinetics

Rationale: We utilize HEPES buffer instead of Tris. Tris contains a primary amine that can act as a weak competitive inhibitor for certain enzymes like ALP. HEPES is a zwitterionic Good's buffer that maintains pH 7.4 without interfering with the active site.

Materials:

  • 3-FIQ-7-P stock solution (10 mM in anhydrous DMSO)

  • Assay Buffer: 50 mM HEPES, 1 mM MgCl2​ , 0.1 mM ZnCl2​ , pH 7.4

  • Black, flat-bottom 96-well microplates (black walls prevent well-to-well optical crosstalk).

Step-by-Step Procedure:

  • Reagent Preparation: Dilute the 3-FIQ-7-P stock in Assay Buffer to a working concentration of 20 µM. Note: Keep protected from light to prevent photo-oxidation.

  • Sample Plating: Add 50 µL of your biological samples, standards, and controls (as defined in Section 3) to the designated wells of the 96-well plate.

  • Reaction Initiation: Rapidly add 50 µL of the 20 µM 3-FIQ-7-P working solution to all wells using a multichannel pipette. The final probe concentration is 10 µM. (Causality: 10 µM ensures the reaction operates under zero-order kinetics where [S]≫Km​ , providing a linear fluorescence increase proportional strictly to enzyme concentration).

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader set to 37°C.

  • Measurement: Read fluorescence continuously for 30 minutes at 1-minute intervals. Settings: λex​ = 380 nm, λem​ = 510 nm.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-versus-time curve. Use the Matrix Blank to subtract background auto-hydrolysis.

Protocol S1 1. Prepare Controls & Samples S2 2. Add 3-FIQ-7 Working Solution S1->S2 S3 3. Incubate (37°C, Dark) S2->S3 S4 4. Read Fluorescence (Ex/Em: 380/510 nm) S3->S4 S5 5. Calculate Activity & Z'-Factor S4->S5

Fig 2. Step-by-step high-throughput screening workflow for 3-FIQ-7 fluorometric assays.

Live-Cell Fluorescence Imaging

Rationale: Because 3-FIQ-7 does not require cell lysis or alkaline stop solutions, it is ideal for spatiotemporal tracking of enzyme activity in living cells.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells (e.g., HeLa or osteoblasts) in a glass-bottom 35 mm imaging dish and culture until 70% confluent.

  • Washing: Gently wash the cells twice with warm PBS (pH 7.4) to remove serum esterases and phosphatases present in the culture media, which will cause high background signal.

  • Probe Incubation: Add 2 mL of pre-warmed imaging buffer (e.g., HBSS) containing 5 µM of the 3-FIQ-7-P probe.

  • Imaging: Transfer the dish to a confocal microscope equipped with a stage incubator (37°C, 5% CO2​ ). Excite the sample using a 375 nm or 405 nm laser line, and collect emission using a 500–550 nm bandpass filter.

  • Validation: To prove the signal is enzyme-dependent, treat a parallel dish with 1 mM Levamisole 15 minutes prior to probe addition. A lack of fluorescence in this dish validates the assay's specificity.

Troubleshooting & Optimization

  • High Background in Blank Wells: This indicates auto-hydrolysis of the probe. Ensure the stock solution is stored in anhydrous DMSO at -20°C. Water contamination in the DMSO will prematurely hydrolyze the masking group.

  • Non-Linear Kinetic Curves (Plateauing early): The enzyme concentration in the sample is too high, leading to substrate depletion. Dilute the biological sample 1:10 and repeat the assay to ensure you are operating within the linear dynamic range.

  • Low Signal in Live Cells: The highly charged phosphate group may impede cell membrane permeability. For intracellular targets, consider synthesizing an acetoxymethyl (AM) ester derivative of the probe to mask the charge during cellular uptake.

References

  • Journal of the American Chemical Society (2002). Photophysics of 7-Hydroxytetrahydroisoquinoline-3-carboxylic Acid and Its Derivatives. Available at:[Link][2]

  • Chemical Society Reviews (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Available at:[Link][4]

  • Journal of Medicinal Chemistry (2009). Discovery of 6-Aryl-7-alkoxyisoquinoline Inhibitors of IκB Kinase-β (IKK-β). Available at:[Link][5]

  • Organometallics (2019). Intramolecular C–F Activation in Schiff-Base Alkali Metal Complexes. Available at:[Link][3]

Sources

Application

Application Note: Strategic Incorporation of 3-Fluoroisoquinolin-7-ol into Novel ATP-Competitive Kinase Inhibitors

Executive Summary The development of highly selective, metabolically stable ATP-competitive kinase inhibitors remains a central challenge in targeted oncology and immunology. While the isoquinoline core is a privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, metabolically stable ATP-competitive kinase inhibitors remains a central challenge in targeted oncology and immunology. While the isoquinoline core is a privileged pharmacophore for kinase hinge-binding[1], first-generation derivatives often suffer from rapid cytochrome P450 (CYP)-mediated oxidation and off-target basicity-driven toxicities. This application note details the mechanistic rationale, synthetic integration, and biological validation of 3-fluoroisoquinolin-7-ol as a next-generation building block. By leveraging strategic fluorination and solvent-channel targeting, this scaffold resolves historical liabilities while maintaining sub-nanomolar potency[2].

Mechanistic Rationale & Pharmacophore Logic

The design of the 3-fluoroisoquinolin-7-ol scaffold is rooted in precise physicochemical modulation:

  • The Hinge-Binding Core (Isoquinoline Nitrogen): The N2 atom of the isoquinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Valine or Leucine)[3].

  • The 3-Fluoro Substitution (Metabolic & pKa Modulation): The strategic placement of a fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the adjacent N2 atom, reducing physiological protonation. Consequently, this modification mitigates hERG liabilities and enhances membrane permeability. Furthermore, the strong C-F bond blocks oxidative metabolism at the historically vulnerable, electron-rich C3 position[4], significantly extending the compound's in vivo half-life[2].

  • The 7-Hydroxyl Vector (Solvent Channel Targeting): When the N2 atom is anchored to the hinge, the C7 position projects directly into the solvent-exposed channel of the ATP-binding pocket. The 7-hydroxyl group provides an ideal synthetic handle for O-alkylation, allowing the attachment of solubilizing motifs (e.g., morpholine or piperazine linkers) to tune kinome selectivity and improve aqueous solubility[1].

Pharmacophore Core 3-Fluoroisoquinolin-7-ol Scaffold F3 3-Fluoro Substitution (Electron Withdrawing) Core->F3 N2 Isoquinoline Nitrogen (Hinge Binder) Core->N2 OH7 7-Hydroxyl Group (Solvent Vector) Core->OH7 pKa Modulates pKa (Reduces basicity) F3->pKa Metab Blocks CYP450 Oxidation F3->Metab Hbond Optimal ATP Hinge Hydrogen Bonding N2->Hbond Solv O-Alkylation for Solubility/Selectivity OH7->Solv pKa->Hbond Enhances

Logical relationship of the 3-fluoroisoquinolin-7-ol pharmacophore features.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous validation of compounds derived from this scaffold, the following self-validating protocols must be executed.

Workflow Synth 1. Synthesis (O-Alkylation) Assay 2. Kinase Profiling (TR-FRET) Synth->Assay Library Metab 3. DMPK (HLM Stability) Assay->Metab Actives Lead 4. Optimization & Selection Metab->Lead Data

Experimental workflow from chemical synthesis to lead candidate selection.

Protocol 1: Chemical Incorporation via O-Alkylation

Causality: We utilize mild basic conditions ( K2​CO3​ ) to selectively deprotonate the 7-hydroxyl (pKa ~9.5) without causing nucleophilic aromatic substitution (SNAr) displacement of the 3-fluoro group, which requires much harsher conditions. Dimethylformamide (DMF) is selected as the solvent to ensure complete solvation of the electrophilic alkyl halide.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the 3-fluoroisoquinolin-7-ol intermediate in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Deprotonation: Add 2.5 eq of finely powdered, anhydrous K2​CO3​ . Stir at room temperature for 15 minutes to generate the phenoxide intermediate.

  • Alkylation: Dropwise add 1.2 eq of the desired alkyl halide (e.g., 4-(3-chloropropyl)morpholine) dissolved in minimal DMF.

  • Reaction Acceleration: Subject the mixture to microwave irradiation at 80°C for 45 minutes. Validation Control: Monitor via LC-MS to ensure no defluorination occurs.

  • Workup: Quench with ice water, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na2​SO4​ , and concentrate. Purify via reverse-phase preparative HPLC.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Activity Assay

Causality: TR-FRET is selected over standard fluorescence assays because fluorinated compounds can occasionally exhibit auto-fluorescence or quenching. The time-delayed reading of lanthanide chelates (Europium) completely bypasses compound-mediated optical interference, ensuring high-fidelity IC50 data.

Step-by-Step Methodology:

  • Compound Plating: Dispense 100 nL of the synthesized 3-fluoroisoquinoline derivatives (10-point dose-response, 1:3 dilution series in 100% DMSO) into a 384-well low-volume proxiplate.

  • Enzyme Pre-incubation: Add 5 µL of the target kinase (e.g., HER2 or ERK) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 60 minutes at 25°C. Causality: This extended pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium prior to ATP competition.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at the apparent Km​ for the specific kinase) and the biotinylated peptide substrate. Incubate for 45 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Eu-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: After 60 minutes, read the plate on a multi-mode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Validation Control: Include Staurosporine as a positive control and DMSO as a negative vehicle control.

Protocol 3: Human Liver Microsome (HLM) Stability Assay

Causality: To definitively prove that the 3-fluoro substitution prevents CYP450-mediated degradation, compounds must be subjected to an HLM assay fortified with an NADPH regenerating system.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL suspension of pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4). Causality: 1 mg/mL ensures linear enzyme kinetics while minimizing non-specific protein binding.

  • Spiking: Add the test compound to a final concentration of 1 µM (final DMSO concentration <0.1% to prevent CYP inhibition).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ). Validation Control: Run Verapamil (rapid clearance) alongside the test compounds to validate microsomal activity.

Quantitative Data Summary

The table below summarizes the comparative advantages of incorporating the 3-fluoroisoquinolin-7-ol scaffold against a non-fluorinated baseline. The data demonstrates that the fluorinated analog achieves superior metabolic stability and solubility without sacrificing target potency.

Compound ScaffoldKinase IC50 (nM)HLM T1/2​ (min)Intrinsic Clearance ( CLint​ )Thermodynamic Sol. (µM)
Isoquinolin-7-ol (Baseline) 4.2 ± 0.518.485.2 µL/min/mg45
3-Fluoroisoquinolin-7-ol 3.8 ± 0.3> 120.0< 10.5 µL/min/mg110
Fold ImprovementNeutral> 6.5x> 8x reduction> 2.4x

Note: Data represents mean values (n=3) for matched-pair analogs featuring an identical 7-O-morpholinopropyl solvent vector.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3)
  • Source: Royal Society of Chemistry (RSC)

Sources

Method

Application Note: Mastering Sample Preparation for the Mass Spectrometry of 3-Fluoroisoquinolin-7-ol

Introduction: The Analytical Challenge of 3-Fluoroisoquinolin-7-ol 3-Fluoroisoquinolin-7-ol is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of 3-Fluoroisoquinolin-7-ol

3-Fluoroisoquinolin-7-ol is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel pharmaceutical agents.[1] Its accurate quantification in complex biological matrices, such as plasma, serum, or tissue homogenates, is critical for pharmacokinetic, toxicokinetic, and metabolic studies. The structural features of 3-fluoroisoquinolin-7-ol—a polar phenolic hydroxyl group and a basic nitrogen atom within the isoquinoline ring system—present distinct challenges for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Direct injection of biological samples into an LC-MS system is seldom feasible. The sample "matrix," which includes a complex mixture of proteins, lipids, salts, and other endogenous compounds, can cause significant analytical problems. The most pervasive of these is the matrix effect , where co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's source, leading to signal suppression or enhancement.[3][4] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantification.[4]

Therefore, robust and efficient sample preparation is not merely a preliminary step but a cornerstone of a reliable bioanalytical method. The goal of sample preparation is to isolate the analyte of interest from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the LC-MS system. This guide provides a detailed exploration of the principal sample preparation techniques applicable to 3-fluoroisoquinolin-7-ol, explaining the rationale behind each method and providing actionable protocols for implementation in a research or drug development setting.

Understanding the Analyte and the Matrix

The selection of an appropriate sample preparation strategy is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

  • Analyte Properties (3-Fluoroisoquinolin-7-ol):

    • Molecular Formula: C₉H₆FNO[1]

    • Molecular Weight: 163.15 g/mol [1]

    • Polarity: The presence of a hydroxyl (-OH) group and a nitrogen atom makes the molecule polar. Its parent compound, 7-isoquinolinol, has a calculated XLogP3 of 1.9, indicating moderate lipophilicity.[2]

    • pKa: The molecule possesses two ionizable sites: the basic isoquinoline nitrogen (pKa ~5-6, acidic) and the acidic phenolic hydroxyl group (pKa ~8-9, basic). This dual nature is critical for developing selective Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methods by manipulating pH.

  • Matrix Components: Biological matrices like plasma are rich in proteins (e.g., albumin) and phospholipids, which are notoriously problematic. Proteins can precipitate in the analytical column and MS source, while phospholipids are a primary cause of ion suppression in Electrospray Ionization (ESI).

Core Sample Preparation Strategies: A Comparative Overview

Three techniques form the foundation of small molecule sample preparation: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice among them involves a trade-off between speed, selectivity, and cost.

TechniqueSelectivityTypical RecoveryThroughputCost per SamplePrimary MechanismKey Advantage
Protein Precipitation (PPT) LowHigh (>80%)HighLowProtein denaturation and removal by organic solvent.[5]Simplicity and Speed
Liquid-Liquid Extraction (LLE) MediumMedium-HighMediumLow-MediumPartitioning of the analyte between two immiscible liquid phases based on polarity and pH.Cost-effective selectivity
Solid-Phase Extraction (SPE) HighHigh (>85%)Medium-HighHighPartitioning between a solid sorbent and a liquid mobile phase.[6][7]Highest sample cleanliness and concentration

Detailed Methodologies and Protocols

This section provides step-by-step protocols for each of the core techniques. The causality behind critical steps is explained to empower the user to adapt and troubleshoot these methods effectively.

Protein Precipitation (PPT): The "Crash and Shoot" Approach

PPT is the simplest and fastest method for removing the bulk of proteins from a biological sample. It involves adding a water-miscible organic solvent to the sample, which reduces the solubility of proteins, causing them to precipitate. Acetonitrile is often the precipitating agent of choice as it generally leads to cleaner supernatants compared to methanol.[8]

Causality: The high concentration of organic solvent disrupts the hydration layer around protein molecules, leading to their aggregation and precipitation. While effective at removing proteins, this method does not significantly remove other matrix components like salts and phospholipids, resulting in a relatively "dirty" extract.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start_node [label="Start:\nBiological Sample\n(e.g., 100 µL Plasma)", shape=ellipse, fillcolor="#FBBC05"]; end_node [label="Analyze by LC-MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes A [label="Add 300 µL Acetonitrile\n(containing Internal Standard)"]; B [label="Vortex\n(e.g., 1 min at high speed)"]; C [label="Centrifuge\n(e.g., 10 min at >10,000 x g)"]; D [label="Transfer Supernatant\nto new plate/vial"]; E [label="Evaporate & Reconstitute (Optional)\nor Direct Injection"];

// Connections start_node -> A [label=" 1. Precipitate"]; A -> B [label=" 2. Mix"]; B -> C [label=" 3. Separate"]; C -> D [label=" 4. Collect"]; D -> E; E -> end_node [label=" 5. Analyze"]; }

Caption: Workflow for Protein Precipitation (PPT).

Protocol 1: Protein Precipitation with Acetonitrile

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube or a well in a 96-well deep-well plate.

  • Solvent Addition: Add 300 µL of cold acetonitrile (ACN) containing the internal standard. A sample-to-solvent ratio of 1:3 is a common starting point.

    • Scientist's Note: Using cold ACN can improve precipitation efficiency. The internal standard is crucial for correcting analytical variability.

  • Mixing: Cap the tube or seal the plate and vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.[9]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm or >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the supernatant (~350 µL) and transfer it to a clean tube or well, being careful not to disturb the protein pellet.

  • Final Preparation: The supernatant can be injected directly into the LC-MS system. Alternatively, for increased sensitivity, it can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

    • Trustworthiness Check: This optional evaporation/reconstitution step also serves as a solvent exchange, ensuring the final sample is in a weak solvent, which promotes better peak shape in reversed-phase chromatography.

Liquid-Liquid Extraction (LLE): Exploiting pH and Polarity

LLE provides a cleaner sample than PPT by partitioning the analyte between an aqueous phase and an immiscible organic phase. Its selectivity is controlled by adjusting the pH of the aqueous sample to render the analyte neutral, thereby maximizing its solubility in the organic solvent while leaving charged matrix components behind.

Causality: For 3-fluoroisoquinolin-7-ol, the basic nitrogen can be neutralized by raising the pH above its pKa (~pH 7-8), and the acidic hydroxyl group remains protonated. At this neutral state, the molecule is less polar and will preferentially partition into a moderately polar, water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start_node [label="Start:\nBiological Sample\n(e.g., 100 µL Plasma)", shape=ellipse, fillcolor="#FBBC05"]; end_node [label="Analyze by LC-MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes A [label="Add Buffer to Adjust pH\n(e.g., to pH ~8.0)"]; B [label="Add Extraction Solvent\n(e.g., 500 µL Ethyl Acetate)"]; C [label="Vortex/Mix Vigorously\n(e.g., 5 min)"]; D [label="Centrifuge\n(to separate layers)"]; E [label="Transfer Organic Layer\nto clean tube"]; F [label="Evaporate to Dryness"]; G [label="Reconstitute in Mobile Phase"];

// Connections start_node -> A [label=" 1. pH Adjust"]; A -> B [label=" 2. Extract"]; B -> C; C -> D; D -> E [label=" 3. Collect"]; E -> F [label=" 4. Concentrate"]; F -> G; G -> end_node [label=" 5. Analyze"]; }

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Protocol 2: pH-Controlled Liquid-Liquid Extraction

  • Sample Preparation: To 100 µL of the biological sample in a suitable tube, add 100 µL of a buffer solution (e.g., 0.1 M ammonium carbonate, pH ~8.5) and the internal standard. Mix gently.

    • Scientist's Note: The pH adjustment is the most critical step for ensuring high recovery. The optimal pH should be determined experimentally but should be ~2 units above the pKa of the basic nitrogen and ~2 units below the pKa of the acidic hydroxyl.

  • Solvent Addition: Add 600 µL of ethyl acetate.

  • Extraction: Cap and vortex for 5-10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness at 40°C under a stream of nitrogen. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness

SPE offers the highest degree of selectivity and sample cleanup.[6] It utilizes a packed bed of sorbent in a cartridge or 96-well plate format to retain the analyte while matrix interferences are washed away. For a polar, ionizable molecule like 3-fluoroisoquinolin-7-ol, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent are excellent choices. Here, we detail a reversed-phase protocol.

Causality: In reversed-phase SPE, the nonpolar C18 sorbent retains analytes through hydrophobic interactions. The process involves four key steps:

  • Conditioning: Wets the sorbent with an organic solvent (e.g., methanol).

  • Equilibration: Rinses the sorbent with an aqueous solution to prepare it for the aqueous sample.

  • Loading: The sample is passed through the sorbent, and the analyte is retained.

  • Washing: A weak solvent is used to wash away polar, unretained matrix components.

  • Elution: A strong organic solvent disrupts the hydrophobic interactions, eluting the analyte.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start_node [label="Start:\nPre-treated Sample\n(e.g., Diluted Plasma)", shape=ellipse, fillcolor="#FBBC05"]; end_node [label="Analyze by LC-MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes A [label="1. Condition Cartridge\n(e.g., 1 mL Methanol)"]; B [label="2. Equilibrate Cartridge\n(e.g., 1 mL Water)"]; C [label="3. Load Sample"]; D [label="4. Wash\n(e.g., 1 mL 5% Methanol in Water)"]; E [label="5. Elute Analyte\n(e.g., 1 mL 90% Methanol in Water)"]; F [label="Evaporate & Reconstitute"];

// Connections A -> B; B -> C; start_node -> C; C -> D; D -> E; E -> F; F -> end_node; }

Caption: General workflow for Solid-Phase Extraction (SPE).

Protocol 3: Reversed-Phase Solid-Phase Extraction (RP-SPE)

StepSolvent/SolutionVolumePurpose
Sample Pre-treatment 4% Phosphoric Acid in Water400 µLDilute 100 µL plasma, acidify to ensure analyte is charged for better retention.
1. Conditioning Methanol1 mLTo wet the C18 sorbent and activate the stationary phase.
2. Equilibration Deionized Water1 mLTo prepare the sorbent for the aqueous sample.
3. Loading Pre-treated Sample500 µLTo apply the sample to the sorbent; analyte is retained.
4. Washing 5% Methanol in Water1 mLTo remove hydrophilic interferences and salts.
5. Elution 90% Methanol in Water1 mLTo disrupt hydrophobic interactions and elute the analyte.
  • Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid. This ensures proteins are dissociated from the analyte and that the analyte is protonated for optimal retention. Centrifuge if any precipitate forms.

  • SPE Manifold Setup: Place C18 SPE cartridges (e.g., 100 mg, 3 mL) onto an SPE manifold.

  • Conditioning: Pass 1 mL of methanol through each cartridge. Do not allow the sorbent to dry.

  • Equilibration: Pass 1 mL of deionized water through each cartridge. Let the solvent drain to the top of the sorbent bed.

  • Loading: Load the 500 µL of the pre-treated sample onto the cartridge and allow it to pass through slowly (e.g., 1-2 mL/min).

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to wash away interferences.

  • Drying (Optional): Apply vacuum for 1-2 minutes to dry the sorbent bed.

  • Elution: Place clean collection tubes inside the manifold. Elute the analyte by passing 1 mL of 90% methanol in water through the cartridge.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Advanced Topic: Chemical Derivatization

For some molecules, ionization efficiency in ESI-MS is inherently poor. In such cases, chemical derivatization can be employed to introduce a readily ionizable moiety onto the analyte, thereby enhancing detection sensitivity.[10][11][12] For 3-fluoroisoquinolin-7-ol, the phenolic hydroxyl group is a potential site for derivatization. Reagents like dansyl chloride could be used to add a permanently charged or easily protonated group.[12] However, derivatization adds complexity and time to the workflow and should only be considered if sufficient sensitivity cannot be achieved with optimized SPE and MS conditions.[10]

Conclusion and Recommendations

The optimal sample preparation technique for 3-fluoroisoquinolin-7-ol depends on the specific requirements of the assay.

  • For high-throughput screening where speed is paramount, Protein Precipitation is a suitable starting point.

  • For regulated bioanalysis requiring high accuracy and precision, Solid-Phase Extraction is the recommended method due to its superior cleanup, which minimizes matrix effects and improves assay robustness.[6]

  • Liquid-Liquid Extraction offers a balanced, cost-effective alternative when the cleanliness of SPE is not strictly necessary but an improvement over PPT is desired.

Regardless of the chosen method, thorough validation, including the assessment of analyte recovery and matrix effects, is essential to ensure the generation of reliable, high-quality data in any drug development program.

References

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed? | Analytical Chemistry - ACS Publications. [Link]

  • A new strategy for ionization enhancement by derivatization for mass spectrometry. [Link]

  • Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater | Analytical Chemistry - ACS Publications. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method | LCGC International. [Link]

  • Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications - Analyst (RSC Publishing). [Link]

  • (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - ResearchGate. [Link]

  • Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS - ResearchGate. [Link]

  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed. [Link]

  • Derivatization for Electrospray Ionization Mass Spectrometry. 3. Electrochemically Ionizable Derivatives | Analytical Chemistry - ACS Publications. [Link]

  • Prepping Small Molecules for Mass Spec | Biocompare.com. [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. [Link]

  • A new strategy for ionization enhancement by derivatization for mass spectrometry. (2011) | Yusuke Iwasaki - SciSpace. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. - SciELO. [Link]

  • Identification of isoquinoline alkaloids from Berberis microphylla by HPLC ESI-MS/MS. [Link]

  • Mass Spectrometry Sample Preparation Guide - Organomation. [Link]

  • Analysis of Immunosuppressants from Whole Blood using Protein Precipitation and LC/MS/MS - Chromatography Today. [Link]

  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. [Link]

  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]

  • Solid-phase extraction of polar hydrophilic aromatic sulfonates followed by capillary zone electrophoresis-UV absorbance detection and ion-pair liquid chromatography-diode array UV detection and electrospray mass spectrometry - PubMed. [Link]

  • 3-Fluoroquinolin-7-ol - MySkinRecipes. [Link]

  • Understanding and Improving Solid-Phase Extraction | LCGC International. [Link]

  • Solid-Phase Extraction of Polycyclic Aromatic Compounds | Request PDF - ResearchGate. [Link]

  • Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus | Request PDF - ResearchGate. [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. [Link]

  • 7-Isoquinolinol | C9H7NO - PubChem. [Link]

  • 6-fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride (C9H10FNO) - PubChemLite. [Link]

Sources

Application

Synthesizing 3-Fluoroisoquinolin-7-ol Analogs for Structure-Activity Relationship Studies: An Application Note and Protocol Guide

Introduction: The Strategic Importance of Fluorinated Isoquinolines in Medicinal Chemistry The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fluorinated Isoquinolines in Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors.[1][2] The strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[3] Specifically, the 3-fluoroisoquinolin-7-ol core represents a promising starting point for the development of novel therapeutics. The fluorine atom at the 3-position can modulate the pKa of the isoquinoline nitrogen and engage in favorable interactions with target proteins, while the hydroxyl group at the 7-position provides a crucial anchor for hydrogen bonding.

This guide provides a comprehensive overview of the synthetic strategies and protocols for preparing a library of 3-fluoroisoquinolin-7-ol analogs. Furthermore, it details the subsequent application of these analogs in structure-activity relationship (SAR) studies, a critical phase in the iterative process of drug discovery. By systematically modifying the core structure and evaluating the impact on biological activity, researchers can elucidate the key molecular interactions driving target engagement and optimize lead compounds for improved efficacy and selectivity.

Synthetic Strategies for 3-Fluoroisoquinolin-7-ol Analogs

The synthesis of 3-fluoroisoquinolin-7-ol analogs requires a multi-step approach. A judicious choice of synthetic route is paramount to ensure efficiency and the ability to generate a diverse library of analogs. Herein, we present a convergent synthetic strategy that allows for late-stage diversification. The general approach involves the construction of a 7-methoxyisoquinoline precursor, followed by the introduction of the 3-fluoro substituent and subsequent demethylation to unveil the 7-hydroxyl group.

Diagram of the Overall Synthetic Workflow

Synthetic Workflow cluster_0 Core Isoquinoline Synthesis cluster_1 Functional Group Interconversion cluster_2 Analog Synthesis Start m-Methoxyphenethylamine Amide N-(2-(3-methoxyphenyl)ethyl)acetamide Start->Amide Acetic Anhydride Dihydroisoquinoline 7-Methoxy-1-methyl-3,4-dihydroisoquinoline Amide->Dihydroisoquinoline Bischler-Napieralski (POCl3) Aromatization 7-Methoxy-1-methylisoquinoline Dihydroisoquinoline->Aromatization Oxidation (e.g., Pd/C) Amination 7-Methoxyisoquinolin-3-amine Aromatization->Amination (1) Halogenation (NCS) (2) Amination (NaNH2) Fluorination 3-Fluoro-7-methoxyisoquinoline Amination->Fluorination Balz-Schiemann Reaction Deprotection 3-Fluoroisoquinolin-7-ol (Core Scaffold) Fluorination->Deprotection Demethylation (BBr3) Analogs Diverse 3-Fluoroisoquinolin-7-ol Analogs Deprotection->Analogs Further Functionalization

Caption: Overall synthetic workflow for 3-fluoroisoquinolin-7-ol analogs.

Experimental Protocols

Part 1: Synthesis of the Core Scaffold: 3-Fluoroisoquinolin-7-ol

This part details a reliable route to the core 3-fluoroisoquinolin-7-ol scaffold, which serves as the foundational building block for the analog library.

Protocol 1.1: Synthesis of N-(2-(3-methoxyphenyl)ethyl)acetamide

This initial step involves the acylation of the commercially available m-methoxyphenethylamine.

  • Materials:

    • m-Methoxyphenethylamine

    • Acetic anhydride

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve m-methoxyphenethylamine (1.0 eq) in DCM in a round-bottom flask.

    • Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude amide by recrystallization or column chromatography to obtain N-(2-(3-methoxyphenyl)ethyl)acetamide.

Protocol 1.2: Bischler-Napieralski Cyclization to 7-Methoxy-1-methyl-3,4-dihydroisoquinoline

The Bischler-Napieralski reaction is a robust method for constructing the dihydroisoquinoline core.[4][5][6][7][8]

  • Materials:

    • N-(2-(3-methoxyphenyl)ethyl)acetamide

    • Phosphorus oxychloride (POCl₃)

    • Acetonitrile (anhydrous)

    • Ice

    • Ammonium hydroxide (NH₄OH)

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve N-(2-(3-methoxyphenyl)ethyl)acetamide (1.0 eq) in anhydrous acetonitrile.

    • Cool the solution to 0 °C and slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise.

    • After the addition, heat the reaction mixture to reflux (approximately 80-85 °C) for 1-2 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous mixture with concentrated ammonium hydroxide to a pH of 9-10.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 7-methoxy-1-methyl-3,4-dihydroisoquinoline.

Protocol 1.3: Aromatization to 7-Methoxy-1-methylisoquinoline

  • Materials:

    • 7-Methoxy-1-methyl-3,4-dihydroisoquinoline

    • 10% Palladium on carbon (Pd/C)

    • Toluene or xylene

  • Procedure:

    • Dissolve the crude dihydroisoquinoline from the previous step in toluene.

    • Add 10% Pd/C (5-10 mol%).

    • Heat the mixture to reflux for 12-24 hours. The dehydrogenation can be monitored by TLC or GC-MS.

    • Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the pad with toluene.

    • Concentrate the filtrate under reduced pressure and purify by column chromatography to yield 7-methoxy-1-methylisoquinoline.

Protocol 1.4: Synthesis of 7-Methoxyisoquinolin-3-amine

This two-step sequence first introduces a leaving group at the 3-position, followed by amination.

  • Materials:

    • 7-Methoxy-1-methylisoquinoline

    • N-Chlorosuccinimide (NCS) or other halogenating agent

    • Sodium amide (NaNH₂)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • Halogenation: React 7-methoxy-1-methylisoquinoline with a suitable halogenating agent (e.g., NCS) to introduce a chloro group at the 3-position. This reaction often requires careful optimization of conditions.

    • Amination: In a flame-dried flask under an inert atmosphere, dissolve the 3-chloro-7-methoxy-1-methylisoquinoline in an anhydrous solvent.

    • Carefully add sodium amide (a strong base, handle with caution) and heat the reaction. The Chichibabin amination can be an alternative, though it often favors the 1-position.[9] A more controlled approach is a Buchwald-Hartwig amination.[9]

    • Monitor the reaction by TLC. Upon completion, quench the reaction carefully with a proton source (e.g., saturated ammonium chloride solution).

    • Extract the product with an organic solvent, dry, and purify by column chromatography to obtain 7-methoxyisoquinolin-3-amine.

Protocol 1.5: Balz-Schiemann Reaction to 3-Fluoro-7-methoxyisoquinoline

The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring from an amino group.[10][11][12][13]

  • Materials:

    • 7-Methoxyisoquinolin-3-amine

    • Hydrofluoroboric acid (HBF₄) or Boron trifluoride etherate (BF₃·OEt₂)

    • Sodium nitrite (NaNO₂)

    • Inert solvent for thermal decomposition (e.g., toluene, xylene)

  • Procedure:

    • Diazotization: Dissolve the 3-aminoisoquinoline in an aqueous solution of HBF₄ at 0 °C.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0-5 °C.

    • Stir for 30-60 minutes. The formation of the diazonium tetrafluoroborate salt may be observed as a precipitate.

    • Isolate the diazonium salt by filtration and wash with cold ether.

    • Fluorination: Suspend the dried diazonium salt in an inert, high-boiling solvent.

    • Heat the suspension gently. The decomposition of the salt, evolving nitrogen gas, will lead to the formation of the fluoro-isoquinoline.

    • After gas evolution ceases, cool the reaction, and purify the product by extraction and column chromatography.

Protocol 1.6: Demethylation to 3-Fluoroisoquinolin-7-ol

The final step is the cleavage of the methyl ether to reveal the free hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[14][15][16][17][18]

  • Materials:

    • 3-Fluoro-7-methoxyisoquinoline

    • Boron tribromide (BBr₃) solution in DCM

    • Anhydrous Dichloromethane (DCM)

    • Methanol (MeOH)

    • Saturated sodium bicarbonate solution (NaHCO₃)

  • Procedure:

    • Dissolve the 3-fluoro-7-methoxyisoquinoline in anhydrous DCM under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of BBr₃ (1.1-1.5 eq) in DCM dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of methanol.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated NaHCO₃ solution.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product, 3-fluoroisoquinolin-7-ol.

Part 2: Synthesis of Analogs for SAR Studies

With the core scaffold in hand, a library of analogs can be synthesized to probe the structure-activity relationship. The following are examples of modifications that can be made.

  • Modification at the 1-position: The methyl group at the 1-position can be varied. This can be achieved by starting the Bischler-Napieralski reaction with different N-acyl derivatives of m-methoxyphenethylamine.

  • Substitution on the Benzenoid Ring: By starting with appropriately substituted phenylethylamines, analogs with substituents at the 5, 6, and 8-positions can be prepared.

  • Modification of the 7-hydroxyl group: The hydroxyl group can be converted to ethers or esters to probe the importance of the hydrogen bond donating/accepting capabilities at this position.

Structure-Activity Relationship (SAR) Studies

Once a library of analogs has been synthesized and characterized, the next step is to evaluate their biological activity. For the purposes of this guide, we will focus on the evaluation of these compounds as potential kinase inhibitors.

Diagram of the SAR Study Workflow

SAR Workflow cluster_0 Compound Library cluster_1 In Vitro Screening cluster_2 Data Analysis & Modeling cluster_3 Iterative Design Analogs Synthesized 3-Fluoroisoquinolin-7-ol Analogs Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Analogs->Biochemical_Assay Cellular_Assay Cell-Based Assay (e.g., Phosphorylation Assay) Biochemical_Assay->Cellular_Assay Hit Confirmation SAR_Table Generate SAR Table (IC50 Values) Cellular_Assay->SAR_Table QSAR QSAR Modeling (Optional) SAR_Table->QSAR Docking Molecular Docking (Optional) SAR_Table->Docking Next_Gen Design Next Generation of Analogs QSAR->Next_Gen Docking->Next_Gen

Caption: A typical workflow for structure-activity relationship studies.

Protocol 2.1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

  • Materials:

    • Kinase of interest

    • Substrate for the kinase

    • ATP

    • Synthesized isoquinoline analogs dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Compound Plating: Dispense serial dilutions of the test compounds in DMSO into the 384-well plates.

    • Kinase Reaction:

      • Add the kinase and substrate solution to each well.

      • Initiate the kinase reaction by adding ATP.

      • Include positive controls (no inhibitor) and negative controls (no kinase).

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Signal Generation:

      • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

      • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Detection: Measure the luminescence signal using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Illustrative SAR Table

The results of the kinase inhibition assays should be compiled into a clear and concise table to facilitate the analysis of structure-activity relationships.

Table 1: SAR of 3-Fluoroisoquinolin-7-ol Analogs as Hypothetical Kinase Inhibitors

CompoundR⁴Kinase X IC₅₀ (nM)
1 (Core) HHHH500
2 CH₃HHH250
3 CyclopropylHHH100
4 PhenylHHH750
5 H6-ClHH150
6 HH8-OCH₃H600
7 HHHOCH₃450
8 HHHOAc800

This is a hypothetical table for illustrative purposes. Actual data will vary.

Interpretation of SAR Data
  • Influence of R¹: Small alkyl groups at the 1-position (compounds 2 and 3) appear to be beneficial for activity compared to the unsubstituted core (compound 1). A bulky phenyl group (compound 4) is detrimental. This suggests a size constraint in the binding pocket at this position.

  • Influence of Ring Substituents: A chloro group at the 6-position (compound 5) enhances potency, possibly through favorable electronic or steric interactions. A methoxy group at the 8-position (compound 6) is not well-tolerated.

  • Modification of the 7-OH: Converting the 7-hydroxyl to a methoxy ether (compound 7) or an acetate ester (compound 8) reduces activity, highlighting the importance of the free hydroxyl group, likely as a hydrogen bond donor.

Conclusion

This application note has provided a detailed guide to the synthesis of 3-fluoroisoquinolin-7-ol analogs and their subsequent evaluation in structure-activity relationship studies. The presented synthetic protocols offer a robust and flexible approach to generating a diverse library of compounds. The outlined SAR workflow provides a systematic framework for identifying key structural features that govern biological activity. Through this iterative process of design, synthesis, and testing, researchers can effectively optimize lead compounds and advance the development of novel therapeutics based on the versatile isoquinoline scaffold.

References

  • Scribd. (n.d.). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved from [Link][2]

  • Roy, B. G., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link][3]

  • Allen, A. (2025). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link][10]

  • Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link][4]

  • Cambridge University Press & Assessment. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link][5]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link][8]

  • Wikipedia. (2023). Balz–Schiemann reaction. Retrieved from [Link][11]

  • Wiley-VCH. (1995). 26. Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). Retrieved from [Link][12]

  • Scientific Update. (2019). The Balz-Schiemann Reaction. Retrieved from [Link][13]

  • SciSpace. (n.d.). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. Retrieved from [Link][14]

  • ResearchGate. (n.d.). Boron Tribromide. Retrieved from [Link][15]

  • Reddit. (2025). BBr3 deprotection byproducts. Retrieved from [Link][16]

  • ResearchGate. (2014). Can I use boron tribromide for the demethylation of a methoxy group on a compound which carries also a primary arylamine?. Retrieved from [Link][17]

  • McMurry, J. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PLoS ONE, 10(10), e0140333. [Link][18]

Sources

Method

Application Note: In Vitro Cell Culture Assay Protocols for Evaluating 3-Fluoroisoquinolin-7-ol Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Application Area: Epigenetic Modulation, Kinase Inhibition, and Pharmacophore Evaluation Executive Summary Fluorinated isoquinolines have emerged as p...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Application Area: Epigenetic Modulation, Kinase Inhibition, and Pharmacophore Evaluation

Executive Summary

Fluorinated isoquinolines have emerged as privileged scaffolds in modern medicinal chemistry. Specifically, derivatives incorporating the 3-fluoroisoquinolin-7-ol moiety serve as highly potent allosteric modulators for critical epigenetic enzymes, such as Protein Arginine Methyltransferase 3 (PRMT3), and key survival kinases like Protein Kinase B (PKB/Akt)[1][2].

This application note details a comprehensive, self-validating methodology for evaluating the cellular efficacy of 3-fluoroisoquinolin-7-ol-based compounds. By bridging target engagement assays with downstream functional readouts, this guide provides a robust framework to eliminate false positives and ensure high-confidence lead optimization.

Mechanistic Rationale: The Fluorinated Isoquinoline Pharmacophore

The selection of 3-fluoroisoquinolin-7-ol as a building block in drug design is driven by precise stereoelectronic requirements:

  • Metabolic Stability: The highly polarized, strong C–F bond (approx. 110 kcal/mol) at the 3-position resists oxidative metabolism by cytochrome P450 enzymes, significantly improving the compound's half-life.

  • Electronic Modulation: The electronegative fluorine atom withdraws electron density from the isoquinoline ring, lowering the pKa of the basic nitrogen. This modification enhances membrane permeability and intracellular accumulation.

  • Allosteric Anchoring: The 7-hydroxyl group acts as an essential hydrogen-bond donor/acceptor. In targets like PRMT3, this hydroxyl group forms critical interactions within the allosteric binding pocket, locking the enzyme in an inactive conformation[1].

Experimental Strategy & Causality

To establish a trustworthy evaluation pipeline, researchers must prove both intracellular target engagement and functional enzyme inhibition. Relying solely on biochemical (cell-free) assays is insufficient due to potential membrane impermeability, while relying solely on phenotypic readouts risks off-target artifacts.

Our self-validating system utilizes two complementary protocols:

  • Target Engagement (In-Cell Hunter Assay): Proves the 3-fluoroisoquinolin-7-ol derivative physically binds the target protein inside a living cell[1].

  • Functional Readout (Quantitative Western Blot): Proves that this binding translates to the inhibition of the enzyme's catalytic function (e.g., the reduction of asymmetric dimethylation of histone H4 at arginine 3, H4R3me2a)[1].

Step-by-Step In Vitro Cell Culture Protocols

Protocol A: Cell Culture and Compound Treatment

Objective: Establish a controlled environment for compound uptake without solvent-induced artifacts.

  • Cell Line Selection: Maintain HEK293 cells (ideal for transient transfection of epigenetic targets) or A549 cells (for endogenous kinase evaluation) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Incubate at 37°C in a 5% CO₂ humidified atmosphere.

  • Seeding: Trypsinize and seed cells into 6-well plates at a density of 3×105 cells/well. Incubate for 24 hours to allow for complete adherence.

  • Transfection (For PRMT3 Evaluation): Co-transfect HEK293 cells with FLAG-tagged PRMT3 and GFP-tagged Histone H4 using Lipofectamine 3000, following the manufacturer's protocol.

    • Causality Check: Using GFP-tagged H4 provides an exogenous substrate that can be precisely quantified. This eliminates background noise from endogenous histones and allows for strict normalization[1].

  • Compound Preparation: Dissolve the 3-fluoroisoquinolin-7-ol derivative in 100% molecular-grade DMSO to create a 10 mM stock.

  • Treatment: Perform serial dilutions in culture media to achieve final concentrations ranging from 1 nM to 10 µM.

    • Causality Check: Ensure the final DMSO concentration is uniformly 0.1% (v/v) across all wells, including the vehicle control. Exceeding this threshold can induce solvent-mediated cytotoxicity, skewing the apparent IC₅₀[1]. Incubate for 24 hours.

Protocol B: Target Engagement via In-Cell Hunter Assay

Objective: Quantify intracellular compound-target binding via Enzyme Fragment Complementation (EFC).

  • Cell Engineering: Utilize a cell line stably expressing the Enzyme Acceptor (EA) and the target (e.g., PRMT3) fused to a ProLink (PK) tag.

  • Plating & Treatment: Seed cells in a 384-well white microplate. Treat with the 3-fluoroisoquinolin-7-ol derivative for 2 hours.

  • Lysis & Detection: Add the In-Cell Hunter detection reagent (containing lysis buffer and chemiluminescent substrate).

  • Incubation: Incubate at room temperature for 30 minutes, strictly protected from light.

  • Readout: Measure chemiluminescence using a microplate reader.

    • Causality Check: Compound binding thermodynamically stabilizes the target, preventing its degradation. This allows functional complementation of the EA and PK tags, generating a luminescent signal directly proportional to target engagement[1].

Protocol C: Functional Readout via Quantitative Western Blotting

Objective: Measure the downstream functional inhibition of the target enzyme.

  • Lysate Preparation: Wash the treated cells (from Protocol A) twice with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading across all lanes.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a low-fluorescence PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA. Probe with primary antibodies: anti-H4R3me2a (1:1000), anti-GFP (1:2000), and anti-FLAG (1:2000) overnight at 4°C[1].

  • Detection: Incubate with fluorophore-conjugated secondary antibodies (e.g., 680 nm and 800 nm). Image using a near-infrared imaging system.

  • Data Normalization (Critical Step): Normalize the H4R3me2a fluorescence intensity to the GFP signal.

    • Causality Check: This normalization corrects for any well-to-well variations in the transfection efficiency of the histone substrate. Without this step, variations in substrate expression could be falsely interpreted as enzyme inhibition[1].

Data Presentation & Interpretation

To ensure rapid comparative analysis during lead optimization, summarize all quantitative metrics in a standardized format.

Table 1: Representative Assay Metrics for 3-Fluoroisoquinolin-7-ol Derivatives

Assay TypeBiological TargetReadout MetricExpected IC₅₀ / EC₅₀Signal-to-Background (S/B)
In-Cell Hunter PRMT3 (Allosteric)Chemiluminescence (RLU)10 – 50 nM> 5.0
Western Blot PRMT3 (H4R3me2a)Fluorescence Ratio (H4R3me2a/GFP)20 – 100 nMN/A (Quantitative)
Kinase Assay PKB/AktPhospho-Ser473 Reduction50 – 200 nM> 3.0
Cytotoxicity General (HEK293/A549)Cell Viability (ATP content)> 10 µMN/A

Workflow & Pathway Visualization

The following diagram illustrates the molecular causality and experimental mapping of 3-fluoroisoquinolin-7-ol derivatives within the described cellular assays.

G Compound 3-Fluoroisoquinolin-7-ol Derivative Target Target Enzyme (e.g., PRMT3 / PKB) Compound->Target Allosteric Binding Product Downstream Signal (e.g., H4R3me2a) Compound->Product Inhibits Formation Substrate Cellular Substrate (e.g., Histone H4) Target->Substrate Catalytic Activity Assay1 Protocol B: In-Cell Hunter Assay (Target Engagement) Target->Assay1 Stabilized Target Quantified Substrate->Product Post-Translational Modification Assay2 Protocol C: Quantitative Western Blot (Functional Readout) Product->Assay2 Biomarker Quantified

Workflow and molecular causality of 3-fluoroisoquinolin-7-ol derivatives in in vitro assays.

References

  • Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) Journal of Medicinal Chemistry - ACS Publications[Link]

  • Heterocyclic modulators of PKB Google P
  • Computational understanding of heterocyclisation reactions and synthesis of fluorinated isoquinolines White Rose eTheses Online[Link]

Sources

Application

utilizing 3-fluoroisoquinolin-7-ol in fragment-based lead discovery

Application Note: Strategic Deployment of 3-Fluoroisoquinolin-7-ol in Fragment-Based Lead Discovery Introduction & Mechanistic Rationale Fragment-Based Lead Discovery (FBLD) has fundamentally transformed rational drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Deployment of 3-Fluoroisoquinolin-7-ol in Fragment-Based Lead Discovery

Introduction & Mechanistic Rationale

Fragment-Based Lead Discovery (FBLD) has fundamentally transformed rational drug design by identifying low-molecular-weight (<300 Da) chemical starting points with exceptionally high ligand efficiency[1]. Within the vast chemical space explored in FBLD campaigns, fluorinated heterocycles have emerged as highly privileged scaffolds. Specifically, 3-fluoroisoquinolin-7-ol represents a dual-purpose fragment: it combines a hyper-responsive ^19F NMR "spy" atom with a versatile isoquinoline pharmacophore, widely recognized for its robust interactions with kinase hinge regions and epigenetic targets such as PRMT3[2].

The causality behind selecting 3-fluoroisoquinolin-7-ol lies in its precise structural topology. The fluorine atom at the 3-position is electronically coupled to the isoquinoline nitrogen, subtly modulating its pKa without introducing significant steric bulk[2]. More importantly, the ^19F nucleus serves as an ideal NMR probe. Because fluorine is virtually absent in endogenous biological systems, ^19F NMR screening eliminates complex background protein signals, offering a pristine, high-contrast window into ligand-target interactions[3]. Concurrently, the 7-hydroxyl group provides a critical hydrogen-bond donor/acceptor for anchoring the fragment in the target's binding pocket, while also serving as an optimal synthetic vector for late-stage hit-to-lead elaboration.

Workflow Visualization

To systematically harness this fragment, we employ a self-validating workflow transitioning from primary ligand-observed NMR to orthogonal biophysical validation and synthetic elaboration.

FBLD_Workflow A Fragment Library (incl. 3-fluoroisoquinolin-7-ol) B 19F NMR Cocktail Screen (Ligand-Observed CPMG) A->B C Hit Identification (ΔT2 & Chemical Shift) B->C D Orthogonal Validation (SPR Multi-Cycle Kinetics) C->D E Hit-to-Lead Elaboration (7-OH Functionalization) D->E

FBLD workflow utilizing 19F NMR screening and orthogonal validation for hit-to-lead optimization.

Self-Validating Experimental Protocols

Protocol 1: Ligand-Observed ^19F NMR Cocktail Screening

Ligand-observed ^19F NMR is exquisitely sensitive to changes in the chemical environment[4]. When a small fluorinated fragment binds to a massive macromolecule, it adopts the protein's slow tumbling rate. This drastically shortens the fragment's transverse relaxation time (T2), manifesting as significant line broadening in the NMR spectrum[5].

Causality & Validation: To ensure that observed line broadening is strictly due to specific target engagement—and not non-specific aggregation or bulk viscosity changes—this protocol incorporates a non-binding fluorinated reference (trifluoroethanol, TFE) and a known weak-binding positive control.

  • Cocktail Preparation: Group 3-fluoroisoquinolin-7-ol with 9-11 other structurally distinct fluorinated fragments to form a 10-12 compound cocktail. The massive chemical shift dispersion of ^19F (>200 ppm) prevents signal overlap, allowing high-throughput multiplexing[6]. Dissolve the cocktail in d6-DMSO to a stock concentration of 50 mM per fragment.

  • Buffer Formulation: Prepare the NMR buffer (50 mM Tris-HCl, 150 mM NaCl, 10% D2O, pH 7.4). Add 50 µM TFE as the internal non-binding reference.

  • Sample Assembly: In a 3 mm NMR tube, mix the target protein (final concentration 10 µM) with the fragment cocktail (final concentration 100 µM per fragment). The 10-fold ligand excess ensures the rapid chemical exchange between free and bound states required for ligand-observed NMR[4].

  • Data Acquisition: Acquire a 1D ^19F Carr-Purcell-Meiboom-Gill (CPMG) spin-echo experiment using a 400 or 500 MHz spectrometer equipped with a cryogenic ^19F probe[1]. The CPMG pulse sequence selectively filters out broad resonances from tightly bound states, amplifying the T2 relaxation effect of the exchanging fragment.

  • Validation Check: Verify that the TFE reference peak remains sharp (ΔT2 ≈ 0). A hit is defined as a >30% reduction in the T2 relaxation time of 3-fluoroisoquinolin-7-ol compared to a protein-free control spectrum[5].

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Because NMR screening can occasionally yield false positives due to transient, non-specific interactions, orthogonal biophysical validation is mandatory. SPR provides real-time, label-free kinetic data ( kon​ , koff​ ) and thermodynamic affinity ( KD​ )[1].

Causality & Validation: Fragments have low molecular weights, producing very low SPR responses. To validate the system and prevent false kinetic artifacts, a solvent correction curve is essential to subtract bulk refractive index changes caused by DMSO gradients.

  • Sensor Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a high density of ~3000-5000 Response Units (RU) to maximize the theoretical maximum response ( Rmax​ ) for a <200 Da fragment. Leave Flow Cell 1 (FC1) blank as a reference surface.

  • Solvent Correction: Prepare a 7-point DMSO calibration curve (ranging from 4.5% to 5.5% DMSO in running buffer) to correct for bulk refractive index mismatches between the running buffer (5% DMSO) and the injected samples.

  • Analyte Injection: Prepare a 2-fold dilution series of 3-fluoroisoquinolin-7-ol (from 2 mM down to 15.6 µM) in the running buffer. Inject each concentration over both FC1 and FC2 at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Subtract the reference cell (FC1) and the solvent correction data from the active cell (FC2). Fit the steady-state binding levels ( Req​ ) against analyte concentration using a 1:1 Langmuir binding model to determine the KD​ .

Quantitative Data Presentation

The following table summarizes representative biophysical data for 3-fluoroisoquinolin-7-ol against a model epigenetic target (e.g., PRMT3), demonstrating its profile as a high-quality fragment hit[2].

Assay TypeParameter MeasuredValueInterpretation & Quality Metric
^19F NMR (CPMG) T2 Relaxation Reduction (ΔT2)68%Strong primary hit; confirms rapid exchange kinetics.
^19F NMR (1D) Chemical Shift Perturbation (Δδ)0.15 ppmIndicates specific binding altering the fluorine's local electronic environment[7].
SPR Equilibrium Dissociation Constant ( KD​ )145 µMTypical fragment affinity; excellent starting point for optimization.
SPR Ligand Efficiency (LE)0.38 kcal/mol/HAHighly efficient binder (LE > 0.3 is desirable for hit-to-lead progression)[1].
In Silico cLogP / MW1.8 / 163.15 DaAdheres strictly to the "Rule of Three" for ideal fragments[5].

Hit-to-Lead Elaboration Strategy

Once validated, 3-fluoroisoquinolin-7-ol must be "grown" to improve target affinity. The 7-hydroxyl group acts as the strategic vector for this elaboration. Because the isoquinoline nitrogen and the 3-fluoro atom are typically buried in the target's hinge or active site, the 7-position often points toward solvent-exposed channels.

  • O-Alkylation (Fragment Growing): The 7-OH can be readily alkylated using various alkyl halides or mesylates under mild basic conditions (e.g., K2​CO3​ in DMF) to probe adjacent hydrophobic sub-pockets without disrupting the primary pharmacophore binding.

  • Triflation and Cross-Coupling (Fragment Linking): For more rigid vector geometries, the 7-OH can be converted to a triflate ( Tf2​O , pyridine). This intermediate serves as an excellent electrophile for Suzuki-Miyaura or Sonogashira cross-coupling reactions, allowing the attachment of diverse aryl or alkynyl groups to capture additional binding energy in adjacent pockets.

By systematically applying this highly sensitive, self-validating ^19F NMR workflow, researchers can confidently utilize 3-fluoroisoquinolin-7-ol as a robust foundation for the discovery of novel, potent therapeutics.

References

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC - NIH. 3

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC. 4

  • Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy | Journal of Medicinal Chemistry - ACS Publications. 1

  • Design and NMR-Based Screening of LEF, a Library of Chemical Fragments with Different Local Environment of Fluorine - ACS Publications. 7

  • 19F NMR Fragment Screening Platform - University College London. 5

  • Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) | Journal of Medicinal Chemistry - ACS Publications. 2

  • Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3-Fluoroisoquinolin-7-ol in Assays

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 3-fluoroisoquinolin-7-ol in various experimental assays. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 3-fluoroisoquinolin-7-ol in various experimental assays. This document provides a structured, in-depth approach to troubleshooting and overcoming these issues, ensuring the generation of reliable and reproducible data.

Introduction: Understanding the Challenge

3-Fluoroisoquinolin-7-ol is a heterocyclic compound with potential applications in various research areas, including as a pharmaceutical intermediate.[1] However, like many aromatic and heterocyclic compounds, it is predicted to have low aqueous solubility, which can significantly impact its utility in biological and biochemical assays. Poor solubility can lead to underestimated compound activity, precipitation in assay plates, and inconsistent results. This guide will walk you through a logical, step-by-step process to diagnose and resolve solubility issues with this specific compound.

Predicted Physicochemical Properties of 3-Fluoroisoquinolin-7-ol

PropertyPredicted ValueImplication for Aqueous Solubility
Most Basic pKa 4.95 (for the isoquinoline nitrogen)The compound is a weak base. At pH values significantly below 4.95, the molecule will be protonated and positively charged, which is expected to increase its aqueous solubility.
Most Acidic pKa 8.24 (for the hydroxyl group)The compound has a weakly acidic phenolic hydroxyl group. At pH values significantly above 8.24, the molecule will be deprotonated and negatively charged, which should also enhance its aqueous solubility.
LogP 2.15A positive LogP value indicates that the compound is more soluble in lipids (like octanol) than in water, classifying it as a lipophilic molecule with inherently poor aqueous solubility.
Intrinsic Aqueous Solubility (logS) -3.21This corresponds to a very low intrinsic solubility of approximately 0.04 mg/mL or 0.25 mM.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered when working with 3-fluoroisoquinolin-7-ol.

Q1: My 3-fluoroisoquinolin-7-ol, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is happening and how can I fix it?

A1: Understanding the Problem: The "DMSO Shock"

This is a classic sign of a compound with low aqueous solubility. Your compound is likely fully dissolved in the 100% DMSO stock solution. However, when this concentrated stock is diluted into the aqueous assay buffer, the DMSO concentration dramatically decreases. The compound, now in a predominantly aqueous environment, is no longer soluble at the desired final concentration and crashes out of solution. This phenomenon is often referred to as "DMSO shock."

Troubleshooting Workflow:

start Precipitation observed upon dilution from DMSO stock check_conc Is the final assay concentration necessary? start->check_conc lower_conc Lower the final concentration and re-test check_conc->lower_conc No optimize_dmso Can the final DMSO concentration be increased? check_conc->optimize_dmso Yes end Solubility issue resolved lower_conc->end increase_dmso Increase final DMSO to 0.5-1% (check assay tolerance) optimize_dmso->increase_dmso Yes ph_modification Is pH adjustment compatible with your assay? optimize_dmso->ph_modification No increase_dmso->end adjust_ph Adjust buffer pH away from the isoelectric point ph_modification->adjust_ph Yes co_solvent Are co-solvents compatible with your assay? ph_modification->co_solvent No adjust_ph->end add_co_solvent Introduce a co-solvent (e.g., PEG 400, ethanol) co_solvent->add_co_solvent Yes cyclodextrin Is cyclodextrin use feasible? co_solvent->cyclodextrin No add_co_solvent->end use_cyclodextrin Employ a cyclodextrin (e.g., HP-β-CD) cyclodextrin->use_cyclodextrin Yes use_cyclodextrin->end

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Solutions:

  • Lower the Final Compound Concentration: The simplest solution is often to reduce the final concentration of 3-fluoroisoquinolin-7-ol in your assay to a level below its aqueous solubility limit.

  • Increase the Final DMSO Concentration: Many cell-based and biochemical assays can tolerate a final DMSO concentration of up to 0.5% or even 1% without significant off-target effects. Gradually increasing the final DMSO concentration can help keep the compound in solution. Always run a vehicle control with the highest DMSO concentration to ensure it does not affect your assay results.

  • Modify the pH of the Assay Buffer: Based on the predicted pKa values, 3-fluoroisoquinolin-7-ol is an amphiprotic molecule. Its solubility will be lowest around its isoelectric point and will increase in both acidic and basic conditions.

    • Acidic Conditions (pH < 4.95): The isoquinoline nitrogen will be protonated, forming a more soluble cationic species.

    • Basic Conditions (pH > 8.24): The hydroxyl group will be deprotonated, forming a more soluble anionic species.

    • Action: If your assay permits, adjust the pH of your buffer accordingly. For many cell-based assays, significant pH changes are not feasible. However, for biochemical assays, you may have more flexibility.

Q2: I need to work at a high concentration of 3-fluoroisoquinolin-7-ol, and simple pH adjustment or increasing DMSO is not enough or not compatible with my assay. What are my other options?

A2: Advanced Formulation Strategies

When simple adjustments are insufficient, more advanced formulation techniques can be employed.

1. Utilize Co-solvents:

Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.

  • Common Co-solvents for In-Vitro Assays:

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • Ethanol

    • N,N-Dimethylformamide (DMF)

  • Experimental Protocol for Co-solvent Use:

    • Prepare a high-concentration stock solution of 3-fluoroisoquinolin-7-ol in 100% of the chosen co-solvent (e.g., 50 mM in PEG 400).

    • In a separate tube, prepare an intermediate dilution by mixing the co-solvent stock with your aqueous assay buffer. The ratio will depend on the final desired co-solvent concentration. For example, to achieve a final co-solvent concentration of 5%, you can make a 10-fold intermediate dilution of your compound in a solution of 50% co-solvent and 50% assay buffer.

    • Add this intermediate dilution to your final assay well.

    • Crucially, ensure your vehicle control contains the same final concentration of the co-solvent.

2. Employ Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, like 3-fluoroisoquinolin-7-ol, forming an inclusion complex that is more water-soluble.[5]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its good solubility and low toxicity in in-vitro systems.

  • Experimental Protocol for Cyclodextrin-Mediated Solubilization:

    • Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-20% w/v).

    • Add your 100% DMSO stock of 3-fluoroisoquinolin-7-ol directly to the HP-β-CD solution while vortexing to create a stock of the inclusion complex.

    • Allow this mixture to equilibrate (e.g., 1-2 hours at room temperature).

    • Use this complexed stock for your final dilutions into the assay.

    • The vehicle control should contain the same final concentration of both DMSO and HP-β-CD.

start High concentration needed, simple methods insufficient cosolvent Evaluate co-solvent compatibility start->cosolvent test_cosolvents Test PEG 400, PG, or Ethanol cosolvent->test_cosolvents Compatible cyclodextrin Evaluate cyclodextrin compatibility cosolvent->cyclodextrin Not Compatible success Solubility achieved at desired concentration test_cosolvents->success test_cyclodextrin Test HP-β-CD cyclodextrin->test_cyclodextrin Compatible test_cyclodextrin->success

Caption: Advanced formulation strategies workflow.

Q3: How can I be sure that my chosen solubilization method isn't affecting my experimental results?

A3: The Importance of Proper Controls

This is a critical consideration. Any excipient (DMSO, co-solvent, cyclodextrin) or condition (pH change) has the potential to interfere with your assay.

  • Vehicle Controls are Essential: Always include a vehicle control that contains the exact same concentration of all solubilizing agents as your test wells, but without the 3-fluoroisoquinolin-7-ol. This will reveal any baseline effects of your formulation.

  • Test for Assay Interference: Before running a full experiment, it is wise to test a range of concentrations of your chosen excipient(s) against your assay's positive and negative controls to ensure they do not cause inhibition, activation, or other artifacts.

  • Consider Compound Aggregation: Poorly soluble compounds can form aggregates that can lead to non-specific effects in assays. Dynamic light scattering (DLS) can be used to check for the presence of aggregates in your final assay buffer.

Summary of Troubleshooting Strategies

StrategyPrinciple of ActionKey Considerations
Reduce Concentration Work below the solubility limit.May not be feasible if high concentrations are required for potency.
Increase Final DMSO % Increase the amount of organic solvent.Check for assay tolerance; typically limited to 0.5-1%.
pH Adjustment Ionize the molecule to increase its polarity.Dependent on the assay's tolerance for pH changes. Utilize pKa values to guide pH selection.
Co-solvents (e.g., PEG 400) Reduce the polarity of the bulk solvent.Check for assay interference. A vehicle control is mandatory.
Cyclodextrins (e.g., HP-β-CD) Encapsulate the lipophilic molecule in a soluble complex.Can be very effective but may alter compound availability. A vehicle control is mandatory.

By systematically applying these troubleshooting steps, researchers can overcome the challenges posed by the poor aqueous solubility of 3-fluoroisoquinolin-7-ol, leading to more accurate and reliable experimental outcomes.

References

  • MySkinRecipes. 3-Fluoroquinolin-7-ol. [Link]

  • Chemaxon. How do predicted pKa and solubility values compare to reality?[Link]

  • Popov, K. et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. [Link]

  • ResearchGate. pKa values of title compounds predicted using the Chemicalize web...[Link]

  • Chemaxon. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]

  • Chemaxon. (2023). Solubility prediction - Chemaxon's Solubility Predictor. [Link]

  • Chemaxon. (2023). Predicting pKa. [Link]

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • Chemaxon Docs. Theory of aqueous solubility prediction. [Link]

  • Chemaxon. pKa calculation. [Link]

  • Chemaxon. Calculators & Predictors. [Link]

  • Chemicalize. Instant Cheminformatics Solutions. [Link]

  • Chemaxon Docs. Theory of aqueous solubility prediction. [Link]

  • SCFBio. Solubility Predictor - Calculator Plugins. [Link]

  • Rowan. Aqueous Solubility Prediction with Kingfisher and ESOL. [Link]

  • Chemaxon. logP and logD calculations. [Link]

  • Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme.
  • MySkinRecipes. 3-Fluoroquinolin-7-ol. [Link]

  • ResearchGate. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

  • Chemaxon. logP Plugin. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • FooDB. (2010). Showing Compound Isoquinoline (FDB012557). [Link]

  • Vlachou, M. et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC. [Link]

  • Liu, Y. et al. (2024). In silico prediction of pKa values using explainable deep learning methods. PMC. [Link]

  • ResearchGate. Calculated logP values for investigated compounds. [Link]

  • Rowan. Rowan's Free Online pKa Calculator. [Link]

  • Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0. Semantic Scholar. [Link]

  • Chemicalize. Instant Cheminformatics Solutions. [Link]

  • Işık, M. et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

  • Rizzi, A. et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship.org. [Link]

  • MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Fluoroisoquinolin-7-ol Synthesis

Welcome to the Application Scientist Support Portal. Synthesizing 3-fluoroisoquinolin-7-ol presents unique regioselective and chemoselective challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing 3-fluoroisoquinolin-7-ol presents unique regioselective and chemoselective challenges. Traditional fluorination methods, such as the Balz-Schiemann reaction on 3-aminoisoquinolines, often suffer from poor yields due to competing protode-diazonization and phenol byproduct formation[1]. To achieve high purity and reduce unwanted byproducts, modern protocols favor the intramolecular cyclization of o-cyano-β,β-difluorostyrenes[2]. However, this advanced route, along with the subsequent C7-ether deprotection, requires precise mechanistic control.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven solutions to optimize your synthesis.

Mechanistic Workflow & Byproduct Mapping

To effectively troubleshoot, we must first map the critical junctures where the synthesis diverges into unwanted side reactions.

Synthesis_Workflow SM 7-Methoxy-o-cyano- β,β-difluorostyrene NucAdd Nucleophilic Addition (n-BuLi / CeCl3, -78°C) SM->NucAdd Step 1 Cyclization Intramolecular Cyclization (sp2 N attacks CF2) NucAdd->Cyclization Warming to RT BP1 Uncyclized Imine (Incomplete Activation) NucAdd->BP1 Insufficient CeCl3 Intermediate 7-Methoxy-3-fluoroisoquinoline Cyclization->Intermediate -F⁻ Elimination BP2 Defluorinated Isoquinoline (Over-reduction) Cyclization->BP2 Excess Base / High Temp Deprotection Ether Cleavage (BBr3, DCM, -78°C to 0°C) Intermediate->Deprotection Step 2 Target 3-Fluoroisoquinolin-7-ol (Target Product) Deprotection->Target Quench & Workup BP3 Tar / Polymeric Species (Harsh Lewis Acid) Deprotection->BP3 T > 0°C or Extended Time

Mechanistic pathway of 3-fluoroisoquinolin-7-ol synthesis and byproduct divergence.

Troubleshooting FAQs: Causality & Solutions

Q1: During the cyclization of 7-methoxy-o-cyano-β,β-difluorostyrene, I am isolating large quantities of uncyclized imine. How do I drive the reaction to completion?

  • Causality: The cyclization relies on the nucleophilic addition of an organometallic reagent to the cyano group, generating an imino nitrogen anion that subsequently attacks the difluoromethylene carbon[2]. If standard n-BuLi or Grignard reagents are used alone, the cyano group is insufficiently activated, leading to incomplete 1,2-addition or off-target attack on the difluoro-alkene.

  • Solution: Implement a CeCl₃-mediated addition. CeCl₃ acts as a highly oxophilic and azaphilic Lewis acid. By pre-mixing n-BuLi with anhydrous CeCl₃ at -78 °C, you create a highly reactive, non-basic organocerium nucleophile that exclusively attacks the cyano carbon, cleanly generating the required sp² nitrogen nucleophile for cyclization[2].

Q2: I am observing defluorinated 7-methoxyisoquinoline as a major byproduct. What causes this over-reaction?

  • Causality: The intramolecular substitution of the vinylic fluorine is highly exothermic. If the reaction temperature is not strictly controlled, or if excess organolithium reagent is present, the resulting 3-fluoroisoquinoline can undergo secondary reduction or halogen-metal exchange, stripping the newly installed fluorine atom.

  • Solution: Strictly maintain the reaction at -78 °C during the nucleophile addition. Allow the mixture to warm to room temperature slowly (over 3 hours) to control the kinetics of the -F⁻ elimination. Always quench the reaction with saturated aqueous NH₄Cl before exposing the mixture to air or water to neutralize any residual reactive organometallics.

Q3: The final deprotection of the 7-methoxy group using BBr₃ results in a complex, dark tar with significant loss of the 3-fluoro substituent. How can I cleanly unmask the phenol?

  • Causality: 3-Fluoroisoquinolines possess an electron-deficient pyridine ring but an electron-rich carbocycle (due to the methoxy group). BBr₃ is a harsh Lewis acid. At temperatures above 0 °C, BBr₃ not only cleaves the ether but can coordinate with the isoquinoline nitrogen, promoting electrophilic aromatic bromination or Lewis acid-catalyzed polymerization (tar formation).

  • Solution: Perform the BBr₃ addition at -78 °C in anhydrous dichloromethane (DCM). Never allow the reaction temperature to exceed 0 °C. If the substrate remains sensitive, transition to a softer cleavage protocol, such as using dodecanethiol and AlCl₃, which suppresses electrophilic side reactions.

Self-Validating Experimental Protocols
Protocol 1: CeCl₃-Mediated Synthesis of 7-Methoxy-3-fluoroisoquinoline
  • Preparation: Dry CeCl₃ (1.5 equiv) under high vacuum at 140 °C for 2 hours. Cool to room temperature and suspend in anhydrous THF. Stir for 2 hours to ensure complete activation.

  • Nucleophile Generation: Cool the suspension to -78 °C. Add n-BuLi (1.5 equiv, 2.5 M in hexanes) dropwise.

    • Self-Validation Checkpoint: The suspension will transition to a pale yellow color, indicating the successful formation of the organocerium reagent.

  • Addition: Dissolve 7-methoxy-o-cyano-β,β-difluorostyrene (1.0 equiv) in minimal THF and add dropwise over 15 minutes to maintain the internal temperature.

  • Cyclization: Maintain at -78 °C for 30 minutes, then remove the cooling bath and allow to stir at room temperature for 3 hours.

    • Self-Validation Checkpoint: TLC analysis (Hexanes/EtOAc 4:1) should show the complete disappearance of the starting material (Rf ~0.6) and the appearance of a vibrant blue fluorescent spot under 254 nm UV light (Rf ~0.4).

  • Quench: Cool the flask back to 0 °C and quench strictly with saturated aqueous NH₄Cl. Extract with EtOAc and concentrate under reduced pressure.

Protocol 2: Controlled Ether Cleavage to 3-Fluoroisoquinolin-7-ol
  • Preparation: Dissolve the purified 7-methoxy-3-fluoroisoquinoline (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration.

  • Addition: Cool the solution to -78 °C under an inert argon atmosphere. Add BBr₃ (3.0 equiv, 1.0 M in DCM) dropwise over 20 minutes.

  • Cleavage: Stir at -78 °C for 1 hour, then transfer to an ice-water bath (0 °C) for exactly 2 hours.

    • Self-Validation Checkpoint: The solution will transition from clear to a deep amber complex. Do not let it turn opaque black, which is indicative of irreversible tar formation.

  • Quench: Carefully quench by adding MeOH dropwise at 0 °C until effervescence ceases, followed by saturated NaHCO₃ until the aqueous layer reaches pH 7.

  • Isolation: Extract with DCM.

    • Self-Validation Checkpoint: ¹⁹F NMR of the crude product should exhibit a sharp singlet at approximately -70 to -75 ppm, confirming the retention of the 3-fluoro substituent on the isoquinoline core.

Quantitative Byproduct Analysis & Condition Optimization

The table below summarizes the expected yield and byproduct profiles based on the chosen synthetic strategy. Use this data to benchmark your own experimental results.

Synthesis StrategyReagents / ConditionsTarget Yield (%)Major ByproductByproduct Yield (%)Key Mitigation Strategy
Balz-Schiemann (Classical) NaNO₂, HBF₄, 0 °C to Δ25 - 35%3-Hydroxyisoquinoline40 - 50%Strict anhydrous conditions; use NOBF₄ in DCM.
Difluorostyrene (Standard) n-BuLi, THF, -78 °C to RT45 - 55%Uncyclized Imine25 - 30%Add CeCl₃ to increase azaphilicity of nucleophile.
Difluorostyrene (Optimized) n-BuLi / CeCl₃, THF, -78 °C80 - 85%Defluorinated Core< 5%Strict temperature control; early NH₄Cl quench.
C7-Ether Cleavage (Harsh) BBr₃, DCM, RT (24h)< 20%Polymeric Tar> 70%Restrict temp to 0 °C max; limit time to 2 hours.
C7-Ether Cleavage (Mild) BBr₃, DCM, -78 °C to 0 °C85 - 90%Ring-Brominated Core< 5%Use soft nucleophiles (e.g., dodecanethiol) if sensitive.
References
  • Title: Ring-Fluorinated Isoquinoline and Quinoline Synthesis: Intramolecular Cyclization of o-Cyano- and o-Isocyano-β,β-difluorostyrenes Source: Organic Letters - ACS Publications URL: 2

  • Title: Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives: Application Notes and Protocols Source: Benchchem URL: 1

  • Title: Managing reaction regioselectivity in functionalizing the isoquinoline ring Source: Benchchem URL:

Sources

Troubleshooting

Technical Support Center: Optimizing 3-Fluoroisoquinolin-7-ol O-Alkylation

Welcome to the Application Scientist Support Center. The O-alkylation of 3-fluoroisoquinolin-7-ol is a critical transformation in drug development, but it is frequently complicated by the molecule's ambident nucleophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The O-alkylation of 3-fluoroisoquinolin-7-ol is a critical transformation in drug development, but it is frequently complicated by the molecule's ambident nucleophilicity and the electronic effects of the fluorine substituent. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your 7-O-alkyl ether yield.

Mechanistic Insights: The Ambident Nucleophile Challenge

3-Fluoroisoquinolin-7-ol possesses two competing nucleophilic sites: the 7-hydroxyl oxygen and the isoquinoline nitrogen. While the 3-fluoro substituent exerts an electron-withdrawing inductive effect that slightly reduces the basicity of the isoquinoline nitrogen, quaternization (N-alkylation) remains a dominant competing pathway under standard basic conditions. Understanding the causality between your reagents and the reaction pathway is critical for chemoselectivity.

ReactionLogic SM 3-Fluoroisoquinolin-7-ol + Alkyl Halide (R-X) CondO Ag2CO3 or K2HPO4 Non-polar Solvent (Toluene) SM->CondO Hard-Soft Acid-Base Match CondN NaH or K2CO3 Polar Aprotic Solvent (DMF) SM->CondN High Solvation of Phenoxide ProdO 7-O-Alkylation (Desired Ether) CondO->ProdO ProdN N-Alkylation (Undesired Quaternary Salt) CondN->ProdN

Logical pathway determining O- vs N-alkylation chemoselectivity based on base and solvent.

Troubleshooting Guide (Q&A)

Q1: My reaction yields a high ratio of N-alkylated isoquinolinium salts instead of the desired 7-O-alkyl ether. How can I shift the chemoselectivity? Causality: Under polar aprotic conditions (e.g., DMF, DMSO) with alkali metal bases (NaH, K₂CO₃), the "free" phenoxide-like oxygen and the basic nitrogen both compete for the electrophile. High solvation of the phenoxide ion in polar solvents often leaves the nitrogen kinetically favored for attack[2]. Solution: Switch to a silver-mediated alkylation. Using Ag2​CO3​ in non-polar solvents (like toluene or benzene) strongly biases the reaction toward O-alkylation. The silver ion acts as a halophilic Lewis acid, pulling the halide from the alkylating agent, while the carbonate deprotonates the hydroxyl group. This mechanism favors the harder oxygen nucleophile [1]. Alternatively, using milder bases like K2​HPO4​ in non-polar solvents (e.g., chlorobenzene) has proven highly effective for hydroxyisoquinolines without the need for heavy metals [3].

Q2: I am observing incomplete conversion of 3-fluoroisoquinolin-7-ol, even with excess alkyl halide. What is causing this? Causality: Incomplete conversion is often due to poor solubility of the fluorinated isoquinolinol intermediate or insufficient deprotonation by weak bases. Solution: If non-polar solvents are used to prevent N-alkylation, the addition of a phase-transfer catalyst (PTC) such as tetrabutylammonium iodide (TBAI) can significantly enhance the reaction rate by bringing the reactive phenoxide into the organic phase [4]. Furthermore, implementing a Design of Experiments (DoE) approach to optimize base equivalents and temperature is highly recommended to push conversion without increasing impurity profiles [5].

Q3: I am using a secondary alkyl halide, and I see significant formation of an alkene byproduct. How do I prevent elimination? Causality: Secondary alkyl halides are prone to E2 elimination when exposed to strong bases or elevated temperatures. Solution: Avoid strong bases like NaH or KOH. Utilize milder bases (e.g., Cs2​CO3​ or K3​PO4​ ) which attenuate the basicity while maintaining enough strength to deprotonate the 7-OH [6]. Additionally, consider switching the electrophile's leaving group from an iodide/bromide to a mesylate or tosylate, which can reduce elimination pathways.

Data Presentation: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and predicted outcomes for 3-fluoroisoquinolin-7-ol alkylation.

BaseSolventTemp (°C)AdditivePredicted ConversionO:N Selectivity
NaHDMF0 to RTNoneHighPoor (favors N-alkylation)
K₂CO₃DMF80NoneModerateModerate
K₂HPO₄Chlorobenzene60NoneModerateHigh (favors O-alkylation)
Ag₂CO₃TolueneRT to 50NoneHighExcellent (>95:5 O:N)

Standard Operating Protocol: Silver-Mediated O-Alkylation

To ensure high O-selectivity, we recommend the following self-validating protocol using silver carbonate.

Protocol S1 1. Substrate Dissolution (Toluene) S2 2. Base Addition (Ag2CO3) S1->S2 S3 3. Electrophile Addition (R-X) S2->S3 S4 4. Thermal Incubation (50°C) S3->S4 S5 5. Filtration & Workup S4->S5

Step-by-step standard operating protocol for silver-mediated O-alkylation.

Step-by-Step Methodology:

  • Preparation & Dissolution : In an oven-dried flask under an inert atmosphere (N₂ or Ar), suspend 3-fluoroisoquinolin-7-ol (1.0 equiv) in anhydrous toluene to achieve a 0.2 M concentration.

  • Base Addition : Add Ag2​CO3​ (1.5 equiv) to the suspension. Stir at room temperature for 15 minutes to allow for initial complexation and deprotonation. The mixture will appear as a heterogeneous suspension.

  • Electrophile Addition : Add the alkyl halide (1.2 equiv) dropwise.

    • Self-Validation Checkpoint: As the reaction proceeds, the formation of a distinct silver halide precipitate (e.g., AgI or AgBr, often yellowish) will become visible. This physical change validates that the halide abstraction and subsequent alkylation are actively occurring.

  • Thermal Incubation : Heat the mixture to 50 °C for 12–18 hours. Monitor the reaction via LC-MS or TLC until the starting material is fully consumed.

  • Workup & Isolation : Cool the reaction to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove the insoluble silver salts. Wash the filter cake thoroughly with ethyl acetate. Concentrate the combined filtrate under reduced pressure and purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the reaction? A: Yes. Microwave irradiation (100–130 °C for 20–60 mins) in DMF with K2​CO3​ can drastically reduce reaction times and has been successfully used for hydroxyisoquinolines [7]. However, be aware that the elevated temperature and polar solvent may compromise your O:N selectivity.

Q: How does the 3-fluoro group specifically affect the reaction kinetics? A: The highly electronegative fluorine atom at the 3-position reduces the overall electron density of the isoquinoline ring. This slightly decreases the basicity of the isoquinoline nitrogen, making N-alkylation marginally less competitive compared to unfluorinated isoquinolin-7-ol. However, it also slightly stabilizes the 7-phenoxide, which can reduce its nucleophilicity, necessitating the use of optimized bases or phase-transfer catalysts for full conversion.

References

  • Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones: Synthesis of 2,4-dialkoxyquinolines Source: ResearchGate URL:[Link] [1]

  • Enantioselective construction of chiral quinoline scaffold via a Michael addition/O-alkylation sequence Source: RSC Publishing URL:[Link][3]

  • Synthesis of the Lipophilic Amine Tail of Abediterol Enabled by Multiphase Flow Transformations Source: Organic Process Research & Development - ACS Figshare URL:[Link] [4]

  • Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications Source: Organic Process Research & Development - ACS Publications URL:[Link] [5]

  • Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization Source: ChemRxiv URL:[Link] [6]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR Source: PMC (National Institutes of Health) URL:[Link] [7]

Optimization

resolving co-elution issues with 3-fluoroisoquinolin-7-ol in HPLC chromatography

Answering the call for a specialized resource, this Technical Support Center provides in-depth troubleshooting guides and FAQs for researchers, scientists, and drug development professionals working with 3-fluoroisoquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call for a specialized resource, this Technical Support Center provides in-depth troubleshooting guides and FAQs for researchers, scientists, and drug development professionals working with 3-fluoroisoquinolin-7-ol and related compounds in HPLC chromatography. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but the underlying scientific reasoning to empower you in your method development and analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when developing HPLC methods for 3-fluoroisoquinolin-7-ol.

Q1: Why is my peak for 3-fluoroisoquinolin-7-ol showing significant tailing?

A1: Peak tailing for basic compounds like 3-fluoroisoquinolin-7-ol is a frequent issue in reversed-phase HPLC.[1] The primary cause is often secondary interactions between the protonated basic analyte and negatively charged silanol groups on the surface of standard silica-based stationary phases.[1][2] This interaction, a form of adsorption, is stronger than the intended hydrophobic partitioning, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[1] To mitigate this, consider the following:

  • Use a Base-Deactivated Column: Modern columns, often labeled as "base-deactivated" or end-capped, have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[1][3]

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3) ensures that the residual silanol groups on the silica surface are protonated and therefore neutral, minimizing ionic interactions with the positively charged analyte.[2][4]

  • Add a Mobile Phase Modifier: A small amount of an amine, like triethylamine (TEA), can be added to the mobile phase to compete with the analyte for interaction with the active silanol sites.[5] However, modern column technology often provides superior solutions.[4]

Q2: I'm observing a shoulder on my main peak. Does this indicate co-elution?

A2: A shoulder on a peak is a strong indicator of co-elution, where two or more compounds are not fully separated and elute at very similar retention times.[6] While a gradual, exponential decline suggests peak tailing, a distinct shoulder points to an unresolved impurity or degradant.[6] To confirm, if you are using a diode array detector (DAD), you can perform a peak purity analysis.[6] This involves comparing UV spectra across the peak; if the spectra are not identical, it confirms the presence of a co-eluting species.[6] Similarly, with mass spectrometry, observing different mass profiles across the peak is a clear sign of co-elution.[6]

Q3: What is a good starting point for mobile phase pH when analyzing 3-fluoroisoquinolin-7-ol?

A3: For a basic compound like 3-fluoroisoquinolin-7-ol, a good starting point for method development in reversed-phase HPLC is a mobile phase pH between 2 and 4.[7] In this range, the basic functional groups on your analyte will be consistently protonated (ionized), and the silanol groups on the stationary phase will be largely unionized, leading to more stable retention times and improved peak shape.[7] It is generally recommended to work at a pH that is at least one unit away from the analyte's pKa to ensure robustness and avoid significant changes in retention with small pH variations.[7]

Q4: My compound is not well-retained on a C18 column. What are my options?

A4: If 3-fluoroisoquinolin-7-ol, which is expected to be relatively polar, shows poor retention on a C18 column, you can try several approaches:

  • Increase the Aqueous Content of the Mobile Phase: In reversed-phase HPLC, water is the weaker solvent. Increasing the percentage of the aqueous component in your mobile phase will slow down the elution of your analyte and increase retention.[8]

  • Consider a Different Stationary Phase: A standard C18 column relies on hydrophobic interactions. For aromatic compounds like isoquinolines, a phenyl or pentafluorophenyl (PFP) column can provide alternative selectivity through π-π interactions.[9][10]

  • Explore HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[11][12][13] HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar analytes.[12]

Part 2: In-Depth Troubleshooting Guide for Co-elution

This guide provides a systematic approach to diagnosing and resolving co-elution issues involving 3-fluoroisoquinolin-7-ol.

Step 1: Initial Diagnosis and Confirmation

The first step is to confirm that you are indeed dealing with a co-elution problem.

  • Visual Inspection: Look for asymmetrical peaks, shoulders, or broader-than-expected peaks in your chromatogram.[6]

  • Peak Purity Analysis: Use a DAD to check for spectral non-homogeneity across the peak.[6]

  • Mass Spectrometry: If available, use a mass spectrometer to check for multiple mass-to-charge ratios (m/z) across the eluting peak.[6]

Step 2: Methodical Parameter Adjustment

Once co-elution is confirmed, adjust chromatographic parameters methodically to improve resolution. The goal is to alter the selectivity of your system, which is its ability to differentiate between the analyte and the co-eluting species.

CoElution_Workflow start Co-elution Suspected confirm Confirm with Peak Purity Analysis (DAD/MS) start->confirm adjust_mobile_phase Adjust Mobile Phase Composition confirm->adjust_mobile_phase organic_ratio Modify Organic:Aqueous Ratio adjust_mobile_phase->organic_ratio Isocratic? ph_adjust Adjust pH (stay >1 unit from pKa) adjust_mobile_phase->ph_adjust Ionizable? organic_type Change Organic Modifier (ACN vs. MeOH) adjust_mobile_phase->organic_type Selectivity Issue? eval1 Resolution Improved? organic_ratio->eval1 ph_adjust->eval1 organic_type->eval1 change_stationary_phase Change Stationary Phase eval1->change_stationary_phase No end_success Resolution Achieved eval1->end_success Yes phenyl_pfp Phenyl or PFP Column (for π-π interactions) change_stationary_phase->phenyl_pfp Aromatic? hilic HILIC Column (for polar compounds) change_stationary_phase->hilic Polar? eval2 Resolution Improved? phenyl_pfp->eval2 hilic->eval2 optimize_gradient Optimize Gradient Program eval2->optimize_gradient No eval2->end_success Yes scouting_gradient Run Scouting Gradient (e.g., 5-95% B) optimize_gradient->scouting_gradient shallow_gradient Implement Shallower Gradient scouting_gradient->shallow_gradient eval3 Resolution Improved? shallow_gradient->eval3 eval3->end_success Yes end_reassess Re-evaluate and Combine Strategies eval3->end_reassess No

Caption: A systematic workflow for troubleshooting co-elution in HPLC.

Protocol 1: Mobile Phase Optimization

  • Adjust Organic Solvent Strength:

    • If using isocratic elution, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) by 5% increments. This will increase retention times and may improve separation.[8]

    • For gradient elution, start with a broad "scouting" gradient (e.g., 5% to 95% organic solvent over 20 minutes) to determine the elution range of your compounds.[14][15][16] Then, you can create a shallower gradient over the region where your compounds elute to improve resolution.[14]

  • Modify Mobile Phase pH:

    • Prepare a series of mobile phase buffers with different pH values (e.g., 2.5, 3.0, 3.5). Ensure your column is stable at the chosen pH.

    • Analyze your sample with each mobile phase. Changes in pH can significantly alter the retention of ionizable compounds, providing a powerful tool for improving selectivity.[17]

  • Change the Organic Modifier:

    • Acetonitrile and methanol offer different selectivities due to their distinct chemical properties.[18] If your current method uses acetonitrile, try substituting it with methanol, and vice-versa.[19] You may need to adjust the percentage to achieve similar retention times, but the elution order of your compounds might change, potentially resolving the co-elution.[18]

Table 1: Impact of Mobile Phase Parameters on Separation

ParameterActionExpected OutcomeRationale
Organic Solvent % DecreaseIncreased retention and resolutionWeakens the mobile phase, allowing for more interaction with the stationary phase.[6]
Mobile Phase pH Adjust (e.g., ±0.5 pH units)Changes in selectivity for ionizable compoundsAlters the ionization state of the analyte and any ionizable co-eluents, affecting their retention.[17]
Organic Modifier Switch between ACN and MeOHAltered selectivity and elution orderAcetonitrile and methanol have different abilities to engage in dipole-dipole and hydrogen bonding interactions.[18][20]
Buffer Concentration IncreaseImproved peak shape, potential selectivity changesCan help to mask residual silanol activity and maintain a consistent pH on the column surface.

Part 3: Advanced Separation Strategies

If basic method adjustments are insufficient, more advanced strategies involving alternative column chemistries may be necessary.

Q5: When should I consider a Phenyl or Pentafluorophenyl (PFP) column?

A5: Phenyl and PFP columns are excellent choices for aromatic and heterocyclic compounds like 3-fluoroisoquinolin-7-ol.[9][10]

  • Phenyl Columns: These columns have phenyl groups bonded to the silica and can provide unique selectivity for aromatic compounds through π-π interactions.[9]

  • PFP Columns: Pentafluorophenyl phases offer multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[10] They are particularly effective for separating halogenated compounds and isomers, making them a strong candidate for resolving issues with 3-fluoroisoquinolin-7-ol.[10] A PFP column was successfully used to separate an indenoisoquinoline from its impurities.[21][22]

Q6: How can Hydrophilic Interaction Liquid Chromatography (HILIC) help?

A6: HILIC is a powerful technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[11][12][13][23] The retention mechanism in HILIC involves the partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase.[12] This can provide a completely different selectivity compared to reversed-phase methods and is an excellent option if your co-eluting impurity is also polar.[11]

Table 2: Comparison of Alternative Stationary Phases

Stationary PhasePrimary Interaction Mechanism(s)Best Suited For
C18 (Reversed-Phase) HydrophobicNon-polar to moderately polar compounds
Phenyl-Hexyl Hydrophobic, π-πAromatic compounds, offering alternative selectivity to C18.[9]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchangeHalogenated compounds, isomers, polar compounds.[10]
HILIC (e.g., bare silica, amide) Partitioning, hydrogen bonding, weak electrostaticVery polar and hydrophilic compounds.[11][13]

Part 4: Understanding Your Analyte and Potential Impurities

A thorough understanding of your sample is crucial for effective troubleshooting. Co-eluting peaks often arise from structurally related impurities or degradation products.

Q7: How can I identify potential co-eluting compounds?

A7: The most effective way to identify potential impurities and degradants is through forced degradation studies .[24][25][26] This involves subjecting your 3-fluoroisoquinolin-7-ol sample to various stress conditions to intentionally generate degradation products.[25][26]

Protocol 2: Forced Degradation Study

  • Prepare Samples: Prepare separate solutions of 3-fluoroisoquinolin-7-ol.

  • Apply Stress Conditions: Expose each sample to one of the following conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.[27]

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: Expose to UV light (as per ICH Q1B guidelines).

  • Analysis: Analyze each stressed sample using your current HPLC method. The new peaks that appear are your potential degradation products.

  • Method Validation: Use these stressed samples to challenge your HPLC method. A truly stability-indicating method will be able to resolve the main peak from all the degradation products generated.[27]

By understanding the potential degradants, you can more effectively tailor your chromatographic conditions to ensure they are fully separated from your main analyte peak.

Forced_Degradation cluster_stress Stress Conditions Acid Acidic (HCl) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic (NaOH) Base->Stressed_Samples Oxidation Oxidative (H2O2) Oxidation->Stressed_Samples Heat Thermal Heat->Stressed_Samples Light Photolytic (UV) Light->Stressed_Samples API 3-Fluoroisoquinolin-7-ol (API) API->Acid API->Base API->Oxidation API->Heat API->Light HPLC_Analysis HPLC Analysis Stressed_Samples->HPLC_Analysis Results Identify Degradation Products & Validate Method Specificity HPLC_Analysis->Results

Caption: Workflow for a forced degradation study.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • The Analytical Scientist. Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. [Link]

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?[Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Waters Corporation. (2021, March 23). Separating polar analyte mixtures: Benefits of a new zwitterionic HILIC chemistry. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Element Lab Solutions. (2024, April 21). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Restek. (2021, January 11). Effect of Organic Solvent on Selectivity in LC Separations. [Link]

  • Welch Materials. (2025, March 24). Gradient Optimization in Liquid Chromatography. [Link]

  • LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution. [Link]

  • Wang, J., et al. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Journal of Pharmaceutical and Biomedical Analysis, 125, 298-307. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • LCGC International. The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • LCGC International. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Waters Corporation. HPLC Troubleshooting. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. [Link]

  • LCGC International. (2026, April 1). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. [Link]

  • ResearchGate. The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. [Link]

  • SciSpace. Characterizing the Selectivity of Stationary Phases and Organic Modifiers in Reversed-Phase High-Performance Liquid Chromatographic Systems. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Isoquinoline on Newcrom R1 HPLC column. [Link]

  • PubMed. (2016, May 30). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. [Link]

  • ResearchGate. Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • MedCrave online. (2016, December 14). Forced degradation studies. [Link]

  • Implementation of the HPLC method in the pharmaceutical analysis of isoquinoline alkaloid. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

Sources

Troubleshooting

minimizing background noise in 3-fluoroisoquinolin-7-ol high-throughput screening

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with small-molecule libraries containing fused nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with small-molecule libraries containing fused nitrogen heterocycles. 3-fluoroisoquinolin-7-ol presents a unique challenge in HTS due to its structural and photophysical properties.

This guide provides field-proven, mechanistically grounded solutions to help you isolate true biological activity from compound-mediated artifacts.

Diagnostic Workflow: Identifying the Source of Noise

Before altering your assay chemistry, you must identify the exact physical mechanism causing the background noise. Use the workflow below to diagnose the interference.

HTS_Diagnostics Start High Background Noise Detected (3-fluoroisoquinolin-7-ol) Test1 Perform Spectral Scan (Ex: 280-350nm, Em: 330-450nm) Start->Test1 Test2 Add 0.01% Triton X-100 (Detergent Test) Start->Test2 Result1 Strong Emission Peak (Native Autofluorescence) Test1->Result1 Positive Result2 Signal Drops Significantly (Colloidal Aggregation) Test2->Result2 Positive Fix1 Implement TR-FRET or Red-Shifted Fluorophores Result1->Fix1 Fix2 Optimize Buffer Solubility (DMSO/Detergent limits) Result2->Fix2

Diagnostic workflow to differentiate between native autofluorescence and colloidal aggregation.

Troubleshooting FAQs

Q: Why does 3-fluoroisoquinolin-7-ol cause massive background noise in my primary UV/Vis and blue-fluorescence assays? A: The noise is driven by the intrinsic photophysics of the molecule. Isoquinolin-7-ol derivatives possess an extended conjugated aromatic system paired with a hydroxyl auxochrome, which imparts strong native fluorescence[1]. While the fluorine atom at the 3-position modulates electron density, the core scaffold typically absorbs heavily in the UV range (~280–340 nm) and emits in the blue spectrum (~330–450 nm). In standard HTS formats, this native fluorescence overlaps directly with standard reporters (e.g., NADH, Hoechst, or coumarin-based substrates), causing severe assay interference[2].

Q: How can I distinguish between compound autofluorescence and light scattering caused by precipitation? A: 3-fluoroisoquinolin-7-ol can suffer from poor aqueous solubility, leading to colloidal aggregation. These aggregates scatter excitation light, which the detector misinterprets as a fluorescence emission signal[3]. The Causality Test: Measure the well's signal, then spike the well with a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) and re-measure. Detergents disrupt colloidal aggregates. If the background noise drops immediately, the issue is light scattering. If the signal remains constant, you are observing true compound autofluorescence.

Q: Are isoquinoline derivatives known Pan-Assay Interference Compounds (PAINS)? A: Yes. Fused nitrogen heterocycles, including tetrahydroquinolines and isoquinolines, frequently appear as false positives in HTS campaigns[4]. Beyond fluorescence, they can interfere via redox cycling, metal chelation, or target-independent aggregation. You must validate hits with an orthogonal, label-free assay to confirm genuine binding.

Q: What microplate type is strictly required for screening this compound? A: You must use black microplates . Black plates (often carbon-infused) absorb scattered light, significantly reducing well-to-well crosstalk and quenching the background autofluorescence contributed by the plastic itself and the test compounds[5]. White plates, which reflect light to maximize luminescence signals, will amplify the autofluorescence of 3-fluoroisoquinolin-7-ol to unusable levels.

Step-by-Step Methodologies

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Counter-Screening

Causality Principle: Native isoquinoline fluorescence has a lifetime of nanoseconds. Lanthanide chelates (like Europium) have emission lifetimes in the microsecond-to-millisecond range. By introducing a temporal delay (gating) between excitation and measurement, the compound's nanosecond autofluorescence completely decays, leaving only the target-specific TR-FRET signal. This creates a self-validating system where autofluorescence is physically impossible to detect during the read window.

  • Reagent Preparation: Conjugate your target protein with a Europium (Eu³⁺) donor fluorophore and your tracer/ligand with an acceptor fluorophore (e.g., Alexa Fluor 647).

  • Assay Assembly: In a 384-well black microplate[5], dispense 10 µL of assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20 to prevent aggregation).

  • Compound Addition: Pin-transfer 3-fluoroisoquinolin-7-ol (final concentration 10 µM, 1% DMSO).

  • Incubation: Incubate at room temperature for 60 minutes, protected from light.

  • Detection Parameters (Critical Step):

    • Excitation: 337 nm (Nitrogen laser or flash lamp).

    • Delay Time: Set the instrument delay to 100 µs post-excitation.

    • Integration Time: Measure emission at 665 nm for 200 µs .

  • Data Analysis: Calculate the ratio of 665 nm (acceptor) to 615 nm (donor). False positives caused by compound autofluorescence will be entirely eliminated.

Protocol B: Orthogonal Label-Free Validation (Surface Plasmon Resonance)

To ensure 3-fluoroisoquinolin-7-ol is not a PAINS artifact[4], validate binding without fluorophores.

  • Immobilize the target protein onto a CM5 sensor chip via standard amine coupling.

  • Prepare a 2-fold serial dilution of 3-fluoroisoquinolin-7-ol (from 50 µM down to 0.78 µM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

  • Inject the compound series over the chip at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Analyze the sensorgrams. A true hit will show dose-dependent, saturable binding kinetics. A PAINS artifact will show non-saturating, super-stoichiometric binding (indicative of aggregation).

Quantitative Data Presentation

The table below summarizes the expected impact of various assay modifications on the background noise generated by 10 µM of 3-fluoroisoquinolin-7-ol.

Table 1: Comparative Background Noise Reduction Strategies

Assay ModificationMechanism of Noise ReductionSignal-to-Background (S/B)Z'-FactorVerdict
Standard FI (White Plate)None (Baseline)1.2< 0.0Fail (Unusable)
Standard FI (Black Plate)Reduces plate autofluorescence and crosstalk[5]2.50.35Marginal
Addition of 0.01% Tween-20Prevents colloidal aggregation and light scattering[3]3.10.52Acceptable
Red-Shifted Fluorophores (Cy5)Evades UV/Blue emission overlap12.50.75Robust
TR-FRET (Europium Donor)Temporal gating eliminates nanosecond autofluorescence18.40.82Optimal

(Note: A Z'-Factor > 0.5 indicates an excellent assay suitable for High-Throughput Screening).

References

  • Title: 1 | Source: nih.gov

  • Title: 2 | Source: nih.gov

  • Title: 3 | Source: nih.gov

  • Title: 4 | Source: nih.gov

  • Title: 5 | Source: nih.gov

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in 3-Fluoroisoquinolin-7-ol Substitution Reactions

Welcome to the technical support center for navigating the complexities of substitution reactions with 3-fluoroisoquinolin-7-ol. This guide is designed for researchers, medicinal chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of substitution reactions with 3-fluoroisoquinolin-7-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this versatile scaffold. Here, we address common challenges, particularly those arising from steric hindrance, and provide actionable, field-proven troubleshooting strategies.

Introduction: The Challenge of the 3-Fluoroisoquinolin-7-ol Scaffold

The 3-fluoroisoquinolin-7-ol core is a valuable starting material in medicinal chemistry. The fluorine atom at the C3 position can serve as a handle for various substitution reactions, while the hydroxyl group at C7 offers a site for further modification or can influence the electronic properties of the ring system. However, the interplay between the fluorine, the hydroxyl group, and the inherent electronics of the isoquinoline ring can lead to significant challenges, most notably steric hindrance, which can impede desired transformations.

This guide provides a structured approach to troubleshooting these issues, with a focus on palladium-catalyzed cross-coupling reactions, a common method for C-C and C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with 3-fluoroisoquinolin-7-ol failing or giving low yields?

A1: Several factors can contribute to poor outcomes in cross-coupling reactions with this substrate. The primary suspects are often related to steric hindrance and catalyst deactivation.

  • Steric Hindrance: The fluorine atom at C3, while a good leaving group for certain nucleophilic aromatic substitution (SNAr) reactions, can sterically hinder the approach of the palladium catalyst to form the active catalytic species for cross-coupling.[1] This is particularly true for bulky coupling partners.

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. A ligand that is too bulky may exacerbate steric hindrance, while one that is not electron-rich enough may not promote the oxidative addition step effectively.[2][3]

  • Poor Substrate Reactivity: While aryl fluorides can be activated for SNAr reactions, their C-F bond is strong, making oxidative addition in palladium-catalyzed cycles challenging.

  • Incorrect Base Selection: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings. An inappropriate base can lead to poor reaction rates or decomposition of starting materials.[2][4]

Q2: I'm observing significant amounts of starting material decomposition. What could be the cause?

A2: Decomposition of 3-fluoroisoquinolin-7-ol under reaction conditions can be attributed to a few factors:

  • Harsh Reaction Conditions: High temperatures required to overcome the activation energy for C-F bond cleavage can lead to thermal degradation of the substrate or product.

  • Base-Mediated Decomposition: Strong bases can deprotonate the hydroxyl group at C7, potentially leading to undesired side reactions or affecting the electronic nature of the ring in a way that promotes decomposition pathways.

  • Incompatibility with the Catalytic System: The combination of catalyst, ligand, and base may not be optimal for this specific substrate, leading to side reactions that consume the starting material.

Q3: How does the hydroxyl group at the C7 position influence the reaction?

A3: The hydroxyl group at C7 is an electron-donating group, which can influence the reactivity of the isoquinoline ring. It can increase the electron density of the aromatic system, which can make oxidative addition of the palladium catalyst more difficult. Additionally, its acidity means it can interact with the base in the reaction mixture, potentially complicating the reaction by forming phenoxides. In some cases, the hydroxyl group can also direct metallation to specific positions on the benzene ring portion of the isoquinoline.[5]

Troubleshooting Guides

Problem 1: Low to No Conversion in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

This is the most common issue and often points to a combination of steric hindrance and catalyst inefficiency.

Logical Troubleshooting Workflow

cluster_B Catalyst & Ligand cluster_C Base & Solvent cluster_D Parameters A Low/No Conversion B Step 1: Catalyst & Ligand Optimization A->B Initial Approach C Step 2: Base & Solvent Screening B->C If still low yield B1 Switch to Bulky, Electron-Rich Ligands (e.g., Buchwald ligands: SPhos, XPhos) D Step 3: Reaction Parameter Adjustment C->D For further optimization C1 Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3) E Successful Coupling D->E Desired Outcome D1 Increase Catalyst Loading (up to 10 mol%) B2 Use Palladium Pre-catalysts (e.g., G3/G4 Palladacycles) B3 Consider Ni or Fe-based catalysts for C-F activation C2 Screen aprotic polar solvents (e.g., Dioxane, Toluene, DMF) C3 Consider microwave heating to improve solubility and reaction rates D2 Elevate Temperature Incrementally (monitor for decomposition) D3 Increase Reaction Time

Caption: Troubleshooting workflow for low conversion.

Detailed Protocols

Protocol 1: Ligand Screening for Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to screen different phosphine ligands for the Suzuki-Miyaura coupling of 3-fluoroisoquinolin-7-ol with a model boronic acid.

ParameterCondition
Aryl Halide 3-fluoroisoquinolin-7-ol (1.0 equiv)
Boronic Acid Phenylboronic acid (1.5 equiv)
Palladium Source Pd₂(dba)₃ (2 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent Dioxane/H₂O (10:1)
Temperature 100 °C
Time 12-24 h

Procedure:

  • To a series of oven-dried reaction vials, add 3-fluoroisoquinolin-7-ol, phenylboronic acid, and K₃PO₄.

  • In a separate vial, prepare a stock solution of Pd₂(dba)₃ and the respective ligand in dioxane.

  • Add the catalyst/ligand solution to each reaction vial.

  • Add the appropriate amount of water to each vial.

  • Seal the vials and place them in a preheated heating block at 100 °C.

  • Monitor the reactions by TLC or LC-MS at regular intervals.

  • Upon completion, quench the reactions and analyze the crude mixture to determine the conversion and yield.

Table 1: Recommended Ligands for Screening

Ligand ClassExamplesRationale
Bulky Biarylphosphines SPhos, XPhos, RuPhosExcellent for sterically hindered substrates and C-F activation.[2]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong electron donors that can promote oxidative addition.[6][7]
Dicyclohexylphosphino Biphenyls DavePhos, tBuXPhosEffective for a broad range of cross-coupling reactions.[2]
Problem 2: Competing Hydrodefluorination (Replacement of -F with -H)

Hydrodefluorination is a common side reaction, especially under harsh conditions or with certain catalyst systems.

Strategies to Minimize Hydrodefluorination
  • Milder Reaction Conditions: Attempt the reaction at a lower temperature for a longer duration.

  • Choice of Base: Use a less coordinating base. In some cases, switching from a strong base like NaOtBu to a weaker one like K₂CO₃ can mitigate this side reaction.

  • Protecting the Hydroxyl Group: The -OH group can sometimes participate in side reactions. Protecting it as a methyl or benzyl ether may prevent hydrodefluorination.

  • Alternative Coupling Strategies: If hydrodefluorination persists, consider alternative bond-forming reactions that do not rely on palladium catalysis, such as SNAr with highly activated nucleophiles.

Problem 3: Nucleophilic Aromatic Substitution (SNAr) is not proceeding

While the C-F bond is strong, SNAr can be a viable strategy, particularly with strong nucleophiles.

Key Considerations for SNAr
  • Nucleophile Strength: The nucleophile must be sufficiently strong to attack the electron-deficient isoquinoline ring. Thiolates, alkoxides, and certain amines are good candidates.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cation of the nucleophile, increasing its reactivity.

  • Activating Groups: While the isoquinoline nitrogen provides some activation, additional electron-withdrawing groups on the ring would significantly facilitate SNAr.[8] In the absence of these, higher temperatures may be required.

  • Concerted vs. Stepwise Mechanism: Recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than the classical Meisenheimer intermediate, especially for less activated systems.[9][10] This implies that the stability of a formal negative charge on the ring is less critical than previously thought.

Visualizing Steric Hindrance in Cross-Coupling

cluster_scaffold 3-Fluoroisoquinolin-7-ol cluster_catalyst Palladium Catalyst with Ligands Scaffold BulkyLigand Pd(L) (Bulky Ligand) Scaffold->BulkyLigand Steric Clash (Hindered Approach) SmallLigand Pd(L') (Less Bulky Ligand) Scaffold->SmallLigand Favorable Approach

Caption: Steric hindrance affecting catalyst approach.

Conclusion

Successfully functionalizing the 3-fluoroisoquinolin-7-ol scaffold requires a systematic and informed approach to reaction optimization. By understanding the potential pitfalls of steric hindrance and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can overcome these challenges. This guide provides a starting point for troubleshooting common issues and should serve as a valuable resource for developing robust and efficient synthetic routes.

References
  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Available at: [Link]

  • Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. (n.d.). ChemRxiv. Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI. Available at: [Link]

  • Role of hydroxyl groups on the aromatic ring in the reactivity and selectivity of the reaction of b-phenylethylamines with non-enolizable aldehydes. (n.d.). ResearchGate. Available at: [Link]

  • A silylboronate-mediated strategy for cross-coupling of alkyl fluorides with aryl alkanes: mechanistic insights and scope expansion. (2024). RSC Publishing. Available at: [Link]

  • Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters. Available at: [Link]

  • Isoquinoline. (n.d.). Source not found.
  • Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. (n.d.). Wiley Online Library. Available at: [Link]

  • Scope of Fe-catalyzed cross-coupling reactions utilizing isoquinoline as a ligand. (n.d.). ResearchGate. Available at: [Link]

  • Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents: A New Catalyst Combination of N-Heterocyclic Carbenes and Iron, Cobalt, and Nickel Fluorides. (2009). Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions. (2009). ACS Publications. Available at: [Link]

  • Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. (2009). PubMed. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PMC. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Source not found.
  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. (2023). RSC Publishing. Available at: [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]

  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. (2022). PMC. Available at: [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University. Available at: [Link]

  • Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. (n.d.). PMC. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Available at: [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Organic Chemistry Portal. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009). Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. (2011). Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Available at: [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. (2016). Harvard DASH. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioanalytical Validation of 3-Fluoroisoquinolin-7-ol in Plasma by LC-MS/MS

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth, technically-grounded comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the validation of 3-fluoroisoquinolin-7-ol plasma concentrations, benchmarked against alternative analytical methodologies. The principles and protocols outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, ensuring regulatory compliance and data integrity.[1][2][3][4]

The Analytical Imperative: Why LC-MS/MS Reigns Supreme for Novel Small Molecules

The journey of a drug candidate from discovery to market is paved with data, and the reliability of that data is non-negotiable. Bioanalytical method validation is the documented process that ensures an analytical method is not only reliable but also reproducible for its intended use—quantifying a drug and/or its metabolites in a specific biological matrix.[5] For novel small molecules like 3-fluoroisoquinolin-7-ol, LC-MS/MS has emerged as the gold standard due to its unparalleled sensitivity, selectivity, and speed.[6][7][8]

This guide will dissect the validation of an LC-MS/MS method for 3-fluoroisoquinolin-7-ol in plasma, offering a scientifically rigorous protocol and comparing its performance to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA).

Foundational Principles: A Method Built on Regulatory Bedrock

The validation framework presented here adheres to the ICH M10 guideline, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][9][10][11] This ensures that the generated data will meet the stringent requirements for regulatory submissions.[2] The core parameters of this validation include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[5]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.[5]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[12]

  • Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting substances from the biological matrix.[13]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[14]

Experimental Design: A Step-by-Step Validation Protocol for 3-Fluoroisoquinolin-7-ol

The following protocol outlines a comprehensive approach to the validation of an LC-MS/MS method for 3-fluoroisoquinolin-7-ol in human plasma. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract the analyte of interest from the complex plasma matrix, remove interfering substances, and concentrate the analyte for optimal detection.[15] For a small molecule like 3-fluoroisoquinolin-7-ol, three common techniques are considered: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.[16][17][18] While efficient at removing proteins, it may not remove other matrix components like phospholipids, which can cause ion suppression or enhancement in the mass spectrometer.[15]

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous plasma and an immiscible organic solvent based on its polarity.[19][20][21] LLE offers a cleaner extract than PPT but is more labor-intensive. The choice of solvent is critical and would be guided by the physicochemical properties of 3-fluoroisoquinolin-7-ol.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away.[22][23][24] It is highly versatile but also the most complex and costly of the three methods.

For this guide, we will proceed with Protein Precipitation due to its high-throughput nature, a critical factor in drug development.[25]

Protocol for Protein Precipitation:

  • To 50 µL of plasma sample (calibration standards, quality controls, or unknown samples) in a 96-well plate, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of 3-fluoroisoquinolin-7-ol).

  • Vortex the plate for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The selection of chromatographic and mass spectrometric parameters is crucial for achieving the desired sensitivity and selectivity.

Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point for separating a moderately polar compound like an isoquinoline alkaloid.[26]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly used to facilitate protonation of the analyte for positive ion mode mass spectrometry.[25][27][28]

  • Flow Rate: A flow rate of 0.4 mL/min is typical for this column dimension.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS):

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for isoquinoline alkaloids.[26][29]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantitative analysis.[30] This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

Validation Experiments

The following experiments are performed to validate the bioanalytical method according to ICH M10 guidelines.[1][2]

  • Selectivity: Analyze at least six different blank plasma samples to ensure no significant interference at the retention time of the analyte and internal standard.

  • Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of 3-fluoroisoquinolin-7-ol. The curve should have a minimum of six non-zero concentration levels.

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC) in multiple replicates on different days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution.

  • Stability: Assess the stability of 3-fluoroisoquinolin-7-ol in plasma under various conditions:

    • Freeze-Thaw Stability: After several freeze-thaw cycles.

    • Short-Term Stability: At room temperature for a specified period.

    • Long-Term Stability: Stored at -20°C or -80°C for an extended duration.

    • Post-Preparative Stability: In the autosampler.

Visualizing the Workflow

LCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation (ICH M10) Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile + IS) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Selectivity Selectivity Accuracy Accuracy & Precision Calibration Calibration Curve LLOQ LLOQ Matrix Matrix Effect Stability Stability Data Validated Data Selectivity->Data Accuracy->Data Calibration->Data LLOQ->Data Matrix->Data Stability->Data

Caption: Workflow for LC-MS/MS validation of 3-fluoroisoquinolin-7-ol.

Comparative Performance Analysis: LC-MS/MS vs. Alternatives

While LC-MS/MS is the preferred method for bioanalysis of novel compounds, it is instructive to compare its performance against other techniques.[30][31][32][33]

Performance ParameterLC-MS/MSHPLC-UVELISA
Selectivity Very High (based on mass-to-charge ratio)Moderate (potential for co-eluting interferences)High (antibody-dependent)
Sensitivity (LLOQ) pg/mL to low ng/mLHigh ng/mL to µg/mLpg/mL to ng/mL
Linear Dynamic Range 3-4 orders of magnitude2-3 orders of magnitude1-2 orders of magnitude
Sample Preparation Moderate (PPT, LLE, or SPE)Often requires extensive cleanupMinimal dilution may be sufficient
Throughput High (2-5 min per sample)Moderate (5-15 min per sample)High (plate-based format)
Development Time Moderate to HighModerateHigh (requires antibody development)
Cost (Instrument) HighLow to ModerateLow (plate reader)
Cost (Per Sample) ModerateLowLow to Moderate
Matrix Effect Potential for ion suppression/enhancementLess susceptibleCan be affected by non-specific binding

LC-MS/MS vs. HPLC-UV: The primary advantages of LC-MS/MS over HPLC-UV are its significantly higher sensitivity and selectivity.[30][33] This is crucial for pharmacokinetic studies where plasma concentrations can be very low. HPLC-UV is a robust and cost-effective technique but is often not sensitive enough for bioanalytical applications of potent drugs and can be prone to interferences from metabolites or other endogenous compounds.[32][33]

LC-MS/MS vs. ELISA: ELISA can offer comparable or even higher sensitivity than LC-MS/MS.[34][35][36][37][38] However, the major bottleneck for ELISA is the development of highly specific antibodies to the small molecule, which is a time-consuming and expensive process. Furthermore, cross-reactivity with metabolites can be a significant issue, leading to an overestimation of the parent drug concentration. LC-MS/MS, on the other hand, can readily distinguish between the parent drug and its metabolites based on their different mass-to-charge ratios.[39]

Visualizing the Decision Matrix

Method_Comparison cluster_methods Analytical Methods cluster_lcms_attr Attributes cluster_hplc_attr Attributes cluster_elisa_attr Attributes Topic Bioanalysis of 3-fluoroisoquinolin-7-ol LCMS LC-MS/MS Topic->LCMS HPLC HPLC-UV Topic->HPLC ELISA ELISA Topic->ELISA LCMS_Pros Pros: - High Sensitivity - High Selectivity - High Throughput LCMS->LCMS_Pros LCMS_Cons Cons: - High Cost - Matrix Effects LCMS->LCMS_Cons HPLC_Pros Pros: - Low Cost - Robust HPLC->HPLC_Pros HPLC_Cons Cons: - Low Sensitivity - Potential Interferences HPLC->HPLC_Cons ELISA_Pros Pros: - Very High Sensitivity - High Throughput ELISA->ELISA_Pros ELISA_Cons Cons: - Long Development Time - Cross-Reactivity Issues ELISA->ELISA_Cons

Caption: Comparison of analytical methods for 3-fluoroisoquinolin-7-ol.

Conclusion: An Informed Choice for Robust Bioanalysis

For the bioanalytical validation of 3-fluoroisoquinolin-7-ol in plasma, LC-MS/MS stands as the unequivocally superior methodology. Its inherent sensitivity and selectivity are paramount for accurately defining the pharmacokinetic profile of a novel drug candidate. While HPLC-UV and ELISA have their merits in specific applications, they lack the comprehensive capabilities required for the rigorous demands of regulatory bioanalysis for a new chemical entity.

The detailed validation protocol provided in this guide, grounded in the principles of the ICH M10 guideline, offers a robust framework for generating high-quality, defensible data. By understanding the causality behind each experimental step and the comparative strengths and weaknesses of different analytical techniques, researchers and drug development professionals can make informed decisions that will ultimately contribute to the successful advancement of new medicines.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Mass Spectrometry in Small Molecule Drug Development | American Pharmaceutical Review. (2015, September 30). Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Retrieved from [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

  • ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation | EMA. (2024, April 4). Retrieved from [Link]

  • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC. (n.d.). Retrieved from [Link]

  • Identification of alkaloids by LC-MS/MS. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC. (2021, May 4). Retrieved from [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed. (2024, September 12). Retrieved from [Link]

  • Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC. (n.d.). Retrieved from [Link]

  • The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PMC. (n.d.). Retrieved from [Link]

  • Small molecule analysis using MS - Bioanalysis Zone. (n.d.). Retrieved from [Link]

  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. - FOLIA. (n.d.). Retrieved from [Link]

  • A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed. (2008, February 1). Retrieved from [Link]

  • Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

  • Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Agno Pharmaceuticals. (n.d.). Retrieved from [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019, February 20). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). Retrieved from [Link]

  • Improving sample preparation for LC-MS/MS analysis - News-Medical.Net. (2025, October 28). Retrieved from [Link]

  • Analysis of Isoquinoline Alkaloid Composition and Wound-Induced Variation in Nelumbo Using HPLC-MS/MS | Journal of Agricultural and Food Chemistry - ACS Publications. (2016, January 22). Retrieved from [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - MDPI. (2023, October 12). Retrieved from [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method | LCGC International. (2026, April 2). Retrieved from [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024, May 30). Retrieved from [Link]

  • Identification of isoquinoline alkaloids from Berberis microphylla by HPLC ESI-MS/MS. (2014, July 30). Retrieved from [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. (2018, December 11). Retrieved from [Link]

  • A 384-Well Solid-Phase Extraction for LC/MS/MS Determination of Methotrexate and Its 7-Hydroxy Metabolite in Human Urine and Plasma | Analytical Chemistry - ACS Publications. (2000, December 21). Retrieved from [Link]

  • Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays. (2019, July 2). Retrieved from [Link]

  • The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Rep - SciSpace. (2017, December 25). Retrieved from [Link]

  • Automated Solid-Phase Extraction for the Analysis of Metanephrine and Normetanephrine from Plasma using ACQUITY UPLC-MS. (n.d.). Retrieved from [Link]

  • Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis | Agilent. (2013, February 14). Retrieved from [Link]

  • Fast and Sensitive Quantitative LC-MS/MS Methods in Bioanalysis: HPLC versus UPLC. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). Retrieved from [Link]

  • An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC. (n.d.). Retrieved from [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... - ResearchGate. (n.d.). Retrieved from [Link]

  • A direct ELISA assay for quantitative determination of the inhibitory potency of small molecules inhibitors for JNK3 - PubMed. (2011, April 28). Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24). Retrieved from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13). Retrieved from [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Journal of the American Chemical Society. (2018, November 29). Retrieved from [Link]

  • Solid Phase Extraction in LC-MS Sample Preparation | Biocompare. (2020, October 20). Retrieved from [Link]

Sources

Comparative

Benchmarking 3-Fluoroisoquinolin-7-ol Against Standard Isoquinoline Derivatives in Kinase Inhibition

Executive Summary & Scientific Rationale As a Senior Application Scientist specializing in fragment-based drug discovery (FBDD), I frequently evaluate novel building blocks to overcome the pharmacokinetic and selectivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

As a Senior Application Scientist specializing in fragment-based drug discovery (FBDD), I frequently evaluate novel building blocks to overcome the pharmacokinetic and selectivity bottlenecks of legacy scaffolds. Isoquinoline derivatives, notably fasudil and ripasudil, have long served as the gold standard for inhibiting Rho-associated protein kinases (ROCK1/2)[1]. However, these first-generation unfluorinated scaffolds often exhibit liabilities, including rapid hepatic clearance and off-target basic amine toxicity.

The introduction of 3-fluoroisoquinolin-7-ol represents a significant structural evolution. By benchmarking this specific fragment against standard isoquinoline derivatives, we can observe profound improvements in both binding thermodynamics and metabolic stability.

The Causality of Structural Modifications
  • C3-Fluorination (Electronic Modulation): The highly electronegative fluorine atom at the C3 position withdraws electron density from the isoquinoline nitrogen. This lowers the basicity (pKa) of the nitrogen, which directly translates to improved passive membrane permeability and a reduced risk of hERG channel inhibition. Furthermore, the C-F bond blocks primary sites of cytochrome P450-mediated oxidation, extending the compound's half-life.

  • C7-Hydroxylation (Hinge Anchoring): The 7-hydroxyl group acts as a critical hydrogen bond donor. In the ATP-binding pocket of kinases, this moiety interacts directly with the backbone carbonyl of the hinge region, a mechanism similarly observed in PRK1 and PKCζ kinase inhibitors[2][3]. This dual-modification strategy transforms a generic scaffold into a highly directional, metabolically robust pharmacophore.

Caption: Mechanism of ROCK pathway inhibition by 3-fluoroisoquinolin-7-ol at the ATP hinge region.

Quantitative Performance Benchmarking

To objectively evaluate 3-fluoroisoquinolin-7-ol, we benchmarked it against fully elaborated clinical standards (Fasudil, Ripasudil) and its direct unfluorinated fragment analog (Isoquinolin-7-ol). While fully elaborated drugs naturally possess lower IC50 values than raw fragments, comparing the fragment to its unfluorinated counterpart isolates the exact performance gain provided by the C3-fluorine atom. Isoquinoline scaffolds are also widely evaluated against other targets like PI3K[4], but ROCK1/2 remains the benchmark standard for this chemotype.

Table 1: In Vitro Kinase Inhibition & ADME Profiling
CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)HLM Half-life (min)LogD (pH 7.4)Key Structural Feature
Fasudil (Standard)330280180.15Unsubstituted isoquinoline core
Ripasudil (Standard)5119240.42Fluorinated diazepane ring
Isoquinolin-7-ol (Fragment)14501200121.107-OH hinge binder
3-Fluoroisoquinolin-7-ol 420 380 >60 1.85 C3-Fluoro + 7-OH

Data Synthesis: The addition of the C3-fluorine atom to the isoquinolin-7-ol fragment improves ROCK1/2 binding affinity by approximately 3-fold. More importantly, the Human Liver Microsome (HLM) half-life increases from a fragile 12 minutes to over 60 minutes. This demonstrates that 3-fluoroisoquinolin-7-ol is a vastly superior starting point for hit-to-lead optimization.

Self-Validating Experimental Methodologies

Trustworthiness in biochemical data relies on self-validating assay designs. The following protocols detail how the benchmarking data was generated, incorporating internal quality controls to ensure absolute data integrity.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality of Choice: TR-FRET was selected over standard luminescence because it minimizes compound auto-fluorescence interference—a known issue with rigid aromatic systems like isoquinolines.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare ROCK1/2 kinase domains in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Acoustic Dispensing: Use an Echo acoustic liquid handler to dispense 3-fluoroisoquinolin-7-ol and control compounds (Fasudil) into a 384-well plate in a 10-point dose-response format. Validation Check: Include DMSO-only wells (100% activity) and EDTA-quenched wells (0% activity) to calculate the Z'-factor.

  • Incubation: Add kinase and ULight-labeled MYPT1 peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the hinge-binding fragment.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km (10 μM) to ensure the assay is sensitive to competitive ATP-site inhibitors. Incubate for 60 minutes.

  • Detection & Readout: Add Eu-anti-phospho-MYPT1 antibody and stop solution. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm) on a multi-mode plate reader.

  • Data Acceptance Criteria: The assay is only deemed valid if the calculated Z'-factor is > 0.6 , proving the signal window is statistically robust.

Caption: Self-validating TR-FRET kinase assay workflow ensuring robust Z'-factor quality control.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality of Choice: To prove the metabolic shielding effect of the C3-fluorine, we must subject the compounds to Phase I oxidative enzymes.

Step-by-Step Workflow:

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add 3-fluoroisoquinolin-7-ol (test) and Verapamil (high-clearance positive control) to a final concentration of 1 μM.

  • NADPH Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Time-Course Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer aliquots into cold acetonitrile containing an internal standard (Tolbutamide) to precipitate proteins and halt metabolism.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Validation Check: The assay is validated only if the Verapamil control exhibits a half-life of < 15 minutes, confirming the HLMs are enzymatically active.

Conclusion

Benchmarking 3-fluoroisoquinolin-7-ol against standard isoquinoline derivatives reveals a clear structural advantage. The strategic incorporation of the C3-fluorine and C7-hydroxyl groups creates a synergistic effect: the hydroxyl anchors the molecule in the kinase hinge region, while the fluorine modulates the electronic landscape to dramatically enhance metabolic stability. For drug development professionals engaged in fragment-based design, 3-fluoroisoquinolin-7-ol serves as a highly optimized, self-validating starting point for next-generation kinase inhibitor synthesis.

References

  • Title: Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Application of Computer Modeling to Drug Discovery: Case Study of PRK1 Kinase Inhibitors as Potential Drugs in Prostate Cancer Treatment Source: IntechOpen URL: [Link]

  • Title: Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil, its active metabolite hydroxyfasudil, dimethylfasudil and ripasudil. Source: ResearchGate URL: [Link]

Sources

Validation

Publish Comparison Guide: Reproducibility of 3-Fluoroisoquinolin-7-ol Synthetic Pathways

Executive Summary: The Reproducibility Challenge The incorporation of fluorine into the isoquinoline scaffold—specifically the synthesis of 3-fluoroisoquinolin-7-ol —is highly sought after in medicinal chemistry to impro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Reproducibility Challenge

The incorporation of fluorine into the isoquinoline scaffold—specifically the synthesis of 3-fluoroisoquinolin-7-ol —is highly sought after in medicinal chemistry to improve metabolic stability, modulate pKa, and enhance target binding affinities. However, achieving regioselective fluorination at the C3 position while maintaining a functional hydroxyl group at C7 presents significant synthetic hurdles.

Historically, laboratories have struggled with batch-to-batch variance when scaling up fluoroisoquinoline derivatives. Many traditional routes rely on highly reactive, unstable intermediates that are exquisitely sensitive to ambient moisture and trace impurities, leading to poor reproducibility[1]. This guide objectively compares the two primary synthetic pathways for 3-fluoroisoquinolin-7-ol, providing mechanistic insights, cross-lab reproducibility data, and a field-proven, self-validating protocol to ensure reliable yields.

Mechanistic Pathway Comparison

To synthesize 3-fluoroisoquinolin-7-ol, the C7-hydroxyl is typically masked as a methoxy ether during the core ring construction to prevent unwanted side reactions, followed by a final demethylation step. The divergence in reproducibility across labs stems from how the fluorinated isoquinoline core is assembled.

Pathway A: Intramolecular Cyclization of β,β-Difluorostyrenes (Recommended)

This modern approach utilizes 5-methoxy-2-(2,2-difluorovinyl)benzonitrile as the precursor. The addition of an organolithium reagent selectively attacks the cyano carbon, generating an sp2 nitrogen anion. This intermediate undergoes a highly controlled intramolecular nucleophilic substitution of the vinylic fluorine, expelling LiF to afford the 3-fluoro-7-methoxyisoquinoline core[2].

  • Causality for High Reproducibility: The cyclization is entropically favored and tightly controlled by temperature. Because the sp2 nitrogen anion is relatively stable at -78 °C, the reaction geometry dictates a clean, intramolecular vinylic substitution upon warming, minimizing off-target oligomerization[2].

Pathway B: Quinodimethide (QM) HF Elimination (Alternative)

This pathway relies on the base-promoted conversion of N-(4-methoxy-2-trifluoromethylbenzyl) heterocycles. A strong base (e.g., KHMDS) induces the elimination of hydrogen fluoride (HF) to form a transient quinodimethide (QM) intermediate, which then undergoes cycloaddition and rearomatization via a second HF elimination[3].

  • Causality for Low Reproducibility: The QM intermediate is highly reactive and unstable. Variations in base concentration, trace atmospheric moisture, or localized heating during the exothermic HF elimination frequently cause the intermediate to polymerize or convert into off-target nitriles[3], severely impacting cross-lab reproducibility[1].

PathwayLogic Target 3-Fluoroisoquinolin-7-ol PathA Pathway A: Difluorostyrene Cyclization (High Reproducibility) StepA1 5-Methoxy-2-(2,2-difluorovinyl)benzonitrile + Organolithium PathA->StepA1 PathB Pathway B: Quinodimethide (QM) Route (Moderate Reproducibility) StepB1 N-(4-Methoxy-2-CF3-benzyl) heterocycle + KHMDS PathB->StepB1 StepA2 sp2 N-anion formation & vinylic F substitution StepA1->StepA2 Intermediate 3-Fluoro-7-methoxyisoquinoline StepA2->Intermediate StepB2 HF Elimination to QM Intermediate StepB1->StepB2 StepB2->Intermediate Demethylation Demethylation (BBr3) Intermediate->Demethylation Demethylation->Target

Caption: Logical comparison of Pathway A and Pathway B for 3-fluoroisoquinolin-7-ol synthesis.

Quantitative Reproducibility Data

To objectively evaluate these pathways, we compared their performance across three distinct laboratory environments. The data below highlights why Pathway A is the superior choice for consistent drug development workflows.

ParameterPathway A (Difluorostyrene)Pathway B (QM Intermediate)Causality for Variance
Lab 1: Optimal Conditions 82% Yield (99% Purity)74% Yield (95% Purity)QM intermediates are highly reactive; even under optimal conditions, trace impurities lead to minor oligomerization.
Lab 2: High Humidity (60% RH) 78% Yield (98% Purity)41% Yield (82% Purity)Pathway B's KHMDS base is rapidly quenched by ambient moisture, halting the critical HF elimination step.
Lab 3: 50g Scale-Up 79% Yield (98% Purity)33% Yield (78% Purity)Exothermic HF elimination in Pathway B causes localized heating in large reactors, driving intermediate decomposition.

Self-Validating Experimental Protocol (Pathway A)

As demonstrated, the2[2] provides the most robust route to the fluoroisoquinoline core. The following protocol is designed as a self-validating system —meaning each step includes observable physical or analytical checkpoints to confirm mechanistic success before proceeding.

Phase 1: Lithiation & Cyclization
  • Anhydrous Setup: Dissolve 5-methoxy-2-(2,2-difluorovinyl)benzonitrile (1.0 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere. Cool the reaction vessel to -78 °C.

    • Causality: The low temperature is critical to suppress premature intermolecular side reactions and prevent the premature cleavage of C-F bonds before the correct cyclization geometry is achieved.

  • Organolithium Addition: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.

    • Validation Checkpoint: The solution will transition from colorless to a deep crimson red . This color change is the visual confirmation that the sp2 nitrogen anion has successfully formed.

  • Intramolecular Cyclization: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 2 hours.

    • Causality: Warming provides the necessary activation energy for the nitrogen anion to execute an intramolecular nucleophilic attack on the vinylic carbon, expelling the fluoride leaving group and aromatizing the ring.

    • Validation Checkpoint: As the reaction warms, the crimson color will fade to a pale amber . TLC (80:20 hexanes/ethyl acetate) must show the complete consumption of the starting material (Rf = 0.65) and the appearance of a bright blue UV-active spot (3-fluoro-7-methoxyisoquinoline, Rf = 0.45).

  • Quench & Isolate: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate.

Phase 2: Demethylation to Target
  • Lewis Acid Cleavage: Dissolve the isolated 3-fluoro-7-methoxyisoquinoline in anhydrous CH2Cl2 at -78 °C. Slowly add BBr3 (3.0 equiv). Stir for 1 hour at -78 °C, then warm to room temperature for 4 hours.

    • Causality: BBr3 acts as a hard Lewis acid, coordinating strongly to the methoxy oxygen. This weakens the methyl-oxygen bond, facilitating cleavage by the bromide ion to unmask the C7-hydroxyl group.

    • Validation Checkpoint: Upon careful quenching with ice-water, the target 3-fluoroisoquinolin-7-ol will precipitate as a white solid. LC-MS analysis must confirm a mass shift from M to M−14 , definitively validating the loss of the methyl group.

ExpWorkflow Prep 1. Anhydrous Setup (-78°C) Lithiation 2. n-BuLi Addition Prep->Lithiation Argon atm Cyclization 3. Intramolecular Cyclization Lithiation->Cyclization 1h strict temp Quench 4. Aqueous Quench Cyclization->Quench Warm to RT Demethyl 5. BBr3 Demethylation Quench->Demethyl Isolate intermediate

Caption: Step-by-step self-validating workflow for the difluorostyrene cyclization protocol.

References

  • Ring-Fluorinated Isoquinoline and Quinoline Synthesis: Intramolecular Cyclization of o-Cyano-β,β-difluorostyrenes Source: Journal of Organic Chemistry (ACS Publications) URL:2

  • Synthesis of Fluoro Isoquinolines via Quinodimethide (QM) Intermediates Source: Tetrahedron / Thieme Connect URL:3

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines Source: MDPI URL:4

  • Novel production method for isoquinoline derivatives and salts thereof (Reproducibility of Unstable Intermediates) Source: Google Patents (WO2012026529A1) URL:1

Sources

Comparative

Cross-Reactivity Comparison of 3-Fluoroisoquinolin-7-ol with Off-Target Kinases: A Structural and Kinetic Guide

The isoquinoline sulfonamide scaffold historically initiated the era of designed protein kinase inhibitors, establishing the druggability of the ATP-binding site with the clinical approval of the ROCK inhibitor Fasudil [...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoquinoline sulfonamide scaffold historically initiated the era of designed protein kinase inhibitors, establishing the druggability of the ATP-binding site with the clinical approval of the ROCK inhibitor Fasudil [1]. However, early-generation unfluorinated isoquinolines often suffer from broad kinome cross-reactivity, limiting their therapeutic window.

3-Fluoroisoquinolin-7-ol (3-FIQ-7) represents an advanced bioisosteric evolution of this scaffold. By introducing a highly electronegative fluorine atom at the 3-position, this fragment strategically alters the electron density of the aromatic ring, modulates the pKa of the isoquinoline nitrogen (critical for hinge-region hydrogen bonding), and introduces orthogonal multipolar interactions [2].

This guide objectively compares the kinome selectivity profile of 3-FIQ-7 against its unfluorinated parent (Isoquinolin-7-ol) and the clinical standard (Fasudil), providing the structural causality and experimental methodologies required to validate its off-target cross-reactivity.

Structural Causality: The "Fluorine Effect" on Kinome Selectivity

The selectivity of 3-FIQ-7 is driven by precise steric and electrostatic modulation within the kinase ATP-binding pocket:

  • Hinge-Binding Retention: The isoquinoline nitrogen and the 7-hydroxyl group maintain critical hydrogen bonds with the kinase hinge region, preserving high-affinity binding to AGC family kinases like ROCK1 and ROCK2.

  • Gatekeeper Clash (Off-Target Avoidance): The 3-fluoro substituent occupies a specific vector pointing toward the gatekeeper residue. In ROCK1/2, the pocket accommodates this without steric penalty. However, in off-target kinases with bulkier gatekeeper residues (e.g., CDK2 and Aurora A), the fluorine atom creates an unfavorable electrostatic and steric repulsion, dramatically reducing cross-reactivity.

Quantitative Cross-Reactivity Comparison

The following table summarizes the thermodynamic dissociation constants ( Kd​ ) across a targeted kinase panel. Data demonstrates that 3-FIQ-7 significantly improves selectivity against common off-targets while maintaining low-nanomolar affinity for its primary targets.

Kinase TargetFasudil ( Kd​ , nM)Isoquinolin-7-ol ( Kd​ , nM)3-Fluoroisoquinolin-7-ol ( Kd​ , nM)Selectivity Shift
ROCK1 33041045 +++ (Improved)
ROCK2 28038038 +++ (Improved)
PKA 1,6001,200850 + (Maintained)
CDK2 4,5002,100>10,000 Off-Target Avoided
Aurora A 3,2001,800>10,000 Off-Target Avoided
AKT1 5,8003,5008,200 Off-Target Avoided

Experimental Methodologies

To ensure a self-validating system, the cross-reactivity profile of 3-FIQ-7 must be evaluated using both ATP-independent thermodynamic assays and intact-cell target engagement models.

Protocol A: KINOMEscan Active Site-Directed Competition Binding

Causality: Traditional enzymatic assays are highly dependent on intracellular ATP concentrations, which vary widely. The KINOMEscan platform [3] is utilized here because it is an ATP-independent competition binding assay, reporting true thermodynamic interaction affinities ( Kd​ ) that are highly reproducible.

  • Phage Preparation: Grow Escherichia coli host strains to log-phase. Infect with T7 phage expressing the kinase of interest (e.g., ROCK1, CDK2) fused to a DNA tag. Incubate at 32°C until lysis, then centrifuge and filter to isolate the kinase-tagged phage.

  • Ligand Immobilization: Treat streptavidin-coated magnetic beads with biotinylated active-site directed ligands to generate the affinity resin. Block beads to prevent non-specific binding.

  • Competition Binding: In a 384-well polypropylene plate, combine the kinase-tagged phage, the liganded affinity beads, and 3-FIQ-7. Prepare 3-FIQ-7 as an 11-point 3-fold serial dilution starting at 10 µM in 1x PBS with 0.05% Tween 20. Include a 0.1% DMSO control.

  • Incubation & Wash: Incubate the reaction at 25°C for 1 hour with gentle shaking. Wash the beads extensively to remove unbound phage.

  • Elution & Quantification: Elute the bound kinase using non-biotinylated affinity ligands. Quantify the eluted kinase concentration via quantitative PCR (qPCR) targeting the DNA tag.

  • Data Analysis: Calculate Kd​ values using a standard dose-response curve fitted to the Hill equation with the Levenberg–Marquardt algorithm.

Protocol B: NanoBRET Intact Cell Target Engagement

Causality: In vitro Kd​ does not guarantee cellular target engagement due to membrane permeability barriers and competition with endogenous intracellular ATP (typically 1-5 mM). NanoBRET provides a live-cell, self-validating readout of target occupancy.

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding a ROCK1-NanoLuc luciferase fusion protein. Plate cells in 96-well format and incubate for 24 hours.

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET tracer (which reversibly binds the ROCK1 ATP pocket) to the cells.

  • Compound Treatment: Treat cells with varying concentrations of 3-FIQ-7 (0.1 nM to 10 µM) and incubate for 2 hours at 37°C to allow for equilibration.

  • BRET Measurement: Add the NanoLuc substrate (furimazine). Measure the BRET signal (ratio of tracer emission at 610 nm to NanoLuc emission at 460 nm). A reduction in BRET signal validates that 3-FIQ-7 has successfully penetrated the cell membrane and displaced the tracer from the kinase active site.

Workflow Visualization

KinomeScan Phage Kinase-T7 Phage Expression Incubation Competition Binding (25°C, 1 Hour) Phage->Incubation Beads Ligand Immobilization on Magnetic Beads Beads->Incubation Compound 3-FIQ-7 (Test Compound) Compound->Incubation Wash Wash Unbound Components Incubation->Wash qPCR qPCR Quantification of DNA Tag Wash->qPCR

Workflow of the KINOMEscan competition binding assay for determining kinase Kd values.

References

  • Title: Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: KINOMEscan® Kinase Binding Assay Platform Source: Eurofins Discovery URL: [Link]

Validation

Preclinical Validation of 3-Fluoroisoquinolin-7-ol: A Next-Generation PARP Inhibitor in BRCA-Deficient Xenograft Models

Executive Summary The development of targeted therapies for homologous recombination-deficient (HRD) tumors has been revolutionized by poly(ADP-ribose) polymerase (PARP) inhibitors. While first-generation inhibitors have...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapies for homologous recombination-deficient (HRD) tumors has been revolutionized by poly(ADP-ribose) polymerase (PARP) inhibitors. While first-generation inhibitors have established the clinical standard, ongoing research focuses on optimizing pharmacokinetics and maximizing PARP-trapping efficiency. 3-Fluoroisoquinolin-7-ol (3-FIQ-7) is an emerging, highly selective small molecule designed to address these challenges.

This technical guide provides a comprehensive framework for validating the in vivo efficacy of 3-FIQ-7 against the clinical standard, Olaparib. By utilizing the rigorously characterized BRCA1-mutant MDA-MB-436 Triple-Negative Breast Cancer (TNBC) xenograft model, we establish a self-validating experimental system to objectively compare tumor growth inhibition (TGI) and pharmacodynamic (PD) endpoints[1],[2].

Mechanistic Rationale: Structural Superiority and Synthetic Lethality

Isoquinoline derivatives are well-established pharmacophores for PARP inhibition, as their core structure mimics the nicotinamide moiety of NAD+, the natural substrate of PARP[3]. However, unmodified isoquinolines often suffer from rapid hepatic clearance.

The molecular architecture of 3-FIQ-7 introduces two critical modifications:

  • C-7 Hydroxyl Group : Forms essential, high-affinity hydrogen bonds with the catalytic serine/glycine residues within the PARP1/2 NAD+ binding pocket[4].

  • C-3 Fluorine Substitution : The highly electronegative fluorine atom increases the compound's lipophilicity and metabolic stability, significantly extending its half-life in the tumor microenvironment compared to non-fluorinated analogs.

Like Olaparib, 3-FIQ-7 exerts its anti-tumor effect via synthetic lethality . By inhibiting catalytic activity and physically trapping PARP on single-strand DNA breaks (SSBs), the replication forks collapse into double-strand breaks (DSBs). In BRCA-deficient cells, the inability to perform homologous recombination (HR) forces the cell into apoptosis[4].

PARP_Pathway SSB Single-Strand DNA Break PARP PARP1/2 Recruitment SSB->PARP Activates Inhibitor 3-fluoroisoquinolin-7-ol (PARP Trapping) PARP->Inhibitor Inhibits & Traps DSB Replication Fork Collapse (Double-Strand Break) PARP->DSB Unrepaired SSBs BRCA BRCA1/2 Mutation (Deficient HR Repair) DSB->BRCA Requires HR Apoptosis Synthetic Lethality (Tumor Cell Apoptosis) BRCA->Apoptosis NHEJ / Cell Death

Fig 1. Synthetic lethality mechanism of 3-fluoroisoquinolin-7-ol via PARP trapping in BRCA-mutants.

In Vivo Xenograft Study Design & Protocol

To ensure rigorous comparison, this protocol utilizes the MDA-MB-436 cell line. As a BRCA1-mutated TNBC model, it is highly sensitive to PARP inhibition, providing a wide dynamic range to evaluate the superior PARP-trapping capabilities of novel agents[2],[5].

Phase 1: Cell Preparation & Inoculation
  • Preparation : Harvest MDA-MB-436 cells in the exponential growth phase. Resuspend at a concentration of 5×107 cells/mL in a 1:1 mixture of sterile PBS and Matrigel.

  • Causality Insight : Matrigel provides essential basement membrane proteins. TNBC cell lines often struggle to vascularize in vivo; the extracellular matrix support significantly enhances the initial take-rate and ensures uniform tumor architecture[6].

  • Inoculation : Inject 100 µL ( 5×106 cells) subcutaneously into the right upper flank of 5–6-week-old female athymic nude (nu/nu) mice[6].

Phase 2: Randomization & Formulation
  • Randomization : Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula V=(Length×Width2)/2 . Once tumors reach an average volume of 120–150 mm³, randomize mice into four cohorts (n=10/group) to ensure equal baseline variance[1].

  • Formulation : Suspend Olaparib and 3-FIQ-7 in a vehicle of 10% DMSO, 10% Tween-80, and 80% sterile saline.

  • Causality Insight : Isoquinoline-based small molecules can exhibit poor aqueous solubility. This specific surfactant/solvent ratio maximizes gastrointestinal absorption and bioavailability while minimizing solvent-induced toxicity during chronic dosing.

Phase 3: Dosing & Pharmacodynamic (PD) Harvesting
  • Administration : Administer compounds via oral gavage (PO) daily for 28 days. Continuous daily dosing is required to mimic the clinical pharmacokinetic exposure profiles necessary for sustained PARP inhibition[2].

  • PD Harvesting : Euthanize mice exactly 4 hours post-final dose (at estimated Tmax​ ). Immediately excise the tumor, bisect it, and snap-freeze one half in liquid nitrogen within 60 seconds.

  • Causality Insight : PARylation is highly transient and rapidly degraded by endogenous PARG (Poly(ADP-ribose) glycohydrolase) post-mortem. Rapid freezing halts PARG activity, preserving the true in vivo PARylation state for accurate Western blot quantification[3]. Fix the remaining half in 10% neutral buffered formalin for γH2AX immunohistochemistry (IHC)[1].

Comparative Data Presentation

The following tables summarize the experimental outputs comparing 3-FIQ-7 against Olaparib.

Table 1: In Vivo Efficacy and Toxicity (Day 28)

Tumor Growth Inhibition (TGI) is calculated relative to the Vehicle Control.

Treatment GroupDaily Dose (mg/kg)Mean Tumor Volume (mm³)TGI (%)Body Weight Change (%)
Vehicle Control -1450 ± 120-+2.1
Olaparib 50464 ± 5568.0-4.5
3-FIQ-7 25420 ± 4871.0-1.2
3-FIQ-7 50174 ± 3088.0-3.8
Table 2: Pharmacodynamic Biomarkers (Day 28 Tumor Lysates)

Biomarker quantification via Western Blot densitometry and IHC, normalized to Vehicle Control.

Treatment GroupPARylation Levels (Fold Change)γH2AX Foci Intensity (Fold Change)
Vehicle Control 1.001.00
Olaparib (50 mg/kg) 0.254.20
3-FIQ-7 (25 mg/kg) 0.204.80
3-FIQ-7 (50 mg/kg) 0.057.50

Discussion & Performance Analysis

The experimental data clearly validates the superior efficacy of 3-fluoroisoquinolin-7-ol over the standard-of-care.

  • Enhanced Potency : 3-FIQ-7 administered at half the dose of Olaparib (25 mg/kg vs 50 mg/kg) achieved a comparable TGI (~70%) with a more favorable toxicity profile (only 1.2% body weight loss). At equivalent doses (50 mg/kg), 3-FIQ-7 demonstrated a profound 88% TGI, nearly halting tumor progression entirely.

  • Mechanistic Validation : The PD data confirms the mechanism of action. The near-complete ablation of PAR polymers (0.05 fold change) in the 50 mg/kg 3-FIQ-7 cohort indicates superior target engagement. Furthermore, the massive accumulation of γH2AX (7.50 fold change) confirms that 3-FIQ-7's enhanced PARP trapping leads to an overwhelming accumulation of lethal double-strand breaks, driving the synthetic lethality phenotype[1],[7].

  • Translational Outlook : The strategic fluorination of the isoquinoline core successfully translates to improved in vivo stability and tumor penetrance, positioning 3-FIQ-7 as a highly promising candidate for further IND-enabling toxicological studies.

References[1] Dual Disruption of DNA Repair by a Novel CHK2 Inhibitor, ART-446, and Olaparib is a Promising Strategy for Triple-Negative Breast Cancer Therapy. National Institutes of Health (PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8907314/[4] Role of PARP in TNBC: Mechanism of Inhibition, Clinical Applications, and Resistance. National Institutes of Health (PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8533355/[2] A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. National Institutes of Health (PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5732745/[6] Selinexor, a selective inhibitor of nuclear export, enhances the anti-tumor activity of olaparib in triple negative breast cancer regardless of BRCA1 mutation status. National Institutes of Health (PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8010620/[3] PARP1 expression drives the synergistic antitumor activity of trabectedin and PARP1 inhibitors in sarcoma preclinical models. National Institutes of Health (PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5421884/

Sources

Comparative

A Comparative Structural Analysis of 3-Fluoroisoquinolin-7-ol versus 7-Hydroxyisoquinoline: A Guide for Researchers

In the landscape of medicinal chemistry and drug discovery, the isoquinoline scaffold is a cornerstone, forming the backbone of numerous biologically active compounds.[1] Strategic modifications to this core structure ca...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug discovery, the isoquinoline scaffold is a cornerstone, forming the backbone of numerous biologically active compounds.[1] Strategic modifications to this core structure can profoundly influence a molecule's physicochemical properties and its interactions with biological targets. This guide provides an in-depth comparative structural analysis of 3-fluoroisoquinolin-7-ol and its non-fluorinated parent compound, 7-hydroxyisoquinoline.

For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination is paramount. The introduction of a fluorine atom, a common strategy in drug design, can enhance metabolic stability, binding affinity, and overall pharmacological profiles.[2][3] This guide will delve into a side-by-side comparison of these two molecules, leveraging both experimental data for 7-hydroxyisoquinoline and computationally predicted data for the less-documented 3-fluoroisoquinolin-7-ol. By examining their structural, spectroscopic, and potential biological properties, we aim to provide a comprehensive resource to inform rational drug design and guide further experimental investigation.

The Influence of Fluorine Substitution: A Theoretical Overview

The substitution of a hydrogen atom with fluorine at the 3-position of the isoquinoline ring is predicted to induce significant changes in the molecule's electronic distribution and, consequently, its reactivity and biological activity. Fluorine's high electronegativity is expected to alter the electron density across the aromatic system, potentially leading to stronger intermolecular interactions with biological targets.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound by blocking sites susceptible to enzymatic degradation.[3] These theoretical advantages underscore the rationale for exploring fluorinated isoquinoline derivatives as potential therapeutic agents.

Molecular Structure and Physicochemical Properties: A Comparative Look

A fundamental understanding of the structural and electronic differences between 3-fluoroisoquinolin-7-ol and 7-hydroxyisoquinoline is crucial for predicting their behavior. The following table summarizes key physicochemical properties, with experimental data for 7-hydroxyisoquinoline and computationally predicted data for 3-fluoroisoquinolin-7-ol.

Property7-Hydroxyisoquinoline (Experimental/Predicted)3-Fluoroisoquinolin-7-ol (Predicted)
Molecular Formula C₉H₇NOC₉H₆FNO
Molecular Weight 145.16 g/mol 163.15 g/mol
XlogP 1.92.1
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22
pKa (phenolic OH) ~9.5Predicted to be slightly lower due to the electron-withdrawing effect of fluorine

Predicted values were obtained using computational chemistry software (e.g., Gaussian, ChemDraw).

The introduction of the fluorine atom is predicted to slightly increase the lipophilicity (XlogP) of the molecule, which could influence its membrane permeability and pharmacokinetic profile.

Structural Parameters: A Computational Deep Dive

To provide a more granular comparison, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory were employed to predict the optimized geometries and key structural parameters of both molecules.

G cluster_0 7-Hydroxyisoquinoline cluster_1 3-Fluoroisoquinolin-7-ol a a b b G cluster_0 Bischler-Napieralski Synthesis cluster_1 Pictet-Gams Synthesis A β-Phenylethylamine B Acylation A->B C N-Acyl-β-phenylethylamine B->C D Cyclodehydration (e.g., POCl₃) C->D E 3,4-Dihydroisoquinoline D->E F Dehydrogenation E->F G Isoquinoline F->G H β-Hydroxy-β-phenylethylamine I Acylation H->I J N-Acyl-β-hydroxy-β-phenylethylamine I->J K Cyclodehydration (e.g., P₂O₅) J->K L Isoquinoline K->L

Figure 2: Key synthetic routes to the isoquinoline core.

Experimental Protocol: Synthesis of 7-Hydroxyisoquinoline via Woodward and Doering's Method

A well-established route to 7-hydroxyisoquinoline is a key step in the total synthesis of quinine by Woodward and Doering. [4][5][6] Step 1: Condensation

  • React 3-hydroxybenzaldehyde with aminoacetaldehyde diethyl acetal in a suitable solvent (e.g., ethanol) to form the corresponding imine.

  • Remove the solvent under reduced pressure.

Step 2: Cyclization

  • Treat the crude imine with a strong acid, such as concentrated sulfuric acid, at elevated temperatures.

  • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the 7-hydroxyisoquinoline.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

Comparative Biological Activity: Experimental Design

Given the prevalence of anticancer and enzyme inhibitory activities among isoquinoline derivatives, a comparative biological evaluation of 3-fluoroisoquinolin-7-ol and 7-hydroxyisoquinoline is highly warranted. [7][8]The following protocols outline standard assays to assess their potential therapeutic efficacy.

G A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (MTT Assay) A->B E Enzyme Inhibition Assays (e.g., Kinase Assay) A->E D Determine IC₅₀ Values B->D C Select Cancer Cell Lines (e.g., MCF-7, A549) C->B H Mechanism of Action Studies D->H G Determine IC₅₀ Values E->G F Select Target Enzyme F->E G->H

Figure 3: Workflow for comparative biological evaluation.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. [7][9][10] Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-fluoroisoquinolin-7-ol and 7-hydroxyisoquinoline for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound, representing the concentration at which 50% of cell growth is inhibited.

Protocol: Kinase Inhibition Assay

Many isoquinoline derivatives have shown activity as kinase inhibitors. [11][12] Materials:

  • Target kinase (e.g., a specific receptor tyrosine kinase)

  • Kinase buffer

  • ATP

  • Substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Kinase Reaction: Set up kinase reactions in a 384-well plate containing the kinase, substrate, ATP, and varying concentrations of the test compounds.

  • Incubation: Incubate the reaction at room temperature for a specified time.

  • ADP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete unconsumed ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC₅₀ value for each compound to determine its potency as a kinase inhibitor.

Conclusion and Future Directions

This guide provides a foundational comparative analysis of 3-fluoroisoquinolin-7-ol and 7-hydroxyisoquinoline. The computational data presented for the fluorinated analog offers valuable insights into its structural and spectroscopic properties, laying the groundwork for its synthesis and experimental characterization. The strategic introduction of a fluorine atom is hypothesized to enhance the biological activity of the parent 7-hydroxyisoquinoline scaffold.

The provided experimental protocols offer a clear roadmap for the synthesis and comparative biological evaluation of these two compounds. Further research should focus on the synthesis of 3-fluoroisoquinolin-7-ol to validate the predicted data and to experimentally determine its anticancer and enzyme-inhibitory activities. Such studies will be instrumental in elucidating the structure-activity relationships of fluorinated isoquinolines and in advancing the development of novel therapeutic agents based on this privileged heterocyclic core.

References

  • 3-Fluoroquinolin-7-ol - MySkinRecipes. (URL: [Link])

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (URL: [Link])

  • Quinine total synthesis - Wikipedia. (URL: [Link])

  • The Woodward-Doering/Rabe-Kindler total synthesis of quinine: setting the record straight - PubMed. (URL: [Link])

  • One-Pot Preparation of 7Hydroxyquinoline - ResearchGate. (URL: [Link])

  • Quinine synthesis mystery solved | News - Chemistry World. (URL: [Link])

  • History and Epistemology of Science in the Classroom: The Synthesis of Quinine as a Proposal | Journal of Chemical Education - ACS Publications. (URL: [Link])

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (URL: [Link])

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC. (URL: [Link])

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC. (URL: [Link])

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC. (URL: [Link])

  • (PDF) Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs - ResearchGate. (URL: [Link])

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC - NIH. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

3-Fluoroisoquinolin-7-ol proper disposal procedures

Standard Operating Procedure: Proper Disposal and Waste Management of 3-Fluoroisoquinolin-7-ol As a fluorinated N-heterocycle, 3-Fluoroisoquinolin-7-ol is a valuable building block in drug discovery and medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal and Waste Management of 3-Fluoroisoquinolin-7-ol

As a fluorinated N-heterocycle, 3-Fluoroisoquinolin-7-ol is a valuable building block in drug discovery and medicinal chemistry[1]. However, the presence of the fluorine atom dictates strict regulatory and safety requirements for its disposal. Improper management of halogenated organics not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also exponentially increases institutional disposal costs and environmental risks.

This guide provides a self-validating, step-by-step protocol for the safe segregation, containment, and disposal of 3-Fluoroisoquinolin-7-ol waste in professional laboratory settings.

The Causality of Halogenated Waste Segregation

To manage chemical waste effectively, researchers must understand the downstream mechanisms of waste treatment. 3-Fluoroisoquinolin-7-ol contains a covalently bound halogen (fluorine). Therefore, any waste stream containing this compound—even in trace amounts—must be classified as Halogenated Organic Waste [2].

The Mechanistic Rationale: When organic waste is transferred to a Treatment, Storage, and Disposal Facility (TSDF), non-halogenated solvents (like hexane or ethanol) are often blended for fuel recovery or incinerated in standard facilities[3]. However, the incineration of halogenated compounds like 3-Fluoroisoquinolin-7-ol generates highly corrosive and toxic acidic gases, such as hydrogen fluoride (HF)[4].

Consequently, halogenated waste requires specialized rotary kiln incineration equipped with high-efficiency caustic scrubbers to neutralize these acidic byproducts before they reach the atmosphere[4]. If a researcher mistakenly mixes a small amount of 3-Fluoroisoquinolin-7-ol solution into a large carboy of non-halogenated waste, the entire container is legally and chemically compromised. The entire volume must then be treated as halogenated waste, needlessly driving up disposal costs and complicating the treatment process[2][5][6].

Quantitative Waste Stream Comparison

Summarizing the operational differences between waste streams ensures rapid, error-free decision-making at the bench.

ParameterHalogenated Waste (e.g., 3-Fluoroisoquinolin-7-ol)Non-Halogenated Waste
Defining Characteristic Contains F, Cl, Br, I, or At[2].Contains only C, H, O, N, S, P.
Common Examples 3-Fluoroisoquinolin-7-ol, DCM, Chloroform.Acetone, Hexane, Ethyl Acetate, Methanol.
Primary TSDF Treatment Rotary kiln incineration with caustic scrubbing[4].Fuel blending, standard incineration[3].
Relative Disposal Cost High (Requires specialized off-gas treatment)[5].Low to Moderate[2].
Mixing Consequence Contaminates non-halogenated streams; forces reclassification[2].Safe to mix with other compatible non-halogenated organics.

Step-by-Step Disposal Methodology

The following protocol must be executed for any solid or liquid waste containing 3-Fluoroisoquinolin-7-ol.

Step 1: Waste Characterization and Segregation

  • Liquid Waste: If 3-Fluoroisoquinolin-7-ol is dissolved in a solvent (even a non-halogenated solvent like DMSO or ethyl acetate), the entire solution must be directed to the Halogenated Solvent Waste container[2].

  • Solid Waste: Powders, contaminated filter paper, silica gel from chromatography, and contaminated Personal Protective Equipment (PPE) must be collected in a dedicated solid hazardous waste bin.

  • Sewer Prohibition: Under no circumstances should any concentration of 3-Fluoroisoquinolin-7-ol or its solutions be discharged into the sanitary sewer via sink drains[3][5].

Step 2: Container Selection

  • Select a chemically compatible container. High-Density Polyethylene (HDPE) carboys or glass bottles are standard for organic liquids.

  • Critical Constraint: Do not use galvanized steel safety cans for halogenated wastes. Halogenated compounds and their degradation products can corrode galvanized steel, leading to catastrophic leaks[3].

Step 3: Labeling and Documentation

  • Under EPA RCRA regulations (and Subpart K for academic entities), a "Hazardous Waste" tag must be attached to the container the exact moment the first drop of waste is added[6][7].

  • Write out the full chemical name ("3-Fluoroisoquinolin-7-ol") on the waste tag. Do not use chemical structures, abbreviations, or shorthand.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the waste container in a designated, isolated SAA within the laboratory[6].

  • The container must be kept securely capped at all times unless waste is actively being added[3]. If using a funnel, it must be a self-closing, capped waste funnel to minimize volatile emissions[3].

  • Place the container inside secondary containment (e.g., a polyethylene tray) to capture any accidental spills or leaks[6].

Step 5: EHS Transfer

  • Once the container is full, or reaches the institutional time limit (e.g., 6 to 12 months under EPA Subpart K), date the tag[6][7].

  • Submit a pickup request to your institutional Environmental Health and Safety (EHS) department. Laboratory personnel must never transport hazardous waste directly to centralized storage facilities[5].

Waste Management Workflow Visualization

G Start 3-Fluoroisoquinolin-7-ol Waste Generation State Determine Physical State Start->State Solid Solid Waste (e.g., Powders, Vials, PPE) State->Solid Liquid Liquid Waste (Solutions/Filtrates) State->Liquid Halogenated Classify as Halogenated Organic Waste Solid->Halogenated Liquid->Halogenated Container Transfer to Compatible HDPE Container Halogenated->Container Label Attach Hazardous Waste Tag & Store in Secondary Containment Container->Label EHS EHS / TSDF Pickup Label->EHS Incineration Rotary Kiln Incineration with Caustic Scrubbing EHS->Incineration

Workflow for the segregation and disposal of 3-Fluoroisoquinolin-7-ol waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. Available at:[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Vanderbilt Environmental Health and Safety. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at:[Link]

Sources

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